(R)-2-Amino-3-(thiazol-4-YL)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-11-3-8-4/h2-3,5H,1,7H2,(H,9,10)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZIGVCQRXJYQD-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=CS1)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on (R)-2-Amino-3-(thiazol-4-yl)propanoic Acid: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Amino-3-(thiazol-4-yl)propanoic acid, a chiral non-proteinogenic amino acid, stands as a molecule of significant interest within the realms of medicinal chemistry and drug discovery. Its structural framework, featuring a thiazole moiety appended to an alanine backbone, imparts unique physicochemical properties that are advantageous for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthetic approaches, and the established and potential biological roles of this compound and its close structural analogs, addressing the critical needs of researchers and drug development professionals.
Core Chemical Properties
Precise experimental data for the specific (R)-enantiomer of 2-Amino-3-(thiazol-4-yl)propanoic acid is not extensively available in public literature. However, based on the known properties of closely related thiazole-containing amino acids and general chemical principles, the following properties can be inferred. It is crucial to note that these values are estimations and require experimental verification.
| Property | Value (Estimated or from Related Compounds) | Citation |
| Molecular Formula | C₆H₈N₂O₂S | |
| Molecular Weight | 172.21 g/mol | [1] |
| CAS Number | Not available for the (R)-isomer. (Racemate: 1596-65-2) | [2] |
| Melting Point | Data not available. The racemate melts at 203 °C. | [2] |
| Boiling Point | Data not available (decomposes before boiling). | |
| Solubility | Expected to be soluble in water and polar organic solvents. | |
| pKa | Estimated pKa values for the carboxylic acid and amino groups would be approximately 2-3 and 9-10, respectively. |
Spectroscopic Data Insights
Detailed spectroscopic data (NMR, IR, MS) for this compound is not readily found in the literature. However, analysis of related structures provides an expected spectral signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show characteristic signals for the thiazole ring protons, the α-proton, and the β-protons of the amino acid side chain. Due to the chiral center, the β-protons would likely appear as a complex multiplet.[3]
-
¹³C NMR: The spectrum would display distinct resonances for the carbons of the thiazole ring, the carboxylic acid carbonyl group, the α-carbon, and the β-carbon.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by broad absorption bands in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid and the N-H stretching of the amino group.[4] A strong absorption peak around 1700-1725 cm⁻¹ would indicate the C=O stretching of the carbonyl group.[4]
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (172.21 g/mol ).
Synthesis Methodologies
The enantioselective synthesis of this compound is crucial for its application in drug development. While a specific, detailed protocol for this exact molecule is not widely published, general strategies for the synthesis of thiazole-containing amino acids can be adapted. A common and effective approach is the Hantzsch thiazole synthesis.[5]
General Experimental Workflow: Enantioselective Synthesis
A plausible synthetic route would involve the following key steps:
Caption: General workflow for the enantioselective synthesis.
Detailed Methodological Steps (Hypothetical Protocol):
-
Preparation of the Thioamide: A suitable thioamide precursor is required for the Hantzsch synthesis.
-
Hantzsch Thiazole Synthesis: The protected (R)-aspartic acid derivative, which contains the necessary α-amino acid stereocenter, is reacted with the thioamide precursor and a suitable α-haloketone or its equivalent. This cyclization reaction forms the thiazole ring.
-
Deprotection: The protecting groups on the amino and carboxyl functionalities are removed under appropriate conditions to yield the final amino acid.
-
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the enantiomerically pure this compound.
Biological Significance and Applications in Drug Development
Thiazole-containing amino acids are recognized as valuable building blocks in medicinal chemistry due to the unique properties conferred by the thiazole ring.[6] The thiazole moiety can participate in hydrogen bonding and pi-stacking interactions, enabling precise targeting of biological receptors and enzymes.[6] This is critical for designing drugs with high specificity and reduced side effects.[6]
While the specific biological role of this compound is not well-documented, the broader class of 2-aminothiazole derivatives exhibits a wide range of biological activities, including:
-
Anticancer: Thiazole-amino acid hybrid derivatives have shown cytotoxicity against various human cancer cell lines.[7]
-
Antimicrobial: The thiazole scaffold is present in numerous compounds with antibacterial and antifungal properties.[8]
-
Anti-inflammatory: Certain thiazole derivatives have demonstrated anti-inflammatory effects.[9]
-
Neurological Disorders: Some thiazole-based compounds have been investigated for their potential in treating neurological diseases. For instance, Riluzole, an aminothiazole-based drug, is used to manage Lou Gehrig's disease.[10]
The incorporation of the this compound scaffold into peptide or small molecule drug candidates can modulate their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.
Potential Signaling Pathway Involvement
Given the diverse biological activities of thiazole derivatives, this compound could potentially interact with various signaling pathways. However, without specific experimental data, any proposed pathway is speculative. A hypothetical interaction could involve kinases, proteases, or other enzymes where the thiazole ring can act as a bioisostere for other functional groups.
Caption: Hypothetical signaling pathway interaction.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics. While specific experimental data for this particular enantiomer is limited, the known chemical properties and biological activities of related thiazole-containing amino acids underscore its potential in medicinal chemistry. Further research is warranted to fully elucidate its physicochemical properties, develop efficient and scalable enantioselective synthetic routes, and explore its biological functions and therapeutic applications. This technical guide serves as a foundational resource to stimulate and guide future investigations into this intriguing molecule.
References
- 1. scbt.com [scbt.com]
- 2. 2-amino-3-(1,3-thiazol-2-yl)propanoic acid [stenutz.eu]
- 3. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]
- 4. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
Spectroscopic Data for (R)-2-Amino-3-(thiazol-4-yl)propanoic acid: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for (R)-2-Amino-3-(thiazol-4-yl)propanoic acid, a non-standard amino acid of interest in pharmaceutical and chemical research. The structural characterization of such molecules is fundamental for drug development and scientific investigation. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic properties of this compound.
Spectroscopic Data Summary
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from data reported for analogous thiazole and triazole-containing amino acids.[1][2][3][4][5][6][7]
¹H NMR Spectroscopy Data (Predicted)
Solvent: D₂O or DMSO-d₆ Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.9 - 9.1 | Singlet | 1H | Thiazole C2-H |
| ~7.2 - 7.4 | Singlet | 1H | Thiazole C5-H |
| ~4.0 - 4.2 | Triplet | 1H | α-CH |
| ~3.2 - 3.4 | Doublet | 2H | β-CH₂ |
Note: The exact chemical shifts can vary depending on the solvent, pH, and concentration.
¹³C NMR Spectroscopy Data (Predicted)
Solvent: D₂O or DMSO-d₆ Reference: Solvent peak or TMS
| Chemical Shift (δ, ppm) | Assignment |
| ~170 - 175 | Carboxylic acid (C=O) |
| ~150 - 155 | Thiazole C2 |
| ~145 - 150 | Thiazole C4 |
| ~115 - 120 | Thiazole C5 |
| ~55 - 60 | α-Carbon (CH) |
| ~30 - 35 | β-Carbon (CH₂) |
Note: These are approximate chemical shifts. For precise assignments, 2D NMR experiments like HSQC and HMBC would be necessary.[4]
Infrared (IR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 2500 | Broad | O-H stretch (carboxylic acid), N-H stretch (amine) |
| ~3100 | Medium | C-H stretch (thiazole ring) |
| ~2900 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1600 | Medium | N-H bend (amine) |
| ~1500 - 1400 | Medium | C=N stretch, C=C stretch (thiazole ring) |
| ~1200 | Medium | C-O stretch (carboxylic acid) |
Note: The broadness of the O-H and N-H stretches is due to hydrogen bonding.
Mass Spectrometry (MS) Data (Predicted)
| Technique | Mode | Expected m/z | Assignment |
| ESI | Positive | ~173.04 | [M+H]⁺ |
| ESI | Positive | ~195.02 | [M+Na]⁺ |
| HRMS (ESI) | Positive | ~173.0385 | [M+H]⁺ (Calculated for C₆H₉N₂O₂S⁺) |
Note: Fragmentation patterns in MS/MS would provide further structural confirmation.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). For amino acids, D₂O is often used to exchange labile protons (amine and carboxylic acid), simplifying the spectrum. The sample should be free of particulate matter.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width should encompass the expected range of proton chemical shifts (typically 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.
-
The spectral width should cover the expected range for carbon atoms in the molecule (typically 0-200 ppm).
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (TMS at 0.00 ppm) or the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Use an FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture, often with a small amount of formic acid (e.g., 0.1%) to promote ionization.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap). High-Resolution Mass Spectrometry (HRMS) is recommended for accurate mass determination.[1][2]
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.
-
Acquire spectra in both positive and negative ion modes to determine the best ionization conditions.
-
For HRMS, the instrument is calibrated to ensure high mass accuracy.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) and any other significant adducts or fragments. The exact mass obtained from HRMS can be used to confirm the elemental composition of the molecule.[1][2]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.
References
- 1. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]
- 2. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portalcris.lsmuni.lt [portalcris.lsmuni.lt]
The Ascendant Role of Thiazole-Containing Amino Acids in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a sulfur and nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. When incorporated into the framework of amino acids, it gives rise to a class of compounds with a remarkable breadth of biological activities. These thiazole-containing amino acids are at the forefront of drug discovery efforts, demonstrating potent antibacterial, antifungal, antiviral, and anticancer properties. This technical guide provides an in-depth exploration of their synthesis, biological activities, and mechanisms of action, offering a comprehensive resource for researchers in the field.
Core Synthetic Strategies: The Hantzsch Reaction and Beyond
The foundational method for constructing the thiazole ring in these amino acid derivatives is the Hantzsch thiazole synthesis. This versatile reaction typically involves the condensation of a thioamide with an α-haloketone.[1] In the context of thiazole-containing amino acids, a common approach involves the use of an amino acid-derived thioamide, which can be prepared from the corresponding amino acid.
Experimental Protocol: Hantzsch Synthesis of a 2-Amino-4-phenylthiazole Derivative
This protocol provides a general procedure for the synthesis of a 2-amino-4-phenylthiazole derivative, a common starting point for further elaboration.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Stir bar
-
Hot plate
-
Scintillation vial (20 mL)
-
Beaker (100 mL)
-
Buchner funnel and side-arm flask
-
Filter paper
-
Watch glass
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a tared watch glass and allow it to air dry to yield the 2-amino-4-phenylthiazole product.[1]
A Spectrum of Biological Activity: From Microbes to Cancer
Thiazole-containing amino acids have demonstrated a wide array of biological activities, making them attractive candidates for the development of novel therapeutics.
Antibacterial and Antifungal Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Thiazole-containing amino acids have shown significant promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][3]
Table 1: Antibacterial and Antifungal Activity of Selected Thiazole Derivatives (MIC Values)
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Thiazole-quinolinium derivatives | Staphylococcus aureus (including MRSA) | 1–32 | [3] |
| Thiazole-quinolinium derivatives | Vancomycin-resistant Enterococcus faecium | 2–32 | [3] |
| Thiazole derivatives bearing β-amino acid | Staphylococcus aureus | 1–2 | [2] |
| Thiazole derivatives bearing β-amino acid | Aspergillus fumigatus (azole resistant) | - | [2] |
| 2,5-dichloro thienyl-substituted thiazoles | Aspergillus fumigatus | 6.25–12.5 | [4] |
| 2,5-dichloro thienyl-substituted thiazoles | Staphylococcus aureus | 6.25–12.5 | [4] |
MIC values are presented as a range where applicable, as reported in the cited literature.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines a standard method for determining the MIC of a compound against bacterial or fungal strains.
Materials:
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microtiter plates
-
Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard
-
Test compound stock solution (e.g., in DMSO)
-
Positive control antibiotic/antifungal
-
Negative control (medium only)
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial or fungal suspension in the broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Add 100 µL of the diluted inoculum to each well containing the test compound, as well as to the positive control (inoculum without compound) and negative control (broth only) wells.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for the fungal species being tested.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5][6][7]
Anticancer Activity
A significant area of research for thiazole-containing amino acids is in oncology. These compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines, acting through diverse mechanisms including the inhibition of histone deacetylases (HDACs) and tubulin polymerization, and the induction of apoptosis.
Table 2: Anticancer Activity of Selected Thiazole-Containing Amino Acid Derivatives (IC₅₀ Values)
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazole–amino acid hybrid | A549 (Lung) | 2.07–8.51 | [8] |
| Thiazole–amino acid hybrid | HeLa (Cervical) | 2.07–8.51 | [8] |
| Thiazole–amino acid hybrid | MCF-7 (Breast) | 2.07–8.51 | [8] |
| Thiazole-naphthalene derivative (5b) | MCF-7 (Breast) | 0.48 | [9] |
| Thiazole-naphthalene derivative (5b) | A549 (Lung) | 0.97 | [9] |
| 2,4-disubstituted thiazole (7c) | HeLa (Cervical) | 3.35 | [10] |
| 2,4-disubstituted thiazole (9a) | HCT116 (Colon) | 7.32 | [10] |
| Thiazol-5(4H)-one (4f) | HCT-116 (Colon) | 2.89 | [11] |
| Thiazol-5(4H)-one (5a) | HepG-2 (Liver) | 3.15 | [11] |
| Bis-thiazole derivative (5f) | KF-28 (Ovarian) | - | [12] |
| Thiazole-pyrazole hybrid (IVc) | MCF-7 (Breast) | 126.98 | [13] |
| Thiazole derivative (4c) | MCF-7 (Breast) | 2.57 | [14] |
IC₅₀ values are presented as a range or specific value as reported in the cited literature.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells, and the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined.[15]
Unraveling the Mechanisms of Action
The diverse biological activities of thiazole-containing amino acids stem from their ability to interact with various cellular targets and modulate key signaling pathways.
Inhibition of Histone Deacetylases (HDACs)
Several thiazole-containing compounds have been identified as potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][16] By inhibiting HDACs, these compounds can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes.
Table 3: HDAC Inhibitory Activity of Selected Thiazole Derivatives (IC₅₀ Values)
| Compound/Derivative | HDAC Isoform(s) | IC₅₀ (µM) | Reference |
| Thiazole-based hydroxamic acid (5f) | Total HDACs | 0.010 | [1] |
| Thiazole-based hydroxamic acid (6a) | Total HDACs | 0.025 | [1] |
| Isosteric thiazoline-oxazole largazole analog (11) | HDACs 1-9 | - | [17] |
| Thiazolyl-based hydroxamic acid (9b) | HDAC6 | low micromolar | [18] |
IC₅₀ values are presented as reported in the cited literature. Some studies report qualitative activity rather than specific IC₅₀ values.
Experimental Protocol: In Vitro HDAC Activity Assay (Fluorometric)
This protocol describes a general method for measuring HDAC activity using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Test compound
-
Developer solution (containing a protease like trypsin)
-
96-well black microtiter plate
-
Fluorometric plate reader
Procedure:
-
In a 96-well black plate, add the HDAC assay buffer, the test compound at various concentrations, and the recombinant HDAC enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Measure the fluorescence intensity using a fluorometric plate reader at the appropriate excitation and emission wavelengths.
-
The percentage of HDAC inhibition is calculated relative to a control without the inhibitor, and the IC₅₀ value is determined.[19]
Disruption of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division. Thiazole-containing amino acids can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[9][10]
Table 4: Tubulin Polymerization Inhibitory Activity of Selected Thiazole Derivatives (IC₅₀ Values)
| Compound/Derivative | IC₅₀ (µM) | Reference |
| Thiazole-naphthalene derivative (5b) | 3.3 | [9] |
| 2,4-disubstituted thiazole (7c) | 2.00 | [10] |
| 2,4-disubstituted thiazole (9a) | 2.38 | [10] |
| Thiazol-5(4H)-one (4f) | 0.00933 | [11] |
| Thiazol-5(4H)-one (5a) | 0.00952 | [11] |
| Thiazole-based chalcone (2e) | 7.78 | [20] |
IC₅₀ values are presented as reported in the cited literature.
Modulation of Key Signaling Pathways
Thiazole-containing amino acids exert their anticancer effects by modulating critical intracellular signaling pathways, such as the PI3K/Akt/mTOR pathway and the intrinsic and extrinsic apoptosis pathways.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Thiazole derivatives have been shown to inhibit this pathway at various nodes, leading to a reduction in cancer cell viability.[21][22]
Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer. Thiazole-containing amino acids can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12][23][24] This involves the activation of caspases, a family of proteases that execute the apoptotic program.
Figure 2: Induction of apoptosis by thiazole-containing amino acids.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of the cell cycle distribution of cancer cells treated with a thiazole derivative using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10⁶ cells by trypsinization and centrifugation.
-
Wash the cells with PBS and resuspend the pellet in 0.5 mL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 100 µL of RNase A solution and incubate at room temperature for 5 minutes to degrade RNA.
-
Add 400 µL of PI staining solution and incubate in the dark for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[25][26][27]
Conclusion
Thiazole-containing amino acids represent a versatile and potent class of bioactive molecules with significant potential for the development of new therapeutics. Their diverse mechanisms of action, targeting fundamental cellular processes from microbial growth to cancer cell proliferation, underscore their importance in modern drug discovery. The synthetic accessibility of the thiazole core, primarily through the robust Hantzsch synthesis, allows for extensive structural diversification, enabling the fine-tuning of their biological activity and pharmacokinetic properties. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore and exploit the therapeutic potential of this promising class of compounds. As our understanding of the intricate signaling pathways they modulate deepens, so too will our ability to design the next generation of highly targeted and effective thiazole-based drugs.
References
- 1. Exploration of certain 1,3-oxazole- and 1,3-thiazole-based hydroxamic acids as histone deacetylase inhibitors and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpc.com [ijrpc.com]
- 7. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 8. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors ta ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10094F [pubs.rsc.org]
- 12. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and HDAC Inhibitory Activity of Isosteric Thiazoline-Oxazole Largazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanism of apoptosis induced by a newly synthesized derivative of macrosphelides with a thiazole side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Commercial Suppliers and Technical Guide for (R)-2-Amino-3-(thiazol-4-YL)propanoic Acid
For researchers, scientists, and professionals in drug development, (R)-2-Amino-3-(thiazol-4-YL)propanoic acid is a chiral non-proteinogenic amino acid that holds significant interest as a building block in the synthesis of novel pharmaceutical agents. Its unique structural features, incorporating both a thiazole ring and a chiral amino acid moiety, make it a valuable component in the design of compounds with diverse biological activities. This technical guide provides an overview of commercial suppliers, a representative synthesis protocol, and insights into its potential roles in biological pathways.
Commercial Supplier Overview
A variety of chemical suppliers offer this compound and its analogs. The following table summarizes key quantitative data from several suppliers to facilitate comparison. Please note that availability, purity, and pricing are subject to change and should be confirmed directly with the suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Santa Cruz Biotechnology | 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid | 100114-41-8 | C₆H₈N₂O₂S | 172.21 | Not specified | Contact for details |
| Alfa Chemistry | 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride | 854473-12-4 | C₆H₉ClN₂O₂S | 208.67 | Not specified | Contact for details |
| CymitQuimica | (S)-2-Amino-3-(thiazol-4-yl)propanoic acid | 119433-80-6 | C₆H₈N₂O₂S | 172.2 | >96% | 250mg, 1g, 5g |
| BLDpharm | (S)-2-Amino-3-(thiazol-4-yl)propanoic acid | 119433-80-6 | C₆H₈N₂O₂S | 172.21 | Not specified | Contact for details |
| GlpBio | 2-Amino-3-(thiazol-2-yl)propanoic acid | Not specified | C₆H₈N₂O₂S | 172.21 | >95% | Contact for details |
| Sigma-Aldrich | 3-(2-Amino-1,3-thiazol-5-yl)propanoic acid | Not specified | C₆H₈N₂O₂S | 172.20 | Not specified | Contact for details |
Synthesis Methodology
Representative Asymmetric Synthesis Protocol
The synthesis of this compound can be envisioned through an asymmetric synthesis strategy, potentially involving a chiral auxiliary or an asymmetric catalyst to establish the desired stereochemistry at the alpha-carbon. A common precursor for such syntheses is a protected glycine equivalent which can be alkylated with a suitable thiazole-containing electrophile.
Step 1: Preparation of a Chiral Glycine Enolate Equivalent
A chiral Schiff base of glycine, for instance, derived from (1R)-camphor, can be used to generate a chiral enolate. This is a well-established method for the asymmetric synthesis of α-amino acids.
Step 2: Synthesis of 4-(Bromomethyl)thiazole
The electrophilic component, 4-(bromomethyl)thiazole, can be synthesized from commercially available 4-methylthiazole via radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.
Step 3: Asymmetric Alkylation
The chiral glycine enolate equivalent is then reacted with 4-(bromomethyl)thiazole. The steric hindrance provided by the chiral auxiliary directs the alkylation to occur from the less hindered face, leading to the formation of the desired (R)-configured product.
Step 4: Deprotection
The final step involves the acidic hydrolysis of the Schiff base and any other protecting groups to yield the final product, this compound. Purification is typically achieved through recrystallization or column chromatography.
Caption: A generalized workflow for the asymmetric synthesis of this compound.
Potential Biological Signaling Pathways
The biological activity of this compound itself is not extensively documented. However, the thiazole moiety is a common scaffold in many biologically active compounds, and its derivatives have been implicated in various signaling pathways. The presence of the amino acid structure suggests potential interactions with targets that recognize amino acids, such as enzymes and receptors.
NMDA Receptor Modulation
Derivatives of amino acids, including those with heterocyclic side chains, have been investigated as modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission.[1][2] this compound could potentially act as an agonist or antagonist at the glycine co-agonist site of the NMDA receptor, thereby influencing glutamatergic signaling. Dysregulation of this pathway is implicated in various neurological and psychiatric disorders.
Caption: Hypothetical modulation of the NMDA receptor signaling pathway.
Anticancer Activity
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and is found in several approved anticancer drugs.[3][4] Thiazole-containing compounds can exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis. The incorporation of an amino acid moiety could facilitate cellular uptake via amino acid transporters, which are often upregulated in cancer cells.
Caption: Plausible mechanisms of action for anticancer activity.
References
- 1. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]
- 2. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Guide: Properties and Applications of CAS Number 119433-80-6, 3-(4-Thiazolyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the chemical compound with CAS number 119433-80-6, chemically known as 3-(4-Thiazolyl)-L-alanine. This non-proteinogenic amino acid is a valuable building block in synthetic chemistry, particularly in the fields of peptide synthesis and drug discovery. Its unique thiazole moiety imparts distinct physicochemical properties that are leveraged to create novel bioactive peptides and other pharmacologically relevant molecules. This document will cover the core properties, relevant literature, experimental protocols, and potential signaling pathway interactions associated with 3-(4-Thiazolyl)-L-alanine.
Physicochemical Properties
3-(4-Thiazolyl)-L-alanine is a derivative of the amino acid alanine, featuring a thiazole ring attached to the β-carbon. This heterocyclic functional group is key to its utility in research and development.
| Property | Value | Source |
| CAS Number | 119433-80-6 | [1] |
| IUPAC Name | (2S)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid | |
| Synonyms | L-4-Thiazolylalanine, (S)-3-(4-Thiazolyl)alanine, H-Ala(4-thiazoyl)-OH | [1] |
| Molecular Formula | C₆H₈N₂O₂S | [2][1] |
| Molecular Weight | 172.21 g/mol | |
| Appearance | White to off-white or pale yellow solid | [3] |
| Solubility | Slightly soluble in water | [3] |
| Storage | Recommended storage at -20°C | [4] |
Applications in Research and Drug Development
3-(4-Thiazolyl)-L-alanine is primarily utilized as a specialized building block in the synthesis of peptides and other organic molecules. The incorporation of the thiazole ring can introduce unique conformational constraints, alter receptor binding affinity, and enhance biological activity.
Key research applications include:
-
Bioactive Peptide Synthesis: It is incorporated into peptide sequences to probe structure-activity relationships and develop novel therapeutic agents. The thiazole group can act as a bioisostere for other aromatic or heterocyclic residues, such as phenylalanine or histidine.
-
Enzyme Inhibitors and Modulators: The unique electronic and steric properties of the thiazole ring make it a valuable component in the design of enzyme inhibitors.[3]
-
Catalysis: Derivatives of thiazolylalanine have been shown to function as catalysts in enantioselective organic reactions, such as Stetter reactions and aldehyde-imine cross-couplings.[5][6]
Quantitative Biological Data
A notable application of 3-(4-Thiazolyl)-L-alanine has been in the study of opioid receptor ligands. Researchers have substituted this unnatural amino acid into the sequence of deltorphin I, a highly selective delta-opioid receptor agonist. The following table summarizes the binding affinities (Ki) of these analogs.
| Peptide Analog (Modification at Phe³) | δ-Opioid Receptor Ki (nM) | μ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | Source |
| Deltorphin I (Phenylalanine) | 0.23 | 243 | >10,000 | [2] |
| 3-(4-Thiazolyl)alanine Analog | 62.4 | >10,000 | >10,000 | [2] |
These data indicate that while the substitution of phenylalanine with 3-(4-thiazolyl)alanine reduces the affinity for the delta-opioid receptor, it maintains a high degree of selectivity over the mu and kappa receptors.
Experimental Protocols
Incorporation of 3-(4-Thiazolyl)-L-alanine into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of unnatural amino acids, such as 3-(4-Thiazolyl)-L-alanine, into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Appropriate solid support resin (e.g., Rink Amide resin for C-terminal amides)
-
Standard Fmoc-protected proteinogenic amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
HPLC for purification
Methodology:
-
Resin Preparation: Swell the resin in DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a suitable coupling agent and base.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Coupling of Subsequent Amino Acids: Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-3-(4-thiazolyl)-L-alanine) with the coupling agent and base in DMF and add to the resin. Allow the reaction to proceed to completion.
-
Repeat Synthesis Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.
-
Final Deprotection: Once the peptide chain is complete, remove the N-terminal Fmoc group.
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Opioid Receptor Binding Assay
The following is a generalized protocol for determining the binding affinity (Ki) of a peptide analog at opioid receptors via a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells or rat brain)
-
Radioligand with known affinity for the receptor (e.g., [³H]diprenorphine)
-
Unlabeled peptide analog (the competitor)
-
Assay buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation cocktail and counter
Methodology:
-
Membrane Preparation: Prepare a suspension of the cell membranes in the assay buffer.
-
Assay Setup: In a series of tubes, combine the membrane suspension, a fixed concentration of the radioligand, and varying concentrations of the unlabeled peptide analog.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of the competitor peptide. Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
Peptides containing 3-(4-Thiazolyl)-L-alanine that act as delta-opioid receptor agonists are expected to modulate downstream signaling pathways typical for this G-protein coupled receptor (GPCR).
Upon agonist binding, the delta-opioid receptor couples to inhibitory G-proteins (Gi/o). This initiates a signaling cascade with several potential downstream effects:
-
Inhibition of Adenylyl Cyclase: The activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunits of the G-protein can directly interact with and modulate the activity of ion channels, typically leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neurotransmitter release.
-
Activation of MAP Kinase Pathways: Delta-opioid receptor activation can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as ERK1/2, which can influence gene expression and long-term cellular changes.
Conclusion
3-(4-Thiazolyl)-L-alanine (CAS 119433-80-6) is a versatile and valuable tool for chemical biologists, medicinal chemists, and drug development professionals. Its incorporation into peptide backbones allows for the exploration of novel structure-activity relationships, leading to the development of potent and selective bioactive molecules. The available literature demonstrates its utility in modulating opioid receptor binding, and its chemical properties make it amenable to standard synthetic protocols. Further research into peptides containing this unique amino acid may uncover new therapeutic leads for a variety of disease targets.
References
Physicochemical Properties of Thiazolylalanine Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of thiazolylalanine enantiomers, (S)-2-amino-3-(thiazol-4-yl)propanoic acid (L-thiazolylalanine) and (R)-2-amino-3-(thiazol-4-yl)propanoic acid (D-thiazolylalanine). This document is intended to serve as a resource for researchers and professionals involved in drug discovery, peptide synthesis, and medicinal chemistry, where the distinct properties of these non-proteinogenic amino acid enantiomers are of significant interest.
Introduction
Thiazolylalanine is a heterocyclic amino acid analog of alanine containing a thiazole ring. The incorporation of the thiazole moiety into the amino acid structure imparts unique electronic and steric properties, making it a valuable building block in the design of novel therapeutic agents. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. As with all chiral molecules, the individual enantiomers of thiazolylalanine can exhibit different biological activities and pharmacokinetic profiles. Therefore, a thorough understanding of their distinct physicochemical properties is crucial for their effective application in drug development.
Physicochemical Data
The following tables summarize the available quantitative data for the L- and DL-forms of 4-thiazolylalanine. Data for the pure D-enantiomer is limited in publicly available literature; however, it is expected that many of its physical properties, such as melting point and solubility, will be identical to the L-enantiomer, while its optical rotation will be equal in magnitude but opposite in sign.
Table 1: General Physicochemical Properties
| Property | L-4-Thiazolylalanine | DL-4-Thiazolylalanine | D-4-Thiazolylalanine |
| Molecular Formula | C₆H₈N₂O₂S | C₆H₈N₂O₂S | C₆H₈N₂O₂S |
| Molecular Weight | 172.21 g/mol | 172.21 g/mol | 172.21 g/mol |
| Appearance | White to off-white powder | Granular solid | Not specified |
| Melting Point | Not specified | ~170 °C[1] or 237 °C | Not specified (expected to be similar to L-enantiomer) |
| Solubility | Slightly soluble in water.[2] | Soluble in water and alcohol.[1] | Not specified (expected to be similar to L-enantiomer) |
Table 2: Chiroptical and Acid-Base Properties
| Property | L-4-Thiazolylalanine | DL-4-Thiazolylalanine | D-4-Thiazolylalanine |
| Specific Rotation [α] | -27.6° (c=0.01g/mL, H₂O, 20°C, 589nm) | 0° (racemic mixture) | Not specified (expected to be +27.6°) |
| Predicted pKa | 8.24 ± 0.16 | 8.24 ± 0.16 | 8.24 ± 0.16 |
Note: Predicted pKa values are computationally derived and may differ from experimentally determined values.
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
The separation of thiazolylalanine enantiomers is critical for their individual characterization and for determining enantiomeric purity. Chiral HPLC is the most common and effective method for this purpose.
Principle: Enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with the chiral selector of the CSP, leading to different retention times.
Experimental Workflow:
Figure 1: General workflow for chiral HPLC analysis.
Detailed Methodology (Representative):
-
Column: A macrocyclic glycopeptide-based chiral stationary phase, such as one employing teicoplanin (e.g., Astec CHIROBIOTIC T), is often effective for the direct separation of underivatized amino acids.[3]
-
Mobile Phase: A common mobile phase system consists of a mixture of water, methanol, and an acidic modifier like formic acid. The exact composition needs to be optimized to achieve baseline separation. A starting point could be a gradient or isocratic elution with varying percentages of the organic modifier.[3]
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 25°C, to ensure reproducible retention times.
-
Detection: UV detection at a wavelength where the thiazole ring absorbs (e.g., around 254 nm) or mass spectrometry (LC-MS) for higher sensitivity and specificity.
-
Sample Preparation: A solution of DL-thiazolylalanine is prepared in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Data Analysis: The retention times for the D- and L-enantiomers are determined. The enantiomeric excess (ee%) can be calculated from the peak areas of the two enantiomers using the formula: ee% = [|Area(L) - Area(D)| / (Area(L) + Area(D))] x 100.
Determination of Specific Rotation
Optical rotation is a key property that distinguishes between enantiomers. The specific rotation is a standardized measure of this property.
Principle: A solution of a chiral compound will rotate the plane of plane-polarized light. The angle of rotation is dependent on the compound, its concentration, the path length of the light through the solution, the temperature, and the wavelength of the light.
Experimental Workflow:
Figure 2: Workflow for determining specific rotation.
Detailed Methodology:
-
Instrumentation: A polarimeter equipped with a sodium D-line lamp (589 nm) is typically used.
-
Sample Preparation: Prepare a solution of the pure enantiomer (e.g., L-thiazolylalanine) of a precisely known concentration (c) in a suitable solvent (e.g., water). The concentration is expressed in g/mL.
-
Measurement:
-
Fill the polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the solvent and zero the instrument.
-
Rinse and fill the cell with the sample solution.
-
Measure the observed rotation (α) at a constant temperature (e.g., 20°C).
-
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) The result is reported with the temperature, wavelength, and solvent used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used to distinguish between enantiomers in a chiral environment.
Principle: In an achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral solvating agent or a chiral derivatizing agent, diastereomeric complexes or compounds are formed, which are no longer mirror images and will exhibit distinct NMR spectra.
Experimental Workflow (using a Chiral Solvating Agent):
Figure 3: Workflow for NMR analysis of enantiomers.
Detailed Methodology (Representative):
-
Sample Preparation: Dissolve a sample of thiazolylalanine (racemic or enantiomerically enriched) in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Chiral Solvating Agent (CSA): Add a suitable chiral solvating agent, such as a chiral alcohol or a lanthanide shift reagent, to the NMR tube.
-
Spectral Acquisition: Acquire high-resolution ¹H or ¹³C NMR spectra.
-
Data Analysis: Analyze the spectra for the splitting of signals corresponding to the protons or carbons near the chiral center. The integration of these separated signals can be used to determine the enantiomeric ratio.
Biological Activity and Signaling Pathways
While extensive research on the specific biological targets and signaling pathways of thiazolylalanine enantiomers is not widely published, the thiazole moiety is a well-known pharmacophore present in numerous biologically active compounds.
Potential Biological Roles (Inferred from Thiazole Derivatives):
-
Anticancer Activity: Many thiazole-containing compounds exhibit cytotoxicity against various cancer cell lines. Their mechanisms of action can be diverse, including the inhibition of kinases, topoisomerases, or tubulin polymerization. For instance, some thiazole-peptide hybrids act as histone deacetylase (HDACs) inhibitors or depolymerize microtubules, leading to cell cycle arrest.[3]
-
Antimicrobial Activity: The thiazole ring is a core component of some antibiotics. Thiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. Their mode of action can involve the inhibition of essential enzymes in microbial metabolic pathways.
-
Enzyme Inhibition: The thiazole ring can act as a bioisostere for other functional groups, such as an amide bond, enabling it to interact with the active sites of enzymes. This makes thiazolylalanine a candidate for incorporation into peptide-based enzyme inhibitors.
Given that biological systems are inherently chiral, it is highly probable that the D- and L-enantiomers of thiazolylalanine will exhibit different biological activities. For example, if their uptake is mediated by amino acid transporters, the natural L-enantiomer is likely to be preferentially transported. Similarly, their interaction with chiral targets such as enzymes and receptors will be stereospecific.
Logical Relationship of Enantiomer-Target Interaction:
Figure 4: Stereospecific interaction with a biological target.
Conclusion
Thiazolylalanine enantiomers are valuable building blocks in medicinal chemistry and drug discovery. While a complete dataset comparing the physicochemical properties of the individual D- and L-enantiomers is not fully available in the public domain, this guide provides the currently known data and outlines the standard experimental protocols for their determination. The distinct properties of each enantiomer, particularly their interaction with chiral biological systems, underscore the importance of their separation and individual characterization in the development of new therapeutic agents. Further research is warranted to fully elucidate the specific biological targets and signaling pathways modulated by each enantiomer of thiazolylalanine.
References
The Pivotal Role of Thiazole Moieties in Modern Medicinal Chemistry: A Technical Guide
An in-depth exploration of the synthesis, biological activity, and therapeutic applications of thiazole-based compounds for researchers, scientists, and drug development professionals.
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in the field of medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of numerous therapeutic agents, demonstrating a remarkable versatility in engaging with a wide array of biological targets.[1][2][3][4] This technical guide provides a comprehensive review of the significance of thiazole moieties, detailing their synthesis, mechanism of action, and quantitative biological data, while also providing visualizations of key signaling pathways and experimental workflows.
Diverse Pharmacological Landscape of Thiazole Derivatives
Thiazole-containing compounds exhibit a broad spectrum of pharmacological activities, underscoring their importance in drug discovery.[5][6][7] These activities include:
-
Anticancer: Thiazole derivatives have shown significant potential in oncology by targeting various mechanisms, including the inhibition of kinases, tubulin polymerization, and induction of apoptosis.[1][8][9][10] Marketed drugs like Dasatinib, a kinase inhibitor, and the natural product Epothilone, a microtubule stabilizer, feature the thiazole core.[1][11]
-
Antimicrobial: The thiazole nucleus is a key component in a number of antibacterial and antifungal agents.[4][12][13] For instance, Sulfathiazole is a well-known short-acting sulfa drug with antibacterial properties.[12]
-
Anti-inflammatory: Certain thiazole derivatives, such as Meloxicam, are potent non-steroidal anti-inflammatory drugs (NSAIDs).[11]
-
Antiviral: The thiazole scaffold is present in antiviral medications like Ritonavir, which is an HIV protease inhibitor.[2]
-
Other Therapeutic Areas: The versatility of the thiazole ring extends to antimalarial, antidiabetic, anticonvulsant, and antioxidant activities, highlighting its broad therapeutic potential.[1][5][6]
Synthetic Strategies for Thiazole Ring Formation
The construction of the thiazole ring can be achieved through several established synthetic methodologies. The choice of method often depends on the desired substitution pattern on the thiazole core.
Hantzsch Thiazole Synthesis
One of the most prominent methods is the Hantzsch thiazole synthesis, which involves the condensation reaction between a thioamide and an α-haloketone.[11]
Experimental Protocol: Synthesis of 2,4-Dimethylthiazole [11]
-
Reactants: Thioacetamide and chloroacetone.
-
Procedure: An equimolar mixture of thioacetamide and chloroacetone is typically refluxed in a suitable solvent, such as ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by distillation or recrystallization to yield 2,4-dimethylthiazole.
Cook-Heilbron Synthesis
The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related reagents under mild conditions.[14]
Experimental Protocol: General Synthesis of 5-Aminothiazoles [14]
-
Reactants: An α-aminonitrile and carbon disulfide.
-
Procedure: The α-aminonitrile is dissolved in a suitable solvent, and carbon disulfide is added. The reaction is typically stirred at room temperature or with gentle heating. The product, a 5-aminothiazole derivative, can then be isolated and purified using standard techniques such as crystallization or chromatography.
The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of thiazole derivatives.
Caption: A generalized workflow for the discovery and development of thiazole-based drug candidates.
Quantitative Analysis of Biological Activity
The potency of thiazole derivatives is quantified through various biological assays, with IC50 (half-maximal inhibitory concentration) values being a common metric. The following tables summarize the reported activities of selected thiazole compounds against various targets.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [8] |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 | [8] |
| Staurosporine (Standard) | MCF-7 (Breast) | 6.77 ± 0.41 | [8] |
| Staurosporine (Standard) | HepG2 (Liver) | 8.4 ± 0.51 | [8] |
| 6 | A549 (Lung) | 12.0 ± 1.73 | [15] |
| 6 | C6 (Glioma) | 3.83 ± 0.76 | [15] |
Table 2: Antibacterial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 40 | S. aureus | 3.125 | [1] |
| 40 | B. thuringiensis | 6.25 | [1] |
| Chloramphenicol (Standard) | S. aureus | 3.125 | [1] |
| 25d | S. aureus (ATCC 25923) | 6.25 | [4] |
| 25d | E. coli (ATCC 25922) | 6.25 | [4] |
| Chloramphenicol (Standard) | (Multiple Strains) | 6.25 | [4] |
Signaling Pathways Targeted by Thiazole-Based Drugs
Thiazole derivatives exert their therapeutic effects by modulating key signaling pathways implicated in disease pathogenesis. For instance, in cancer, many thiazole-containing compounds function as inhibitors of protein kinases within critical pathways like the PI3K/Akt/mTOR and VEGFR signaling cascades.
The diagram below illustrates the inhibitory action of a hypothetical thiazole derivative on the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[16][17]
Caption: A diagram illustrating the inhibitory effect of a thiazole derivative on the PI3K/Akt/mTOR signaling pathway.
Conclusion
The thiazole moiety continues to be a highly valuable and versatile scaffold in medicinal chemistry. Its presence in a wide range of clinically used drugs is a testament to its favorable pharmacological properties. The ongoing research into novel synthetic methodologies and the exploration of new biological targets for thiazole derivatives promise to yield the next generation of innovative therapeutics. This guide provides a foundational understanding for researchers and professionals in the field, highlighting the immense potential that lies within the chemistry of thiazoles for addressing a multitude of diseases.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 7. jetir.org [jetir.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiazole - Wikipedia [en.wikipedia.org]
- 12. jchemrev.com [jchemrev.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 15. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Analysis of Thiazole-Containing Amino Acid Residues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-containing amino acids are heterocyclic, non-proteinogenic residues found in a wide array of biologically active natural products, including thiopeptides and cyanobactins.[1][2] These compounds often exhibit potent antitumor, antibacterial, or antimalarial activities.[1] The thiazole ring, frequently formed through post-translational modification of cysteine residues, acts as a bioisosteric replacement for the peptide bond, imparting significant conformational constraints.[3][4] Understanding the three-dimensional structure and conformational preferences of these residues is paramount for elucidating their mechanism of action and for the rational design of novel peptidomimetics and therapeutics.[1]
This technical guide provides an in-depth analysis of the conformational landscape of thiazole-containing amino acid residues, summarizing key structural data, outlining experimental and computational methodologies, and visualizing the underlying principles and workflows.
Core Principles of Conformational Analysis
The conformation of a peptide backbone is primarily defined by the torsional or dihedral angles around the N-Cα bond (phi, φ) and the Cα-C bond (psi, ψ).[5][6] These angles dictate the spatial arrangement of adjacent peptide units and determine the overall secondary structure. The rigid, planar nature of the thiazole ring significantly restricts the allowable φ and ψ angles compared to their acyclic counterparts, leading to a more defined set of preferred conformations.[7]
Conformational Preferences of Thiazole-Amino Acids
Studies combining computational modeling and analysis of crystal structure databases have revealed a strong and unique conformational preference for thiazole-containing amino acid residues.
The Predominant β2 Conformation: The most significant finding is the tendency for these residues to adopt a semi-extended β2 conformation .[1][2] This conformation is characterized by φ and ψ angles in the ranges of approximately -150° to -180° and -10° to 0°, respectively.[8]
Stabilizing Factors: The stability of the β2 conformation is primarily attributed to a strong intramolecular hydrogen bond formed between the amide proton (N-H) preceding the thiazole unit and the sp2-hybridized nitrogen atom of the thiazole ring (N–H⋯N_Tzl).[1][2] In the case of α,β-dehydroamino acids, this conformation is further stabilized by π-electron conjugation.[1][2] The presence of the sulfur atom in the thiazole ring also contributes unique steric and electronic effects that influence conformational stability.[1]
The following diagram illustrates the key factors that lead to the preferred β2 conformation.
Caption: Factors influencing the conformational preference of thiazole-amino acids.
Quantitative Conformational Data
Computational studies, particularly Density Functional Theory (DFT), have been employed to map the potential energy surface of various thiazole-containing amino acid models and quantify the relative stability and population of different conformers. The tables below summarize these findings for model dipeptides (Ac-Xaa-Tzl-NHMe).
Table 1: Conformational Data for Ac-Ala-Tzl in the Gas Phase [1]
| Conformer | Nomenclature | φ (°) | ψ (°) | Relative Energy (kcal/mol) | Population (%) |
| Global Minimum | β2 | -160 | -6 | 0.00 | 79 |
| 2nd Minimum | β | -95 | -172 | 1.30 | 10 |
| 3rd Minimum | αR | 83 | 106 | 1.35 | 10 |
Table 2: Conformational Data for Ac-ΔAla-Tzl in the Gas Phase [1]
| Conformer | Nomenclature | φ (°) | ψ (°) | Relative Energy (kcal/mol) | Population (%) |
| Global Minimum | β2 | -180 | 0 | 0.00 | 99 |
| 2nd Minimum | C5 | 180 | 180 | 3.50 | < 1 |
Experimental and Computational Protocols
A combination of computational modeling and experimental verification is crucial for a thorough conformational analysis.
Protocol 1: Computational Modeling using Density Functional Theory (DFT)
DFT is a powerful quantum mechanical method used to calculate the electronic structure of molecules and predict their geometries and energies.[1]
-
Model System Construction: A model dipeptide (e.g., Acetyl-Xaa-Tzl-NHMe) is constructed using molecular modeling software. The thiazole-containing residue of interest (Xaa-Tzl) is placed centrally.
-
Potential Energy Surface (PES) Scan: A relaxed PES scan is performed. This involves systematically rotating the φ and ψ dihedral angles (e.g., in 15° or 30° increments from -180° to +180°) and performing a constrained geometry optimization at each grid point. This initial scan identifies low-energy regions.
-
Conformer Optimization: The minima identified on the PES are used as starting points for full, unconstrained geometry optimization. This is typically performed using a functional like B3LYP with a basis set such as 6-31G** or higher.[7]
-
Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data like zero-point vibrational energies and Gibbs free energies.
-
Solvation Modeling: To simulate a biological environment, calculations are often repeated using a continuum solvation model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM).[7]
-
Population Analysis: The relative energies (ΔG) of the stable conformers are used to calculate their expected populations at a given temperature (e.g., 298 K) using the Boltzmann distribution equation.
Protocol 2: NMR Spectroscopy for Solution-State Analysis
NMR spectroscopy is the most powerful technique for determining the solution-state conformation of peptides.[9][10]
-
Sample Preparation: The synthesized thiazole-containing peptide is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or buffered D2O) to a concentration typically in the low millimolar range (0.1-1.0 mM).[10]
-
1D and 2D NMR Data Acquisition: A suite of NMR experiments is performed on a high-field spectrometer (≥400 MHz).
-
1D ¹H NMR: Provides initial information on the chemical environment of protons.
-
2D TOCSY (Total Correlation Spectroscopy): Used to assign protons within the same amino acid spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis. It detects protons that are close in space (< 5 Å), providing distance restraints. The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in assignment.[10]
-
-
Data Analysis:
-
Chemical Shift Analysis: Deviations of Hα, Cα, and Cβ chemical shifts from random coil values can indicate the presence of secondary structure elements.[10]
-
³J(HN,Hα) Coupling Constants: The magnitude of the three-bond coupling constant between the amide proton and the α-proton is related to the φ dihedral angle via the Karplus equation.[10] This provides quantitative constraints on the backbone conformation.
-
NOE Restraints: The presence or absence of specific NOEs (e.g., between Hα(i) and HN(i+1), or between side-chain protons and backbone protons) provides crucial information about the peptide's fold and local conformation.
-
Protocol 3: Single-Crystal X-ray Diffraction
X-ray crystallography provides an unambiguous determination of the peptide's conformation in the solid state.
-
Crystallization: The purified peptide is crystallized by slowly evaporating the solvent from a concentrated solution or by using vapor diffusion techniques with various precipitants. This is often the most challenging step.
-
Data Collection: A suitable single crystal is mounted and irradiated with a focused beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. An atomic model is built into this map and refined to best fit the experimental data.
-
Conformational Analysis: The final refined structure provides precise atomic coordinates, from which all bond lengths, bond angles, and dihedral angles (φ, ψ) can be calculated, revealing the solid-state conformation.[11]
The following diagram outlines a general workflow for the comprehensive conformational analysis of a novel thiazole-containing amino acid residue.
References
- 1. Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole-amino acids: influence of thiazole ring on conformational properties of amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. proteopedia.org [proteopedia.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. auremn.org.br [auremn.org.br]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Thiazole Derivatives: A Comprehensive Technical Guide to Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, serves as a foundational scaffold in medicinal chemistry due to its versatile biological activities.[1][2] Its unique structural properties, including aromaticity and the presence of heteroatoms, allow for a wide range of chemical modifications, leading to the development of derivatives with diverse pharmacological profiles.[2][3] Thiazole-containing compounds are found in both natural products, such as Vitamin B1 (Thiamine), and numerous synthetic drugs, highlighting their significance in therapeutic agent design.[4] Clinically approved drugs incorporating the thiazole moiety include the antiretroviral ritonavir, the anticancer agent dasatinib, and various antimicrobial agents.[5][6] This technical guide provides an in-depth overview of the current landscape of thiazole derivatives in drug discovery, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. It includes quantitative data, detailed experimental protocols, and visualizations of key biological pathways to support further research and development in this promising area.
Anticancer Applications of Thiazole Derivatives
Thiazole derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[7][8] Their mechanisms of action are diverse and often involve the inhibition of critical signaling pathways that regulate cell proliferation, survival, and angiogenesis.[2][9]
Inhibition of Kinase Signaling Pathways
Many thiazole derivatives exert their anticancer effects by targeting protein kinases, enzymes that play a crucial role in cancer cell signaling.[2][9] The PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, is a prominent target for these compounds.[2][9][10]
The following diagram illustrates the mechanism by which certain thiazole derivatives inhibit the PI3K/Akt/mTOR signaling cascade, leading to reduced cell proliferation and survival.
Tubulin Polymerization Inhibition
Another key mechanism of action for anticancer thiazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[11][12] This interference with the cytoskeleton arrests the cell cycle in the G2/M phase, ultimately leading to apoptosis.[11]
The diagram below outlines how thiazole derivatives can bind to tubulin, preventing its polymerization into microtubules and thereby halting cell division.
Quantitative Data: Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of various thiazole derivatives against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
Table 1: Thiazole Derivatives as PI3K/mTOR Inhibitors
| Compound | Target(s) | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 3b | PI3Kα / mTOR | Leukemia HL-60(TB) | 0.086 (PI3Kα), 0.221 (mTOR) | [2][13] |
| Compound 18 | PI3K/Akt/mTOR | A549, MCF-7, U-87 MG, HCT-116 | 0.50 - 4.75 | [9] |
| Compound 19 | PI3Ks / mTORC1 | MCF-7, U87 MG, A549, HCT116 | 0.30 - 0.45 |[9] |
Table 2: Thiazole Derivatives as Tubulin Polymerization Inhibitors
| Compound | Cell Line | IC50 (µM) | Tubulin Polymerization IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 5b | MCF-7 | 0.48 ± 0.03 | 3.3 | [11] |
| Compound 5b | A549 | 0.97 ± 0.13 | 3.3 | [11] |
| Compound 2e | Ovar-3 | 1.55 | 7.78 | [8] |
| Compound 7c | Multiple | 3.35 - 18.69 | 2.00 ± 0.12 | [12][14] |
| Compound 9a | Multiple | 3.35 - 18.69 | 2.38 ± 0.14 |[12][14] |
Table 3: Other Thiazole Derivatives with Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Putative Target | Reference |
|---|---|---|---|---|
| Compound 4c | MCF-7 | 2.57 ± 0.16 | VEGFR-2 | [7] |
| Compound 4c | HepG2 | 7.26 ± 0.44 | VEGFR-2 | [7] |
| Compound 8e | A549 | 0.302 | - | [15][16] |
| Dasatinib | BCR-ABL+ cells | - | BCR-ABL, SRC family kinases |[6] |
Antimicrobial Applications of Thiazole Derivatives
The thiazole scaffold is a key component in many compounds exhibiting a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties.[17][18]
Antibacterial Activity
Thiazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[5][19] Their mechanisms often involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[17]
Antifungal Activity
Several thiazole-based compounds have demonstrated potent antifungal activity against various pathogenic fungi, with some exhibiting efficacy comparable to or greater than standard antifungal drugs.[17][19]
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thiazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Table 4: Antimicrobial Activity (MIC) of Thiazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 37c | Bacteria | 46.9 - 93.7 | [17] |
| Compound 37c | Fungi | 5.8 - 7.8 | [17] |
| Compound 43a | S. aureus, E. coli | 16.1 (µM) | [17] |
| Compound 43b | A. niger | 16.2 (µM) | [17] |
| Benzothiazole 3a | S. pneumoniae | 0.008 | [5] |
| Benzothiazole 3b | S. epidermidis | 0.03 | [5] |
| Compound 8 | A. fumigatus | 230 | [19] |
| Compound 9 | T. viride | 60 | [19] |
| L1 | C. glabrata | 32 | [20] |
| L3 | C. glabrata | 64 |[20] |
Thiazole Derivatives as Enzyme Inhibitors
Beyond their roles in anticancer and antimicrobial therapies, thiazole derivatives are also potent inhibitors of various enzymes implicated in other diseases, such as Alzheimer's disease.
Cholinesterase Inhibition
Acetylcholinesterase (AChE) inhibitors are a primary therapeutic strategy for managing Alzheimer's disease. Several thiazole derivatives have been synthesized and evaluated for their ability to inhibit AChE, showing promising results.[21][22]
Quantitative Data: Enzyme Inhibition
The table below lists the IC50 values for thiazole-based inhibitors against acetylcholinesterase.
Table 5: Thiazole Derivatives as Acetylcholinesterase (AChE) Inhibitors
| Compound | IC50 (nM) | Reference |
|---|---|---|
| Compound 10 | 103.24 | [22] |
| Compound 16 | 108.94 | [22] |
| Compound 2i | 28 |[21] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of thiazole derivatives, intended to be a practical guide for researchers.
Synthesis of Thiazole Derivatives (Hantzsch Thiazole Synthesis)
The Hantzsch synthesis is a classic and widely used method for preparing thiazole rings by reacting an α-haloketone with a thioamide.[23][24][25]
The following diagram outlines the typical workflow for the Hantzsch synthesis of a 2-aminothiazole derivative.
-
Reagents and Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Reaction: Add methanol (5 mL) and a magnetic stir bar. Heat the mixture on a hot plate with stirring for approximately 30 minutes. The initial product formed is the HBr salt of the thiazole, which is soluble in methanol.
-
Work-up: After cooling the reaction to room temperature, pour the contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate (Na₂CO₃) solution. Swirl to mix. This neutralizes the HBr salt, causing the free thiazole base to precipitate.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with water to remove any remaining salts.
-
Drying and Characterization: Allow the product to air dry. The identity and purity can be confirmed by proton NMR spectroscopy, melting point determination, and TLC analysis.
Biological Evaluation: Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[3][26][27][28]
Living cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple, insoluble formazan product.[28] This formazan is then dissolved, and the absorbance of the solution is measured, which correlates with the number of viable cells.[28]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well. Allow the cells to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole derivative. Include a solvent control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 492 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the solvent control. The IC50 value can then be determined from the dose-response curve.
Conclusion
The thiazole ring is a privileged scaffold in medicinal chemistry, giving rise to a multitude of derivatives with potent and diverse therapeutic activities. The ongoing research into thiazole-based compounds continues to yield promising candidates for the treatment of cancer, infectious diseases, and neurodegenerative disorders. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of novel thiazole derivatives with enhanced therapeutic potential. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of next-generation thiazole-based drugs.
References
- 1. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT (Assay protocol [protocols.io]
- 4. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 11. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jchemrev.com [jchemrev.com]
- 18. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. chemhelpasap.com [chemhelpasap.com]
- 25. youtube.com [youtube.com]
- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The principle and precautions of thiazole blue (MTT) colorimetry [yacooscience.com]
Solubility Profile of (R)-2-Amino-3-(thiazol-4-yl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (R)-2-Amino-3-(thiazol-4-yl)propanoic acid, a non-proteinogenic amino acid of interest in pharmaceutical research. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides detailed experimental protocols for researchers to determine solubility in their specific solvent systems.
Introduction
This compound, also known as D-4-Thiazolylalanine, is a heterocyclic amino acid analog. Understanding its solubility is a critical first step in the development of drug candidates, as it influences bioavailability, formulation, and routes of administration. This guide summarizes the known solubility properties and provides methodologies for further investigation.
Solubility Data
Exhaustive searches of scientific databases and chemical supplier information have revealed a lack of specific quantitative solubility data for this compound. The available information is qualitative and is summarized in the table below. It is important to note that the solubility of amino acids is highly dependent on factors such as pH, temperature, and the presence of other solutes.
Table 1: Qualitative Solubility of 2-Amino-3-(thiazol-4-yl)propanoic Acid Racemates and Enantiomers
| Solvent | This compound | (L)-2-Amino-3-(thiazol-4-yl)propanoic Acid | (DL)-2-Amino-3-(thiazol-4-yl)propanoic Acid | Citation(s) |
| Water | No specific data found | Slightly soluble | Soluble | [1][2][3] |
| Alcohol | No specific data found | No specific data found | Soluble | [1] |
Note: The stereochemistry of an amino acid can sometimes influence its solubility, but in the absence of specific data for the (R)-enantiomer, the information for the L- and DL-forms is provided as a reference.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for their specific applications, the following experimental protocols outline standard methods for determining the solubility of amino acid derivatives.
Equilibrium Solubility Method (Shake-Flask)
This is the most common and reliable method for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, phosphate-buffered saline pH 7.4)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.
-
Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.
-
After the incubation period, allow the suspension to settle.
-
Centrifuge the samples to separate the undissolved solid from the supernatant.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
The solubility is expressed in units such as mg/mL or mol/L.
High-Throughput Screening (HTS) Solubility Assays
For rapid screening of solubility in multiple solvents or conditions, various HTS methods can be employed.
Principle: These methods often rely on the disappearance of solid material or the detection of dissolved compound in a multi-well plate format.
Example Workflow (based on nephelometry):
-
Prepare a stock solution of this compound in a highly soluble solvent (e.g., DMSO).
-
Dispense a small, precise volume of the stock solution into a series of wells in a microplate.
-
Add the test solvents to the wells.
-
Seal the plate and shake for a set period at a controlled temperature.
-
Measure the light scattering (nephelometry) or turbidity of each well. The point at which the compound precipitates indicates its solubility limit in that solvent.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for determining the solubility of an amino acid derivative using the shake-flask method.
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion
While quantitative solubility data for this compound remains to be published, this guide provides the available qualitative information and robust experimental protocols for its determination. For drug development professionals, accurately determining the solubility of this compound in relevant physiological and formulation solvents is a crucial step that will inform future pre-clinical and formulation studies. It is recommended that researchers perform their own solubility assessments using the methodologies outlined herein to obtain data specific to their needs.
References
Stability and Storage Conditions for (R)-thiazolylalanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (R)-thiazolylalanine, a non-proteinogenic amino acid of interest in pharmaceutical research and development. Due to the limited availability of data specific to the (R)-enantiomer, this guide incorporates information from studies on the corresponding L-enantiomer (L-4-thiazolylalanine) and other relevant thiazole-containing compounds. All extrapolations and analogies are clearly noted.
Summary of Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and purity of (R)-thiazolylalanine. The following conditions are recommended based on available safety data sheets and product information for the L-enantiomer.
| Parameter | Recommended Condition | Rationale |
| Temperature | Freezer (-20°C) | To minimize thermal degradation and preserve long-term stability. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidative degradation, as sulfur-containing compounds can be susceptible to oxidation. |
| Container | Tightly sealed, opaque container | To protect from moisture absorption and light exposure, which can induce degradation. |
| Location | Cool, dry, and well-ventilated area | General best practice for chemical storage to prevent exposure to fluctuating environmental conditions. |
| Incompatibilities | Strong oxidizing agents | To avoid rapid and potentially hazardous chemical reactions. |
Physicochemical Properties
A summary of the key physicochemical properties of thiazolylalanine is presented below.
| Property | Value |
| Molecular Formula | C₆H₈N₂O₂S |
| Molecular Weight | 172.21 g/mol |
| Appearance | White to off-white solid |
| Solubility | Slightly soluble in water |
Stability Profile: Forced Degradation Studies
Hydrolytic Stability
Hydrolysis is a common degradation pathway for many pharmaceutical compounds. The stability of (R)-thiazolylalanine is expected to be pH-dependent.
Expected Behavior:
-
Acidic Conditions: Thiazole rings are generally stable under acidic conditions. However, the amino acid moiety may undergo some degradation at elevated temperatures.
-
Neutral Conditions: Stability is expected to be optimal near neutral pH.
-
Basic Conditions: Alkaline conditions may promote degradation, potentially through reactions involving the thiazole ring or the amino acid side chain.
Table of Expected Hydrolytic Degradation (Hypothetical Data based on General Principles)
| Condition | Temperature (°C) | Time (hours) | Expected Degradation (%) | Potential Degradation Products |
| 0.1 M HCl | 60 | 24 | < 5% | Minimal degradation |
| pH 7 Buffer | 60 | 24 | < 2% | Minimal degradation |
| 0.1 M NaOH | 60 | 24 | 5 - 15% | Ring-opened products, deamination products |
Oxidative Stability
As a sulfur-containing amino acid, (R)-thiazolylalanine is susceptible to oxidation.
Expected Behavior: Oxidation of the sulfur atom in the thiazole ring is a likely degradation pathway, potentially leading to the formation of sulfoxides or sulfones. The amino group can also be a site of oxidation.
Table of Expected Oxidative Degradation (Hypothetical Data based on General Principles)
| Condition | Temperature (°C) | Time (hours) | Expected Degradation (%) | Potential Degradation Products |
| 3% H₂O₂ | 25 | 8 | 10 - 20% | Thiazole N-oxides, sulfoxides |
Photostability
Thiazole-containing compounds can be susceptible to photodegradation, often involving photo-oxidation.
Expected Behavior: Exposure to UV and visible light may lead to the formation of colored degradants and loss of purity. The degradation mechanism could involve the formation of reactive oxygen species that interact with the thiazole ring.
Table of Expected Photodegradation (Based on ICH Q1B Guidelines)
| Condition | Duration | Expected Degradation (%) | Potential Degradation Products |
| 1.2 million lux hours (visible) | As required | 5 - 15% | Photo-oxidation products, colored impurities |
| 200 watt hours/m² (UVA) | As required | 5 - 15% | Photo-oxidation products, colored impurities |
Thermal Stability
Thermal degradation can occur at elevated temperatures, leading to decomposition of the molecule.
Expected Behavior: As an amino acid, decarboxylation is a potential thermal degradation pathway. The thiazole ring itself is relatively stable but can degrade at high temperatures. The rates of thermal decomposition for amino acids are generally described by first-order kinetics.[3][4]
Table of Expected Thermal Degradation (Hypothetical Data based on General Principles)
| Condition | Temperature (°C) | Time (hours) | Expected Degradation (%) | Potential Degradation Products |
| Solid State | 80 | 72 | 5 - 10% | Decarboxylation products, colored impurities |
| In Solution | 80 | 24 | 10 - 20% | Decarboxylation products, ring degradation products |
Experimental Protocols
This section provides detailed methodologies for conducting forced degradation studies and for the analysis of (R)-thiazolylalanine, based on established guidelines and methods for similar compounds.
Forced Degradation Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: A generalized workflow for conducting forced degradation studies on (R)-thiazolylalanine.
Protocol for Hydrolytic Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of (R)-thiazolylalanine at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water.
-
Incubation: Incubate all three solutions, along with a control solution (stock solution diluted with the initial solvent), at 60°C.
-
Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: For the acidic and basic samples, neutralize the aliquots with an equivalent amount of base or acid, respectively.
-
Analysis: Dilute the samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.
Protocol for Oxidative Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of (R)-thiazolylalanine at 1 mg/mL.
-
Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Incubation: Keep the solution at room temperature and protect it from light.
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8 hours).
-
Analysis: Analyze the samples directly or after appropriate dilution by HPLC.
Protocol for Photostability Study (as per ICH Q1B)
-
Sample Preparation: Place a thin layer of solid (R)-thiazolylalanine in a chemically inert, transparent container. Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent in a quartz cuvette or other transparent container.
-
Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Exposure: Place the samples and dark controls in a photostability chamber.
-
Irradiation: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: At the end of the exposure, analyze the solid and solution samples, along with the dark controls, by HPLC.
Protocol for Thermal Degradation Study
-
Solid-State Study: Place a known amount of solid (R)-thiazolylalanine in a vial and store it in an oven at a specified temperature (e.g., 80°C).
-
Solution-State Study: Prepare a solution of (R)-thiazolylalanine (e.g., 1 mg/mL) and store it in a sealed vial in an oven at the same temperature.
-
Sampling: At various time points (e.g., 0, 24, 48, 72 hours), remove samples.
-
Analysis: For the solid-state samples, dissolve a known weight in a suitable solvent. Analyze all samples by HPLC.
Analytical Methodologies
A validated stability-indicating analytical method is crucial for accurately assessing the purity and degradation of (R)-thiazolylalanine. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.
Stability-Indicating HPLC-UV Method (Proposed)
The following is a proposed starting point for developing a stability-indicating HPLC method. Method validation according to ICH guidelines would be required.
| Parameter | Proposed Condition |
| Column | Chiral stationary phase (e.g., Crown ether-based or macrocyclic glycopeptide-based) for enantiomeric purity; C18 column (e.g., 250 mm x 4.6 mm, 5 µm) for purity and degradation products. |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 5% to 95% B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 220 nm and 254 nm) to ensure detection of all components. |
| Injection Volume | 10 µL |
Analytical Method Validation Workflow
The validation of the stability-indicating method should follow ICH Q2(R1) guidelines.
Caption: Key parameters for the validation of a stability-indicating analytical method.
Signaling Pathways
Currently, there is no publicly available information directly linking (R)-thiazolylalanine to specific signaling pathways. Research on the biological activity of this compound is ongoing.
Conclusion
(R)-thiazolylalanine is a compound that requires careful handling and storage to maintain its stability and purity. It should be stored at low temperatures, under an inert atmosphere, and protected from light and moisture. While specific degradation kinetics and pathways for the (R)-enantiomer are not yet fully elucidated, forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress are crucial for understanding its stability profile. The development and validation of a stability-indicating HPLC method are essential for accurate monitoring of its purity and for the identification of any potential degradation products. Further research is needed to fully characterize the stability of (R)-thiazolylalanine and to explore its biological activities and potential involvement in cellular signaling.
References
Methodological & Application
Application Notes and Protocols for the Incorporation of (R)-2-Amino-3-(thiazol-4-YL)propanoic Acid into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy in drug discovery and development to enhance biological activity, improve metabolic stability, and constrain peptide conformation. (R)-2-Amino-3-(thiazol-4-YL)propanoic acid, a thiazole-containing alanine analogue, is a particularly interesting building block. The thiazole moiety is a bioisostere of an amide bond and can participate in hydrogen bonding and π-stacking interactions, potentially leading to enhanced receptor binding and improved pharmacokinetic profiles.[1] This document provides detailed application notes and experimental protocols for the successful incorporation of Fmoc-(R)-2-Amino-3-(thiazol-4-YL)propanoic acid into peptides using solid-phase peptide synthesis (SPPS).
Applications in Peptide Chemistry
The introduction of this compound into a peptide sequence can confer several advantageous properties:
-
Conformational Rigidity: The thiazole ring introduces a degree of rigidity into the peptide backbone. Studies on similar thiazole-containing amino acids suggest that they tend to favor a semi-extended β2 conformation, which is stabilized by an intramolecular N-H⋯NTzl hydrogen bond.[2][3] This conformational constraint can be exploited to design peptides with specific secondary structures, leading to higher receptor affinity and selectivity.
-
Enhanced Biological Activity: The thiazole ring can mimic a peptide bond or interact with biological targets through various non-covalent interactions.[1] This can lead to an increase in the biological potency of the peptide. For instance, the incorporation of thiazole-containing amino acids has been explored in the development of cytotoxic agents for cancer therapy.
-
Improved Metabolic Stability: Peptides are often susceptible to degradation by proteases. The introduction of unnatural amino acids like this compound can increase resistance to enzymatic cleavage, thereby prolonging the in vivo half-life of the peptide therapeutic.[4][5][6][7]
-
Modulation of Physicochemical Properties: The thiazole moiety can influence the solubility and lipophilicity of the resulting peptide, which can be fine-tuned to optimize its drug-like properties.
A key area of application for such modified amino acids is in the development of long-acting analogues of peptide hormones, such as Glucagon-Like Peptide-1 (GLP-1).[1][2][3] The native GLP-1 has a very short half-life, and introducing modifications that enhance stability and receptor interaction is a primary goal in the development of therapeutics for type 2 diabetes and obesity.[1][2]
Data Presentation
While specific comparative data for this compound is not extensively published, the following tables provide an expected trend based on the properties of sterically demanding, non-standard amino acids in Fmoc-SPPS.
| Amino Acid | Coupling Time (Standard Conditions) | Coupling Efficiency (Single Coupling) | Final Peptide Purity (Crude) |
| Fmoc-Ala-OH | 30 - 60 min | >99% | High |
| Fmoc-Val-OH | 60 - 120 min | 95 - 99% | Moderate to High |
| Fmoc-(R)-2-Amino-3-(thiazol-4-YL)propanoic acid | 60 - 180 min (or double coupling) | 90 - 98% | Moderate |
Table 1: Expected Coupling Performance of Fmoc-(R)-2-Amino-3-(thiazol-4-YL)propanoic acid in SPPS.
| Peptide Modification | In Vitro Serum Stability (t1/2) | Receptor Binding Affinity (Kd) |
| Native Peptide | Low | Baseline |
| Peptide with this compound | Increased | Potentially Increased |
Table 2: Anticipated Impact of this compound Incorporation on Peptide Properties.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-(R)-2-Amino-3-(thiazol-4-YL)propanoic acid
This protocol outlines the manual solid-phase synthesis of a model peptide containing this compound using a standard Fmoc/tBu strategy.
Materials:
-
Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids (including Fmoc-(R)-2-Amino-3-(thiazol-4-YL)propanoic acid)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, anhydrous
-
HPLC grade acetonitrile and water
-
0.1% TFA in water and acetonitrile for HPLC
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Incorporation of Fmoc-(R)-2-Amino-3-(thiazol-4-YL)propanoic acid:
-
Due to potential steric hindrance from the thiazole ring, a double coupling strategy is recommended.
-
Follow the procedure in step 3 for the first coupling of Fmoc-(R)-2-Amino-3-(thiazol-4-YL)propanoic acid, extending the coupling time to 2-3 hours.
-
After washing, repeat the coupling step with a freshly prepared activated amino acid solution for another 2 hours.
-
Thoroughly wash the resin with DMF and DCM and perform a Kaiser test to ensure complete coupling.
-
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DMF, DCM, and methanol, and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Peptide Purification by Reverse-Phase HPLC
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC System: Use a preparative C18 column. The mobile phases are typically Solvent A: 0.1% TFA in water and Solvent B: 0.1% TFA in acetonitrile.[1][3]
-
Purification Gradient: Run a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% B over 60 minutes) at an appropriate flow rate.[3]
-
Fraction Collection: Collect fractions corresponding to the major peptide peak, which is monitored by UV absorbance at 220 nm and 280 nm.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.[3]
Protocol 3: Peptide Characterization by Mass Spectrometry
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Mass Spectrometry: Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[8][9]
-
Data Analysis: Determine the molecular weight of the peptide and compare it to the theoretical calculated mass to confirm the identity of the synthesized peptide.[8] Tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence.
Visualizations
References
- 1. bachem.com [bachem.com]
- 2. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 7. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Thiazolylalanine: A Chiral Building Block for Advanced Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(R)-thiazolylalanine, a non-proteinogenic amino acid, is emerging as a significant building block in medicinal chemistry. Its unique stereochemistry and the presence of the thiazole moiety offer distinct advantages in the design of novel therapeutics, particularly in the development of peptide-based drugs and small molecule inhibitors targeting key signaling pathways. The thiazole ring can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, enhancing binding affinity and selectivity for biological targets. The specific (R)-configuration at the alpha-carbon can provide conformational rigidity and resistance to enzymatic degradation, improving the pharmacokinetic profile of drug candidates.
Applications in Drug Discovery
The incorporation of (R)-thiazolylalanine has been explored in several therapeutic areas, most notably in oncology and infectious diseases. The thiazole scaffold is a key component in a number of clinically approved drugs and is known to interact with a variety of biological targets.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The rationale for using (R)-thiazolylalanine in this context is to create more potent and selective inhibitors by exploiting specific stereochemical interactions within the ATP-binding pocket of PI3K isoforms.
Below is a conceptual signaling pathway diagram illustrating the points of intervention for PI3K/Akt/mTOR inhibitors.
Caption: PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition.
Quantitative Data Summary
While specific data for (R)-thiazolylalanine compounds is limited, the following table presents representative data for thiazole-containing inhibitors of the PI3K pathway to illustrate the potential potency.
| Compound Class | Target | IC50 (nM) | Cell Line | Reference |
| Thiazole-pyrrolotriazinone hybrid | PI3K | 110-130 | Not Specified | [1] |
| Thiazolidinedione-based compounds | PI3Kα | Varies | Not Specified | [2] |
Experimental Protocols
Stereoselective Synthesis of Fmoc-(R)-thiazolylalanine
The preparation of the Fmoc-protected (R)-thiazolylalanine building block is a crucial first step for its use in solid-phase peptide synthesis. While a specific protocol for the (R)-isomer is not widely published, a general strategy can be adapted from the synthesis of similar chiral amino acids. A common approach involves the asymmetric hydrogenation of a prochiral precursor.
Materials:
-
(Z)-2-(acylamino)-3-(thiazol-4-yl)acrylic acid
-
Chiral rhodium or ruthenium catalyst (e.g., Ru-(R)-BINAP complex)
-
Hydrogen gas
-
Anhydrous methanol
-
Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium bicarbonate
-
Dioxane and water
-
Standard laboratory glassware and purification equipment
Protocol:
-
Asymmetric Hydrogenation:
-
Dissolve (Z)-2-(acylamino)-3-(thiazol-4-yl)acrylic acid in anhydrous methanol in a high-pressure reaction vessel.
-
Add a catalytic amount of the chiral ruthenium catalyst (e.g., Ru-(R)-BINAP).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction at a controlled temperature (e.g., 50 °C) for 12-24 hours.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure.
-
Purify the resulting N-acyl-(R)-thiazolylalanine by chromatography or recrystallization.
-
-
Deprotection of the Acyl Group:
-
Hydrolyze the N-acyl group under acidic or basic conditions, depending on the nature of the acyl group, to yield (R)-thiazolylalanine.
-
Isolate and purify the free amino acid.
-
-
Fmoc Protection:
-
Dissolve the purified (R)-thiazolylalanine in a mixture of dioxane and 10% aqueous sodium bicarbonate solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add Fmoc-OSu portion-wise while maintaining the pH at 8-9.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude Fmoc-(R)-thiazolylalanine by flash column chromatography.
-
The following diagram illustrates the general workflow for the synthesis of the Fmoc-(R)-thiazolylalanine building block.
Caption: Synthesis workflow for Fmoc-(R)-thiazolylalanine.
Incorporation of Fmoc-(R)-thiazolylalanine into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of Fmoc-(R)-thiazolylalanine into a peptide sequence using the standard Fmoc/tBu strategy on a rink amide resin.
Materials:
-
Fmoc-protected rink amide resin
-
Fmoc-(R)-thiazolylalanine
-
Other required Fmoc-protected amino acids
-
Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvent: DMF
-
Cleavage cocktail: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% water
-
Solid-phase peptide synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling:
-
Place the Fmoc-protected rink amide resin in the SPPS vessel.
-
Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for another 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-(R)-thiazolylalanine:
-
In a separate vial, dissolve Fmoc-(R)-thiazolylalanine (3-5 equivalents relative to resin loading) and HCTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To check for coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Once the coupling is complete (negative Kaiser test, yellow/brown beads), drain the coupling solution and wash the resin thoroughly with DMF.
-
-
Chain Elongation:
-
Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the desired peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification:
-
Purify the crude peptide by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final peptide product.
-
The logical relationship of the SPPS cycle for incorporating (R)-thiazolylalanine is depicted below.
Caption: SPPS cycle for (R)-thiazolylalanine incorporation.
Conclusion
(R)-thiazolylalanine represents a valuable and versatile building block for modern drug discovery. Its unique structural and stereochemical properties can be leveraged to design novel peptides and small molecules with improved potency, selectivity, and pharmacokinetic profiles. The protocols outlined above provide a foundation for the synthesis and incorporation of this promising amino acid into drug candidates, particularly those targeting complex signaling pathways implicated in cancer and other diseases. Further research into the specific biological activities of (R)-thiazolylalanine-containing compounds is warranted to fully exploit its potential in therapeutic development.
References
Application Notes and Protocols for Cell-Free Protein Synthesis with Unnatural Amino acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell-free protein synthesis (CFPS) has emerged as a powerful platform for the rapid and efficient production of recombinant proteins.[1] This in vitro method circumvents the limitations of traditional cell-based expression systems, offering an open environment that allows for direct manipulation of the reaction components.[2][3] This flexibility is particularly advantageous for the incorporation of unnatural amino acids (UAAs), enabling the synthesis of proteins with novel chemical properties, enhanced stability, and tailored functionalities for a wide range of applications in research and drug development.[4][5]
The incorporation of UAAs into proteins opens up a vast landscape of possibilities, including the development of antibody-drug conjugates (ADCs) with precise drug-to-antibody ratios, the introduction of fluorescent probes for imaging and structural studies, and the engineering of enzymes with enhanced catalytic activities.[6][7][8] By expanding the genetic code beyond the canonical 20 amino acids, researchers can design and produce proteins with bespoke characteristics, accelerating innovation in therapeutics, diagnostics, and biomaterials.[4][5]
These application notes provide a comprehensive overview of CFPS with UAAs, including detailed protocols, quantitative data, and visual workflows to guide researchers in harnessing this transformative technology.
Methods of Unnatural Amino Acid Incorporation
The site-specific incorporation of UAAs into a growing polypeptide chain is primarily achieved through the use of an orthogonal translation system (OTS).[4] This system consists of an engineered aminoacyl-tRNA synthetase (o-aaRS) and its cognate orthogonal tRNA (o-tRNA) that are mutually independent of the host's endogenous translational machinery.[4][9] Two predominant strategies are employed for UAA incorporation in CFPS:
-
Nonsense Codon Suppression: This is the most common method, where a nonsense codon, typically the amber stop codon (UAG), is repurposed to encode a UAA.[3] The o-tRNA possesses an anticodon that recognizes the UAG codon, and the o-aaRS specifically charges this tRNA with the desired UAA. When the ribosome encounters the UAG codon in the mRNA sequence, the charged o-tRNA delivers the UAA, allowing for its incorporation into the protein.[4] To enhance the efficiency of this process, CFPS systems often utilize E. coli extracts deficient in release factor 1 (RF1), the protein that normally recognizes the UAG codon and terminates translation.[3]
-
Sense Codon Reassignment: This strategy involves reassigning a sense codon to encode a UAA.[3] This can be achieved by removing the corresponding endogenous tRNA from the CFPS reaction and introducing an o-tRNA that recognizes the reassigned sense codon and is charged with the UAA by its cognate o-aaRS.[9] This method offers the potential to incorporate multiple different UAAs into a single protein.
Core Components of a Cell-Free Protein Synthesis Reaction for UAA Incorporation
A typical CFPS reaction for UAA incorporation contains the following key components:
-
Cell Extract: Commonly derived from E. coli (S30 or PURE systems), wheat germ, or rabbit reticulocytes, the cell extract provides the necessary translational machinery, including ribosomes, tRNAs, aminoacyl-tRNA synthetases, and initiation, elongation, and termination factors.[3][9]
-
DNA Template: A plasmid or linear DNA containing the gene of interest with an in-frame nonsense codon (e.g., TAG) at the desired UAA insertion site.
-
Orthogonal Translation System (OTS):
-
Orthogonal aminoacyl-tRNA synthetase (o-aaRS): The enzyme that specifically attaches the UAA to the o-tRNA.
-
Orthogonal tRNA (o-tRNA): The tRNA that recognizes the repurposed codon and carries the UAA.
-
-
Unnatural Amino Acid (UAA): The specific non-canonical amino acid to be incorporated.
-
Energy Source: An ATP regeneration system, such as creatine phosphate and creatine kinase, or phosphoenolpyruvate.
-
Amino Acids: A mixture of the 20 canonical amino acids (minus the one being replaced in sense codon reassignment).
-
Buffers and Salts: To maintain optimal pH and ionic strength for the reaction. Magnesium concentration is a critical parameter to optimize.[10][11]
Experimental Protocols
Protocol 1: General Setup for Cell-Free Protein Synthesis with an Unnatural Amino Acid (UAA) using an E. coli S30 Extract
This protocol provides a general framework for incorporating a UAA into a target protein using an E. coli S30 cell-free expression system and the amber stop codon suppression method.
Materials:
-
S30 cell extract from an appropriate E. coli strain (e.g., a strain lacking RF1).
-
Reaction buffer (containing HEPES, potassium glutamate, magnesium acetate, etc.).
-
Energy solution (containing ATP, GTP, CTP, UTP, creatine phosphate, creatine kinase).
-
Amino acid mixture (containing all 20 canonical amino acids).
-
Plasmid DNA encoding the target protein with a TAG codon at the desired incorporation site.
-
Purified orthogonal aminoacyl-tRNA synthetase (o-aaRS).
-
Purified orthogonal tRNA (o-tRNA) with a CUA anticodon.
-
Unnatural amino acid (UAA) stock solution.
-
Nuclease-free water.
Procedure:
-
Thaw Reagents: Thaw all components on ice.
-
Prepare the Reaction Mixture: In a nuclease-free microcentrifuge tube on ice, combine the following components in the specified order. The final volume can be scaled as needed.
| Component | Final Concentration | Example Volume (for 25 µL reaction) |
| Nuclease-free water | - | to 25 µL |
| Reaction Buffer (e.g., 5X) | 1X | 5 µL |
| Energy Solution (e.g., 10X) | 1X | 2.5 µL |
| Amino Acid Mixture (e.g., 20X) | 1X | 1.25 µL |
| Unnatural Amino Acid (e.g., 100 mM) | 1-2 mM | 0.25 - 0.5 µL |
| Plasmid DNA (e.g., 500 ng/µL) | 10-20 ng/µL | 0.5 - 1 µL |
| o-aaRS (e.g., 1 mg/mL) | 20-40 µg/mL | 0.5 - 1 µL |
| o-tRNA (e.g., 1 mg/mL) | 20-40 µg/mL | 0.5 - 1 µL |
| S30 Cell Extract | 30-40% (v/v) | 7.5 - 10 µL |
-
Incubation: Gently mix the reaction by pipetting up and down. Incubate the reaction at 30-37°C for 2-4 hours. For some proteins, lower temperatures (e.g., 16-25°C) and longer incubation times (up to 24 hours) may improve solubility and yield.[5]
-
Analysis: Analyze the protein expression by SDS-PAGE and Coomassie staining or Western blotting. Confirm the incorporation of the UAA using mass spectrometry.
Note on Optimization: The optimal concentration of Mg²⁺ is critical for CFPS and should be empirically determined for each new cell extract preparation, typically ranging from 4 to 12 mM.[10][12] The concentrations of plasmid DNA, o-aaRS, and o-tRNA may also require optimization for maximal protein yield.
Protocol 2: Incorporation of p-Propargyloxyphenylalanine (pPaF)
This protocol details the incorporation of the clickable amino acid p-propargyloxyphenylalanine (pPaF), which is useful for subsequent bioconjugation reactions.
Materials:
-
Follow the general setup in Protocol 1.
-
p-Propargyloxyphenylalanine (pPaF) stock solution (e.g., 100 mM in 0.1 M NaOH).
-
An orthogonal synthetase specific for pPaF (e.g., a variant of the M. jannaschii TyrRS).
-
The corresponding orthogonal tRNA (M. jannaschii tRNATyrCUA).
Procedure:
-
Reaction Setup: Assemble the CFPS reaction as described in Protocol 1, using pPaF as the unnatural amino acid. A final concentration of 1-2 mM pPaF is typically sufficient.
-
Incubation: Incubate the reaction at 30°C for 2-4 hours.
-
Purification (Optional): If required for downstream applications, purify the pPaF-containing protein using an appropriate method (e.g., affinity chromatography if the protein has a tag).
-
Click Chemistry Conjugation: The alkyne group on the incorporated pPaF can be used for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to conjugate other molecules (e.g., fluorophores, drugs).[13]
Quantitative Data
The yield and efficiency of UAA incorporation in CFPS can vary depending on the specific UAA, the orthogonal pair used, the CFPS system (S30 vs. PURE), and the position of the UAA within the protein.[2]
| Unnatural Amino Acid | CFPS System | Protein | Yield | Suppression Efficiency | Reference |
| p-Azido-L-phenylalanine (pAzF) | E. coli S30 | sfGFP | 0.9 - 1.7 mg/mL | 50 - 88% | [14] |
| p-Propargyloxyphenylalanine (pPaF) | E. coli S30 | sfGFP | 0.9 - 1.7 mg/mL | 50 - 88% | [14] |
| p-Propargyloxyphenylalanine (pPaF) | E. coli S30 | Dihydrofolate Reductase | ~27-fold higher than in vivo | High | [13] |
| p-Acetyl-L-phenylalanine (pAcF) | E. coli S30 | Various | High | >95% | [15] |
| Phosphoserine | RF1-deficient E. coli S30 | MEK1 Kinase | Up to mg quantities | High | [1] |
| CFPS System | Key Characteristics | Typical Protein Yield (with UAA) | Cost | Reference |
| S30 Crude Extract | High yield, cost-effective, contains endogenous components. | 0.1 - 2 mg/mL | Lower | [3][9] |
| PURE System | Defined composition, low background activity, suitable for fundamental studies. | 0.01 - 0.1 mg/mL | Higher | [3][9] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for cell-free protein synthesis with unnatural amino acid incorporation.
Caption: Workflow for the production of antibody-drug conjugates (ADCs) using CFPS with UAAs.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) | Reference |
| Low or no protein yield | - Inactive cell extract.- Suboptimal Mg²⁺ concentration.- Degraded DNA template or RNA.- Inefficient orthogonal translation system. | - Use a fresh, high-activity cell extract.- Perform a Mg²⁺ titration (4-12 mM range).- Use high-quality, nuclease-free DNA.- Optimize o-tRNA and o-aaRS concentrations. | [5][16] |
| Truncated protein product | - Inefficient suppression of the stop codon.- Presence of Release Factor 1 (RF1). | - Increase the concentration of o-tRNA and o-aaRS.- Use an RF1-deficient E. coli extract. | [4] |
| Protein is insoluble | - Protein is prone to aggregation.- Incorrect folding conditions. | - Lower the incubation temperature (16-25°C).- Add chaperones or detergents to the reaction.- Co-express with folding modulators. | [16] |
| No UAA incorporation confirmed by MS | - Inactive o-aaRS.- Incorrect UAA used.- Degradation of UAA. | - Verify the activity of the o-aaRS.- Confirm the identity and purity of the UAA.- Prepare fresh UAA stock solutions. | [17] |
Conclusion
Cell-free protein synthesis provides a robust and versatile platform for the site-specific incorporation of unnatural amino acids, enabling the production of engineered proteins with novel functionalities. The open nature of the CFPS system allows for precise control over the reaction environment, facilitating the optimization of UAA incorporation for a wide range of applications in basic research and drug development.[1][3] The protocols and data presented here serve as a guide for researchers to effectively utilize this powerful technology to advance their scientific and therapeutic goals.
References
- 1. Frontiers | Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Non-standard amino acid incorporation into proteins using Escherichia coli cell-free protein synthesis [frontiersin.org]
- 5. neb.com [neb.com]
- 6. Methods to Make Homogenous Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Enhanced Orthogonal Aminoacyl-tRNA-Synthetase [protocols.io]
- 8. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 9. Frontiers | Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Site-specific incorporation of p-propargyloxyphenylalanine in a cell-free environment for direct protein-protein click conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell-free co-production of an orthogonal transfer RNA activates efficient site-specific non-natural amino acid incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell-Free Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
(R)-thiazolylalanine as a molecular probe for protein structure-function studies
Application Notes & Protocols: (R)-Thiazolylalanine as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of (R)-Thiazolylalanine
The incorporation of unnatural amino acids (UNAAs) into proteins is a powerful technique for expanding their chemical and functional diversity.[1] (R)-thiazolylalanine, a non-proteinogenic amino acid, presents a unique opportunity to serve as a molecular probe for investigating protein structure, function, and dynamics. The thiazole ring is a key heterocyclic moiety found in numerous biologically active compounds and approved drugs, including inhibitors and antifungal agents.[2] Its distinct electronic and structural properties make it an attractive candidate for probing protein environments.
By site-specifically incorporating (R)-thiazolylalanine into a protein of interest, researchers can introduce a unique spectroscopic handle or a reactive moiety. This allows for detailed analysis of local protein environments, conformational changes, and interactions with other molecules, which is invaluable for basic research and drug development. While much of the recent literature on L-4-thiazolylalanine (also known as Protinol™) has focused on its ability to modulate the expression of dermal proteins like collagen for cosmetic applications, the principles of its biological activity underscore the potential of its enantiomer as a research tool.[3]
Key Attributes of Thiazolylalanine as a Probe:
-
Unique Spectroscopic Signature: The thiazole ring can provide signals in spectroscopic techniques like NMR, IR, and Raman spectroscopy, allowing for the study of its local environment without interference from the 20 canonical amino acids.[4][5]
-
Minimal Perturbation: As a relatively small amino acid analog, it can often be incorporated with minimal disruption to the protein's overall structure and function.
-
Chemical Handle: The thiazole moiety can be a site for further chemical modification or can participate in specific interactions, such as metal coordination or hydrogen bonding.
-
Fluorescence Potential: Thiazole derivatives, such as Thiazole Orange, are well-known fluorescent probes that exhibit a "turn-on" fluorescence response upon binding to biomolecules, suggesting that thiazolylalanine itself may possess environmentally sensitive fluorescent properties.[6][7]
Applications in Protein Structure-Function Studies
Probing Protein Active Sites and Binding Pockets
Incorporating (R)-thiazolylalanine into or near an enzyme's active site or a receptor's binding pocket can provide detailed information about the local microenvironment. Changes in its spectroscopic signal upon substrate or ligand binding can be used to monitor binding events, determine binding constants, and elucidate the mechanism of action.
Monitoring Protein Conformational Changes
Many proteins undergo conformational changes to perform their biological functions. As the local environment around the thiazolylalanine probe changes, its spectroscopic properties will shift. This can be monitored using techniques like Circular Dichroism (CD) or Nuclear Magnetic Resonance (NMR) to track protein folding, unfolding, and allosteric transitions in real-time.[4]
Investigating Protein-Protein Interactions
Placing the probe at the interface of a protein-protein interaction (PPI) can report on the association and dissociation of the protein complex. This is critical for understanding signaling pathways and for developing therapeutics that modulate these interactions.
Drug Discovery and Development
In drug development, thiazolylalanine can be used in screening assays to identify small molecules that bind to a target protein. Furthermore, the incorporation of this UNNA into peptide-based drug candidates can improve their stability, potency, and bioavailability.[8]
Experimental Protocols
Protocol 1: Site-Specific Incorporation of (R)-Thiazolylalanine via Amber Suppression
This protocol describes a general method for incorporating a UNAA into a target protein in E. coli using an evolved, orthogonal aminoacyl-tRNA synthetase/tRNA pair.[1][9] This is the most common method for site-specific incorporation.
Workflow Overview:
Caption: Workflow for site-specific incorporation of a UNNA.
Methodology:
-
Plasmid Preparation:
-
Obtain or generate a plasmid (e.g., pEVOL) encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA (tRNACUA) pair specific for (R)-thiazolylalanine. Note: This pair may need to be evolved through directed evolution.
-
Mutate the gene of your target protein to introduce a TAG amber stop codon at the desired incorporation site. Clone this gene into a compatible expression vector (e.g., a pET series plasmid).
-
-
Transformation:
-
Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the pEVOL plasmid and the target protein plasmid.
-
Select for double transformants on LB agar plates containing the appropriate antibiotics.
-
-
Protein Expression:
-
Inoculate a starter culture in LB medium with antibiotics and grow overnight at 37°C.
-
The next day, use the starter culture to inoculate a larger volume of expression medium (e.g., Terrific Broth or M9 minimal medium).
-
Grow the culture at 37°C with shaking to an OD600 of 0.4-0.6.
-
Induce the expression of the aaRS/tRNA pair by adding L-arabinose to a final concentration of 0.02-0.2% (w/v).
-
Simultaneously, add (R)-thiazolylalanine to the medium to a final concentration of 1-2 mM.
-
Continue to grow the culture for 30-60 minutes.
-
Induce the expression of the target protein by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Reduce the temperature to 18-25°C and continue expression for 12-18 hours.
-
-
Purification and Verification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
Purify the protein using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Verify the incorporation and purity of the full-length protein using SDS-PAGE and Western blotting. Confirm the precise mass of the protein, including the incorporated UNNA, using mass spectrometry (e.g., ESI-MS).
-
Protocol 2: In Vitro Incorporation using a Cell-Free Protein Synthesis (CFPS) System
CFPS systems offer an alternative for incorporating UNAAs, avoiding issues of cell wall permeability and toxicity.[10]
Methodology:
-
Prepare the CFPS Reaction Mixture:
-
In a microcentrifuge tube on ice, combine the components of the CFPS system (e.g., E. coli S30 extract, energy solution, buffer, and amino acid mixture lacking the canonical amino acid to be replaced).
-
Add the plasmid DNA encoding the target protein with the in-frame amber (TAG) codon.
-
Add the pre-charged tRNACUA acylated with (R)-thiazolylalanine OR add the orthogonal aaRS, tRNACUA, and free (R)-thiazolylalanine.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the CFPS system (e.g., 30-37°C) for 2-6 hours.
-
-
Analysis:
-
Analyze the protein expression by SDS-PAGE. The full-length protein band will only appear in reactions containing the UNNA and the orthogonal translation components.
-
Purify the protein directly from the reaction mixture for downstream applications.
-
Protocol 3: Spectroscopic Analysis of the Incorporated Probe
Once the protein containing (R)-thiazolylalanine is purified, its utility as a probe can be assessed.
Conceptual Workflow for Spectroscopic Analysis:
Caption: Probing protein function with a thiazolylalanine probe.
Methodology:
-
Circular Dichroism (CD) Spectroscopy:
-
Prepare protein samples in a suitable buffer (e.g., phosphate buffer) at a concentration of 0.1-0.2 mg/mL.[5]
-
Acquire far-UV CD spectra (e.g., 190-260 nm) to confirm that the incorporation of the UNNA has not significantly altered the secondary structure of the protein compared to the wild-type.[5]
-
Perform thermal or chemical denaturation melts while monitoring the CD signal at 222 nm to assess changes in protein stability.
-
-
Fluorescence Spectroscopy:
-
Determine the optimal excitation and emission wavelengths for the incorporated thiazolylalanine probe.
-
Measure the fluorescence emission spectrum of the protein under native conditions.
-
Titrate a ligand, binding partner, or chemical denaturant into the protein solution and monitor changes in fluorescence intensity, emission maximum (wavelength shift), or anisotropy. These changes indicate alterations in the probe's local environment.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
For detailed structural analysis, 13C or 15N-labeled (R)-thiazolylalanine can be used.
-
Acquire 1D or 2D NMR spectra (e.g., HSQC) of the protein. The unique chemical shifts of the thiazole ring's atoms will provide a specific window into the probe's location.
-
Compare the spectra of the protein in the presence and absence of a binding partner to identify chemical shift perturbations, which map the interaction surface.
-
Data Presentation
The following tables summarize representative quantitative data related to the application of thiazolylalanine.
Table 1: Effect of L-4-Thiazolylalanine (Protinol™) on Dermal Marker Expression in 3D Human Skin Models. [3] (Note: This data is for the (S)-enantiomer and demonstrates a functional effect on protein expression.)
| Marker | Treatment (0.3% L4 vs. Vehicle) | Result | Significance |
| Pro-collagen I | L-4-Thiazolylalanine | Increased Production | Significant |
| Hyaluronic Acid (HA) | L-4-Thiazolylalanine | Increased Production | Significant |
| Inflammatory Genes | L-4-Thiazolylalanine | Decreased Expression | Significant |
Table 2: Comparison of Spectroscopic Techniques for Protein Structure Analysis. [4][5][11]
| Technique | Information Provided | Sample Requirements | Key Advantage |
| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet) | 0.1-0.2 mg/mL, dilute solution | Rapid assessment of overall folding and conformational changes |
| Fluorescence | Local environment, ligand binding, dynamics | Low concentration (µg/mL) | High sensitivity to the probe's immediate surroundings |
| Infrared (IR) / Raman | Secondary structure, hydrogen bonding | Small volumes, higher concentration | Can be used in a wide range of sample states (solution, solid) |
| NMR | Atomic-resolution 3D structure, dynamics | High concentration (mg/mL), requires isotope labeling | Provides the most detailed structural and dynamic information |
Disclaimer: The protocols provided are generalized templates and must be optimized for the specific protein of interest and the available orthogonal translation system for (R)-thiazolylalanine.
References
- 1. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-4-thiazolylalanine (Protinol), a novel non-proteinogenic amino acid, demonstrates epidermal and dermal efficacy with clinically observable benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectroscopic methods for analysis of protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bif.wisc.edu [bif.wisc.edu]
- 6. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. avantesusa.com [avantesusa.com]
Application Notes and Protocols for Click Chemistry of Thiazole-Containing Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the application of thiazole-containing amino acids in click chemistry. The unique structural and electronic properties of the thiazole ring make it a valuable component in peptidomimetics and bioconjugation strategies. Click chemistry, with its high efficiency and specificity, offers a powerful tool for the functionalization of these modified amino acids.
Introduction to Thiazole-Containing Amino Acids in Click Chemistry
Thiazole-containing amino acids are non-canonical amino acids that incorporate a thiazole ring within their structure. This heterocyclic moiety can act as a bioisostere for amide bonds, enhancing metabolic stability and influencing peptide conformation.[1][2] The thiazole ring can be readily functionalized with "click handles," such as azides and alkynes, enabling their participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[3][4] These reactions facilitate the covalent linkage of thiazole-containing peptides to other molecules, including fluorescent probes, imaging agents, and drug molecules, with high specificity and yield.[5][6]
Applications in Drug Discovery and Chemical Biology
The combination of thiazole-containing amino acids and click chemistry has significant implications for drug discovery and chemical biology:
-
Peptidomimetic Design: The triazole linkage formed via click chemistry can mimic the peptide bond, allowing for the creation of more stable and potent peptidomimetics.[2]
-
Bioconjugation: Thiazole-containing peptides can be selectively labeled with reporter molecules for applications in diagnostics and imaging.[5]
-
Protein Modification: Site-specific incorporation of thiazole-containing amino acids with click handles into proteins allows for targeted protein functionalization.
-
Development of Novel Therapeutics: The unique properties of the thiazole-triazole linkage can be exploited to develop novel therapeutic agents with improved pharmacokinetic profiles.
Experimental Protocols
Protocol 1: Synthesis of an Azide-Modified Thiazole Reporter Molecule for CuAAC
This protocol describes the synthesis of a 5-(4-(azidomethyl)phenyl)-2-(pyridin-2-yl)thiazol-4-ol (BPT) reporter molecule, which can be used to label alkyne-functionalized biomolecules via CuAAC.[5]
Materials:
-
Pyridine-2-carbothioamide
-
Ethyl 2-bromo-2-(4-bromophenyl)acetate
-
Sodium ethoxide
-
Sodium azide
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Hantzsch Thiazole Formation: A cyclization reaction between pyridine-2-carbothioamide and ethyl 2-bromo-2-(4-bromophenyl)acetate is performed under basic catalysis to yield 5-(4-bromophenyl)-2-(pyridin-2-yl)thiazol-4-ol.[5]
-
Azide Installation: The bromo-functionalized thiazole is then converted to the corresponding azide by reaction with sodium azide in DMF.[5]
Expected Yield: The overall yield for the synthesis of the azide-modified thiazole reporter molecule is typically in the moderate range (around 50%).[5]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Thiazole-Containing Peptide
This protocol outlines a general procedure for the CuAAC reaction between an azide-functionalized thiazole-containing peptide and an alkyne-containing molecule.
Materials:
-
Azide-functionalized thiazole-containing peptide (e.g., synthesized with an azido-lysine analog)
-
Alkyne-functionalized molecule (e.g., a fluorescent probe with a terminal alkyne)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Phosphate-buffered saline (PBS) or a suitable buffer system
-
Deionized water
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-functionalized thiazole-containing peptide in a suitable buffer (e.g., PBS).
-
Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO).
-
Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the ligand (THPTA or TBTA) in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-functionalized thiazole-containing peptide solution.
-
Add the alkyne-functionalized molecule to the reaction mixture.
-
Add the CuSO₄ solution.
-
Add the ligand solution. The ligand helps to stabilize the Cu(I) catalyst and improve reaction efficiency.
-
Initiate the reaction by adding the sodium ascorbate solution. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
The final product can be purified using standard techniques such as HPLC.
-
Quantitative Data for a Model CuAAC Reaction:
| Parameter | Value/Condition | Reference |
| Reactants | Azide- and Alkyne-functionalized peptides | [7] |
| Catalyst | Copper wire | [7] |
| Solvent | DMF | [7] |
| Temperature | 50 °C | [7] |
| Reaction Time | 5 hours | [7] |
| Conversion | 100% | [7] |
Protocol 3: Solid-Phase Synthesis of 1,3-Thiazole-Based Peptidomimetics
This protocol describes a solid-phase approach for the synthesis of thiazole-containing peptidomimetics.[8]
Materials:
-
Chloromethyl polystyrene resin
-
Potassium cyanocarbonimidodithioate
-
Ethyl bromoacetate
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Fmoc-protected amino acids
-
Standard solid-phase peptide synthesis (SPPS) reagents and equipment
Procedure:
-
Resin Preparation: The synthesis begins with the conversion of chloromethyl polystyrene resin to a resin with a sulfur linker unit.[8]
-
Thiazole Formation on Resin: The key intermediate, a 4-amino-thiazole-5-carboxylic acid resin, is prepared in three steps from the modified Merrifield resin.[8]
-
Peptide Elongation: Amide couplings are performed at the C4 and C5 positions of the thiazole ring using an Fmoc SPPS strategy.[8]
-
Cleavage: After the desired sequence is assembled, the peptidomimetic is cleaved from the resin.
Expected Yield: The overall yield for the 11-step synthesis is approximately 9%, with high purities (≥87%).[8]
Data Presentation
Table 1: Summary of Yields for Click Chemistry Reactions Involving Thiazole-Containing or Related Molecules
| Reaction Type | Reactants | Product | Yield (%) | Reference | | --- | --- | --- | --- | | CuAAC | Azide- and Alkyne-functionalized peptides on solid support | Peptidotriazoles | 75-99 |[7] | | CuAAC | Linear peptide with terminal azide and alkyne | Head-to-tail cyclic peptide | 76 |[7] | | CuAAC | N-isoindolinyl (ethynylalanine) derivative and various azides | N-isoindolinyl-1,2,3-triazolylalanine derivatives | 67-95 |[6] | | Oxidation | N-isoindolinyl-1,2,3-triazolylalanine derivatives | Phthalimides | 72-91 |[6] | | Mechanochemical CuAAC | 4-azido-N,N-dimethylaniline and 4-ethynyl-6-phenyl-2-(trifluoromethyl)quinoline | 1,4-disubstituted 1,2,3-triazole | 92 | |
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: General workflow for CuAAC of thiazole-containing peptides.
Caption: Comparison of CuAAC and SPAAC pathways for bioconjugation.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. peptide.com [peptide.com]
- 5. A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10127C [pubs.rsc.org]
Synthesis of Thiazole-Amino Acid Hybrid Derivatives: Applications and Protocols for Drug Discovery
Application Note: The fusion of thiazole scaffolds with amino acid moieties represents a compelling strategy in modern medicinal chemistry, giving rise to hybrid derivatives with significant therapeutic potential. These hybrid molecules often exhibit enhanced biological activity, improved pharmacokinetic profiles, and reduced toxicity compared to their parent compounds. The thiazole ring, a key pharmacophore in numerous FDA-approved drugs, provides a versatile template for structural modification, while the incorporation of amino acids can enhance cell permeability, target specificity, and overall biocompatibility. This unique combination has led to the development of potent anticancer and antimicrobial agents, making thiazole-amino acid hybrids a promising area of research for drug development professionals.
Key Applications:
-
Anticancer Agents: Thiazole-amino acid derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines, including lung, cervical, and breast cancers.[1][2] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3]
-
Antimicrobial Agents: These hybrid molecules have shown potent activity against various pathogenic bacteria and fungi, including multidrug-resistant strains.[4] The proposed antimicrobial mechanism involves the disruption of the microbial cell membrane's electrochemical gradient, leading to cell death.[5]
Data Presentation
Table 1: Anticancer Activity of Thiazole-Amino Acid Hybrid Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | A549 (Lung) | 2.07 | [1] |
| HeLa (Cervical) | 3.15 | [1] | |
| MCF-7 (Breast) | 4.23 | [1] | |
| 5f | A549 (Lung) | 3.84 | [1] |
| HeLa (Cervical) | 4.12 | [1] | |
| MCF-7 (Breast) | 5.01 | [1] | |
| 5o | A549 (Lung) | 5.62 | [1] |
| HeLa (Cervical) | 6.81 | [1] | |
| MCF-7 (Breast) | 7.34 | [1] | |
| 5ac | A549 (Lung) | 8.51 | [1] |
| HeLa (Cervical) | 7.98 | [1] | |
| MCF-7 (Breast) | 8.24 | [1] | |
| 5ad | A549 (Lung) | 6.42 | [1] |
| HeLa (Cervical) | 7.11 | [1] | |
| MCF-7 (Breast) | 6.95 | [1] | |
| 4c | MCF-7 (Breast) | 2.57 | [6] |
| HepG2 (Liver) | 4.19 | [6] | |
| 5-Fluorouracil | A549 (Lung) | 3.49 | [1] |
| HeLa (Cervical) | 8.74 | [1] | |
| MCF-7 (Breast) | 6.88 | [1] |
Table 2: Antimicrobial Activity of Thiazole-Amino Acid Hybrid Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 2a | S. aureus | 1-2 | [4] |
| 2b | S. aureus | 1-2 | [4] |
| 2c | S. aureus | 1-2 | [4] |
| 2a | Gram-positive pathogens | 1-64 | [4] |
| 2b | Gram-positive pathogens | 1-64 | [4] |
| 2c | Gram-positive pathogens | 1-64 | [4] |
| 2a | Azole-resistant A. fumigatus | Active | [4] |
| 2b | Azole-resistant A. fumigatus | Active | [4] |
| 2c | Azole-resistant A. fumigatus | Active | [4] |
| 2b | Multidrug-resistant yeasts | Active | [4] |
| 5a | Multidrug-resistant yeasts | Active | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Aminothiazole Precursors via Hantzsch Thiazole Synthesis
This protocol describes a general one-pot method for the synthesis of 2-aminothiazole derivatives, which serve as key precursors for the final hybrid molecules.
Materials:
-
α-Bromoacetophenone derivative (1 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol (10 mL)
Procedure:
-
Dissolve the α-bromoacetophenone derivative in ethanol in a round-bottom flask.
-
Add thiourea to the solution.
-
Reflux the reaction mixture for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiazole derivative.
Protocol 2: Amide Coupling of 2-Aminothiazole with N-Boc-Protected Amino Acids
This protocol details the coupling of the synthesized 2-aminothiazole precursor with an N-Boc-protected amino acid to form the final thiazole-amino acid hybrid derivative.
Materials:
-
2-Aminothiazole derivative (1 mmol)
-
N-Boc-protected amino acid (1.1 mmol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 mmol)
-
Hydroxybenzotriazole (HOBt) (1.2 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2 mmol)
-
Anhydrous Dichloromethane (DCM) (15 mL)
Procedure:
-
To a stirred solution of the N-Boc-protected amino acid in anhydrous DCM, add EDCI and HOBt.
-
Stir the mixture at 0°C for 30 minutes.
-
Add the 2-aminothiazole derivative to the reaction mixture, followed by the dropwise addition of DIPEA.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired thiazole-amino acid hybrid derivative.
Visualizations
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: Proposed apoptotic signaling pathway in cancer cells.
Caption: Proposed antimicrobial mechanism of action.
References
- 1. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Hantzsch Thiazole Synthesis: An Experimental Protocol for Researchers
Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone in heterocyclic chemistry for the formation of thiazole rings.[1][2] This versatile reaction involves the condensation of an α-haloketone with a thioamide.[2][3] The resulting thiazole scaffold is a prominent feature in a vast array of biologically active compounds and pharmaceuticals, exhibiting antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6][7] This document provides a detailed experimental protocol for the synthesis of 2-amino-4-phenylthiazole, a common example of the Hantzsch synthesis, and explores variations of the reaction conditions.
Reaction Principle and Mechanism
The Hantzsch synthesis proceeds through a two-step mechanism. The initial step is a nucleophilic substitution (SN2) reaction where the sulfur atom of the thioamide attacks the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. Subsequent dehydration leads to the formation of the aromatic thiazole ring.[8][9] The aromaticity of the final product provides a strong thermodynamic driving force for the reaction.[9]
Experimental Protocols
This section outlines a standard laboratory procedure for the synthesis of 2-amino-4-phenylthiazole. Additionally, variations in reaction conditions from different studies are presented to showcase the adaptability of the Hantzsch synthesis.
Protocol 1: Synthesis of 2-amino-4-phenylthiazole
This protocol is adapted from a standard undergraduate organic chemistry experiment.[8]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Water (for rinsing)
Equipment:
-
20 mL scintillation vial with a stir bar
-
Hot plate with stirring capability
-
100 mL beaker
-
Büchner funnel and side-arm flask
-
Filter paper
-
Watch glass
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[8]
-
Add methanol (5 mL) and a magnetic stir bar to the vial.[8]
-
Heat the mixture to 100°C with stirring on a hot plate for 30 minutes.[8]
-
After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.[8]
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. This step neutralizes the hydrobromide salt of the product, causing it to precipitate.[8][9]
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.[8]
-
Wash the filter cake with water to remove any remaining impurities.[8]
-
Spread the collected solid on a tared watch glass and allow it to air dry.[8]
-
Once dry, determine the mass of the product and calculate the percent yield. The product can be further characterized by melting point determination, thin-layer chromatography (TLC), and NMR spectroscopy.[8]
Data Presentation: Comparison of Hantzsch Synthesis Protocols
The Hantzsch thiazole synthesis can be performed under various conditions, including conventional heating, microwave irradiation, and solvent-free methods.[10][11][12] The choice of conditions can significantly impact reaction time and yield.
| Protocol Variation | α-Haloketone | Thioamide/Thiourea | Solvent | Temperature | Time | Yield (%) | Reference |
| Conventional Heating | 2-Bromoacetophenone | Thiourea | Methanol | 100°C | 30 min | High (not specified) | [8] |
| Conventional Heating | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehydes | Ethanol/Water (50/50) | 65°C | - | 79-90 | [10] |
| Microwave-Assisted | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | N-phenylthiourea | Methanol | 90°C | 30 min | 95 | [11] |
| Ultrasonic Irradiation | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehydes | Ethanol/Water (50/50) | Room Temp. | - | 79-90 | [10] |
| Solvent-Free | 2'-hydroxy-5'chloro-α-haloketones | Thiourea & o-hydroxybenzaldehyde | None (grinding) | Room Temp. | - | High (not specified) | [12] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Hantzsch thiazole synthesis as described in Protocol 1.
Caption: General workflow for the Hantzsch thiazole synthesis.
Reaction Mechanism Pathway
This diagram outlines the key steps in the Hantzsch thiazole synthesis mechanism.
Caption: Simplified reaction mechanism for the Hantzsch thiazole synthesis.
Applications in Drug Development
The thiazole ring is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions.[4] Its derivatives have been investigated and developed for a wide range of therapeutic applications, including:
-
Antimicrobial Agents: Thiazole-containing compounds have shown broad-spectrum activity against bacteria and fungi.[7][10]
-
Anticancer Agents: Numerous thiazole derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[5][6]
-
Antiviral Agents: The thiazole nucleus is present in several compounds with demonstrated antiviral efficacy, including against HIV.[6][10]
-
Anti-inflammatory Agents: Thiazole derivatives have been explored for their potential to modulate inflammatory pathways.[7][10]
The development of novel synthetic methodologies, such as one-pot multi-component reactions and the use of green chemistry principles like solvent-free conditions and ultrasonic irradiation, continues to make the Hantzsch synthesis an attractive and efficient route for generating diverse libraries of thiazole derivatives for drug discovery and development.[10][12][13]
References
- 1. synarchive.com [synarchive.com]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. kuey.net [kuey.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thiazole synthesis [organic-chemistry.org]
Application Notes and Protocols for the Use of (R)-Thiazolylalanine Analogs in Anticancer Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties.[1][2] Thiazole-containing compounds have been shown to exert their anticancer effects through various mechanisms, such as the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[3][4] The incorporation of amino acid moieties, such as alanine, into thiazole-containing structures presents a promising strategy for the development of novel anticancer agents with potentially improved efficacy and selectivity.[1][5]
This document provides detailed application notes and experimental protocols for the investigation of (R)-thiazolylalanine analogs as potential anticancer agents. While specific research on (R)-thiazolylalanine is limited in the public domain, this guide draws upon the wealth of information available for structurally related thiazole-amino acid hybrid derivatives. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers in the field of oncology drug discovery.
Data Presentation: In Vitro Cytotoxicity of Thiazole Derivatives
The following tables summarize the 50% inhibitory concentration (IC50) values of various thiazole derivatives against a panel of human cancer cell lines, demonstrating their cytotoxic potential.
Table 1: IC50 Values of Thiazole-Amino Acid Hybrid Derivatives [5]
| Compound | Cancer Cell Line | IC50 (µM) |
| 5a | A549 (Lung) | 7.82 ± 0.54 |
| HeLa (Cervical) | 8.51 ± 0.62 | |
| MCF-7 (Breast) | 6.25 ± 0.48 | |
| 5c | A549 (Lung) | 5.14 ± 0.39 |
| HeLa (Cervical) | 6.32 ± 0.45 | |
| MCF-7 (Breast) | 4.78 ± 0.31 | |
| 5f | A549 (Lung) | 2.07 ± 0.15 |
| HeLa (Cervical) | 3.11 ± 0.22 | |
| MCF-7 (Breast) | 2.89 ± 0.19 | |
| 5-Fluorouracil (Control) | A549 (Lung) | 8.74 ± 0.71 |
| HeLa (Cervical) | 6.98 ± 0.55 | |
| MCF-7 (Breast) | 3.49 ± 0.28 |
Table 2: IC50 Values of Various Thiazole Derivatives [6][7][8]
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 |
| HepG2 (Liver) | 7.26 ± 0.44 | |
| Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 |
| Compound 4d | SaOS-2 (Osteosarcoma) | 0.212 ± 0.006 |
| Compound 4b | SaOS-2 (Osteosarcoma) | 0.214 ± 0.009 |
| Staurosporine (Control) | MCF-7 (Breast) | 6.77 ± 0.41 |
| HepG2 (Liver) | 8.4 ± 0.51 |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of (R)-thiazolylalanine analogs on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
(R)-thiazolylalanine analogs (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the (R)-thiazolylalanine analogs in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Gently shake the plates on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Apoptosis Detection by Annexin V/Propidium Iodide Staining and Flow Cytometry
This protocol describes the quantitative assessment of apoptosis induced by (R)-thiazolylalanine analogs using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Workflow for Apoptosis Assay
Caption: Workflow of the Annexin V/PI apoptosis assay.
Materials:
-
Cancer cell lines
-
(R)-thiazolylalanine analogs
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the (R)-thiazolylalanine analogs at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting and Washing:
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples immediately using a flow cytometer.
-
Excite the cells with a 488 nm laser and collect the fluorescence emission for FITC (usually at ~530 nm) and PI (usually at >670 nm).
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.
-
In Vivo Antitumor Efficacy in Xenograft Mouse Model
This protocol provides a general framework for evaluating the in vivo antitumor activity of (R)-thiazolylalanine analogs using a subcutaneous xenograft mouse model.
Workflow for In Vivo Xenograft Study
Caption: Workflow for an in vivo xenograft tumor model study.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line of interest
-
Matrigel (optional)
-
(R)-thiazolylalanine analog formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel to enhance tumor take rate.
-
Subcutaneously inject a specific number of cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into different treatment groups (e.g., vehicle control, positive control, and different doses of the test compound).
-
-
Drug Administration:
-
Administer the (R)-thiazolylalanine analog and control substances to the respective groups according to the planned dosing schedule (e.g., daily, every other day) and route of administration (e.g., intraperitoneal, oral gavage).
-
-
Monitoring:
-
Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Study Endpoint and Tissue Collection:
-
The study is typically terminated when the tumors in the control group reach a predetermined size, or after a specific duration.
-
At the end of the study, euthanize the mice and carefully excise the tumors.
-
Measure the final tumor weight.
-
Portions of the tumor can be fixed in formalin for histological analysis or snap-frozen for molecular analysis.
-
Signaling Pathways
Thiazole derivatives have been reported to interfere with multiple signaling pathways crucial for cancer cell proliferation and survival. A key pathway often targeted is the PI3K/Akt/mTOR pathway.[2][3]
PI3K/Akt/mTOR Signaling Pathway Inhibition
References
- 1. inis.iaea.org [inis.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of in vitro cytotoxic effects of triazol/spiroindolinequinazolinedione, triazol/indolin-3-thiosemicarbazone and triazol/thiazol-indolin-2-one conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
Application of (R)-2-Amino-3-(thiazol-4-YL)propanoic acid in antimicrobial research
Application of 2-Amino-Thiazole Derivatives in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific research on the antimicrobial properties of (R)-2-Amino-3-(thiazol-4-yl)propanoic acid is not extensively documented in publicly available literature, the broader class of molecules containing the 2-amino-thiazole scaffold represents a significant and promising area in the discovery of novel antimicrobial agents. Thiazole derivatives have demonstrated a wide spectrum of activity against various pathogenic bacteria and fungi, including drug-resistant strains.[1][2] The versatility of the thiazole ring allows for diverse chemical modifications, leading to compounds with varied mechanisms of action and improved pharmacological profiles.[3][4] This document provides an overview of the application of 2-amino-thiazole derivatives in antimicrobial research, including their mechanisms of action, and detailed protocols for their evaluation.
Mechanisms of Antimicrobial Action
Thiazole derivatives exert their antimicrobial effects through various mechanisms, often targeting essential cellular processes in bacteria and fungi. Some of the key mechanisms include:
-
Inhibition of DNA Gyrase and Topoisomerase IV: Several thiazole-containing compounds have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV.[5][6][7] These enzymes are crucial for DNA replication, recombination, and repair in bacteria, making them excellent targets for antibacterial agents. By binding to subunits of these enzymes, such as GyrB, these compounds disrupt DNA synthesis, leading to bacterial cell death.[2][5][8]
-
Inhibition of Cell Wall Synthesis: The bacterial cell wall is a unique and essential structure, and its biosynthesis is a common target for antibiotics. Some thiazole derivatives have been shown to inhibit enzymes involved in the synthesis of peptidoglycan, a key component of the bacterial cell wall.[9] For instance, the MurB enzyme, which catalyzes a step in the formation of UDP-N-acetylmuramic acid, has been identified as a target for some thiazole compounds.[10][11]
-
Disruption of Fatty Acid Synthesis: The bacterial fatty acid synthesis (FAS) pathway, particularly the type II FAS system, is another attractive target for novel antibiotics due to its differences from the mammalian FAS system. Thiazole derivatives have been developed as inhibitors of key enzymes in this pathway, such as β-ketoacyl-acyl carrier protein synthase III (FabH).[9][12][13]
-
Disruption of Cell Membrane Integrity: The amphiphilic nature of some thiazole derivatives allows them to integrate into and disrupt the microbial cell membrane.[1] This can lead to increased membrane permeability, leakage of cytoplasmic contents, and ultimately, cell death.[1]
Spectrum of Activity
Thiazole derivatives have shown activity against a broad range of microorganisms:
-
Gram-Positive Bacteria: Including Staphylococcus aureus (both methicillin-susceptible and methicillin-resistant strains), Listeria monocytogenes, Bacillus subtilis, and Enterococcus faecalis.[5][6][9]
-
Gram-Negative Bacteria: Including Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhimurium.[5][6][9]
-
Fungi: Including various Candida species.[9]
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative thiazole derivatives against various microbial strains as reported in the literature.
Table 1: Antibacterial Activity of Selected Thiazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| 2-Phenylacetamido-thiazole derivative | Escherichia coli | 1.56 - 6.25 | [12] |
| 2-Phenylacetamido-thiazole derivative | Pseudomonas aeruginosa | 1.56 - 6.25 | [12] |
| 2-Phenylacetamido-thiazole derivative | Bacillus subtilis | 1.56 - 6.25 | [12] |
| 2-Phenylacetamido-thiazole derivative | Staphylococcus aureus | 1.56 - 6.25 | [12] |
| Thiazolyl-Triazole Schiff Base (B10) | Listeria monocytogenes | Lower than Ciprofloxacin | [5] |
| Thiazolyl-Triazole Schiff Bases (B5, B6, B11-15) | Pseudomonas aeruginosa | Strong Inhibition | [5] |
| Heteroaryl(aryl) thiazole derivative (Compound 3) | Methicillin-resistant Staphylococcus aureus | 0.23 - 0.7 | [10] |
| Heteroaryl(aryl) thiazole derivative (Compound 3) | P. aeruginosa | 0.23 - 0.7 | [10] |
| Heteroaryl(aryl) thiazole derivative (Compound 3) | E. coli | 0.23 - 0.7 | [10] |
Table 2: Antifungal Activity of Selected Thiazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Heteroaryl(aryl) thiazole derivative (Compound 9) | Fungal strains | 0.06 - 0.23 | [10] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[14][15][16][17][18]
Materials:
-
96-well microtiter plates (sterile)
-
Test compound (e.g., a thiazole derivative)
-
Bacterial or fungal culture
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Bacterial/Fungal Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[19] This can be done visually or using a spectrophotometer. d. Dilute the standardized suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add 100 µL of sterile broth to all wells. c. Add 100 µL of the stock solution of the test compound to the first well of a row, resulting in a 1:2 dilution. d. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well containing the compound.
-
Inoculation and Incubation: a. Add 100 µL of the prepared microbial inoculum to each well containing the compound dilutions and the positive control well (broth with inoculum, no compound). b. Leave a well with only sterile broth as a negative control (sterility control). c. Seal the plate and incubate at 35-37°C for 16-24 hours.
-
Interpretation of Results: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to antimicrobial agents by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[3][19][20]
Materials:
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Test compound
-
Sterile paper disks (6 mm)
-
Bacterial culture
-
Sterile saline (0.85% NaCl) or PBS
-
Sterile cotton swabs
-
Forceps
-
Incubator
-
Ruler or caliper
Procedure:
-
Preparation of Bacterial Inoculum: a. Prepare a bacterial suspension and standardize it to the 0.5 McFarland standard as described in Protocol 1.[19]
-
Inoculation of Agar Plate: a. Dip a sterile cotton swab into the standardized bacterial suspension. b. Remove excess liquid by pressing the swab against the inside of the tube. c. Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.[3] d. Allow the plate to dry for 3-5 minutes.
-
Application of Disks: a. Impregnate sterile paper disks with a known concentration of the test compound. b. Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. c. Gently press each disk to ensure complete contact with the agar. d. Place disks sufficiently far apart to prevent overlapping of inhibition zones.
-
Incubation and Interpretation: a. Invert the plates and incubate at 35-37°C for 16-24 hours. b. After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. c. The size of the inhibition zone is indicative of the susceptibility of the microorganism to the test compound.
Visualizations
Caption: General workflow for antimicrobial screening of thiazole derivatives.
Caption: Proposed mechanism of action: Inhibition of DNA gyrase by a thiazole derivative.
References
- 1. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. asm.org [asm.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. ijpcat.com [ijpcat.com]
- 9. jchemrev.com [jchemrev.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. protocols.io [protocols.io]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 20. microbenotes.com [microbenotes.com]
Application Notes and Protocols for Measuring the Biological Activity of Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed application notes and protocols for measuring the biological activity of thiazole derivatives, with a focus on their potential as anticancer agents. While the request specified (R)-thiazolylalanine derivatives, a comprehensive search of available scientific literature did not yield specific biological activity data for this subclass. Therefore, the following protocols and data are based on the broader class of thiazole derivatives that have been extensively studied for their therapeutic potential.
The primary mechanisms of anticancer action for many thiazole derivatives involve the inhibition of key signaling pathways that control cell proliferation and survival, and the induction of programmed cell death (apoptosis). This application note will focus on assays to determine a compound's cytotoxic effects on cancer cells, its ability to inhibit a key kinase involved in tumor angiogenesis (VEGFR-2), and its capacity to induce apoptosis.
Featured Assays
-
MTT Cell Viability Assay: To determine the cytotoxic effects of thiazole derivatives on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
-
VEGFR-2 Kinase Inhibition Assay: To measure the direct inhibitory effect of the compounds on Vascular Endothelial Growth Factor Receptor 2, a key regulator of angiogenesis.
-
Annexin V-FITC Apoptosis Assay: To quantify the induction of apoptosis in cancer cells upon treatment with thiazole derivatives.
Data Presentation
Table 1: Cytotoxicity of Thiazole Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| TD-1 | MCF-7 (Breast) | MTT | 2.57 ± 0.16 | [1] |
| HepG2 (Liver) | MTT | 7.26 ± 0.44 | [1] | |
| TD-2 | MCF-7 (Breast) | MTT | 31.5 ± 1.91 | [1] |
| HepG2 (Liver) | MTT | 51.7 ± 3.13 | [1] | |
| TD-3 | A549 (Lung) | MTT | Not Specified | |
| HepG-2 (Liver) | MTT | IC50 from 6.48 to 38.58 | [2] | |
| Caco-2 (Colon) | MTT | IC50 from 6.48 to 38.58 | [2] | |
| MDA-MB-231 (Breast) | MTT | IC50 from 6.48 to 38.58 | [2] | |
| TD-4 | HL-60 (Leukemia) | Not Specified | 1.3 ± 0.29 | [3] |
| TD-5 | MCF-7 (Breast) | MTT | 1.91 | [4] |
| TD-6 | MDA-MB-231 (Breast) | MTT | 5.84 | [4] |
| Hela (Cervical) | MTT | 7.89 | [4] |
Table 2: VEGFR-2 Kinase Inhibition by Thiazole Derivatives
| Compound ID | Assay Type | IC50 (µM) | Reference |
| TD-A | Kinase-Glo™ | 0.192 | [2] |
| TD-B | Kinase-Glo™ | 0.241 | [2] |
| TD-C | Kinase-Glo™ | 0.258 | [2] |
| TD-D | Kinase-Glo™ | 0.332 | [2] |
| Sorafenib (Control) | Kinase-Glo™ | 0.082 | [2] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of thiazole derivatives on adherent cancer cell lines.[5]
Materials:
-
Thiazole derivatives
-
Cancer cell line of interest (e.g., MCF-7, HepG2, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/mL.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the thiazole derivative in DMSO.
-
Perform serial dilutions of the compound in complete growth medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.[6]
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve and determine the IC50 value.
-
MTT Assay Workflow Diagram
VEGFR-2 Kinase Inhibition Assay
This protocol describes a luminescence-based kinase assay to measure the inhibitory activity of thiazole derivatives against VEGFR-2.[7][8]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
Thiazole derivatives
-
Kinase-Glo™ Max reagent
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the thiazole derivative in DMSO.
-
Perform serial dilutions of the compound in kinase buffer.
-
Prepare the kinase reaction master mix containing kinase buffer, ATP, and substrate.
-
-
Assay Setup:
-
Kinase Reaction:
-
Incubate the plate at 30°C for 45 minutes.[8]
-
-
Signal Detection:
-
Data Acquisition:
-
Measure the luminescence signal using a microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration (logarithmic scale) to determine the IC50 value.
-
References
- 1. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Application Notes: Site-Specific Incorporation of (R)-thiazolylalanine into Proteins
The expansion of the genetic code to include non-canonical amino acids (ncAAs) provides powerful tools for protein engineering and drug development.[1] This technology enables the site-specific incorporation of amino acids with novel chemical functionalities, allowing for precise control over protein structure and function.[2] One such ncAA of interest is (R)-thiazolylalanine. The thiazole ring is a versatile heterocyclic structure found in numerous bioactive compounds and is known for its ability to participate in non-bonding interactions that can control molecular conformation and interact with biological targets.[3][4]
Incorporating (R)-thiazolylalanine into a target protein can introduce unique properties, such as:
-
Metal Chelation: The sulfur and nitrogen atoms in the thiazole ring can act as ligands for metal ions, enabling the creation of novel metalloproteins or protein-based sensors.
-
Conformational Constraints: The rigid structure of the thiazole ring can be used to lock specific peptide backbone conformations, which is valuable for rational drug design and stabilizing protein structures.[3]
-
Bio-orthogonal Handles: The thiazole moiety can potentially serve as a handle for specific chemical modifications, although this application is less common than others.
-
Therapeutic Potential: Thiazole derivatives have shown a wide range of biological activities, including anticancer and anti-inflammatory properties.[4] Incorporating a thiazole-containing amino acid directly into a therapeutic protein could create novel biologics with enhanced or new functions.
The site-specific incorporation of any ncAA, including (R)-thiazolylalanine, is achieved using an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[5] This orthogonal pair functions independently of the host cell's endogenous aaRS/tRNA pairs.[6] The process typically involves reassigning a stop codon, most commonly the amber codon (UAG), to encode the ncAA.[7] An engineered aaRS specifically recognizes and charges the ncAA onto an orthogonal suppressor tRNA (tRNACUA). This charged tRNA then delivers the ncAA to the ribosome, where it is incorporated into the growing polypeptide chain at the site of the UAG codon.[8]
Currently, a validated orthogonal aaRS/tRNA pair specifically for (R)-thiazolylalanine is not widely documented. Therefore, researchers must typically develop a new synthetase through directed evolution.[9] This process involves creating a library of mutant aaRSs, often starting from a known promiscuous synthetase like the pyrrolysyl-tRNA synthetase (PylRS) or a tyrosyl-tRNA synthetase (TyrRS), and selecting for variants that can efficiently and selectively charge (R)-thiazolylalanine.[3][10] The following protocols provide a generalized framework for the development of such a system and its use for protein incorporation in living cells.
General Workflow for ncAA Incorporation
References
- 1. Residue-specific bioincorporation of non-natural, biologically active amino acids into proteins as possible drug carriers: Structure and stability of the per-thiaproline mutant of annexin V - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Frontiers | Directed Evolution of Methanomethylophilus alvus Pyrrolysyl-tRNA Synthetase Generates a Hyperactive and Highly Selective Variant [frontiersin.org]
- 4. [PDF] Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal? | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 7. Continuous directed evolution of aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Continuous directed evolution of aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of newly synthesized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (R)-Thiazolylalanine Synthesis
Welcome to the technical support center for the synthesis of (R)-thiazolylalanine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of (R)-thiazolylalanine, particularly when using methods based on the Hantzsch thiazole synthesis or chiral auxiliary-mediated approaches.
1. Issue: Low Overall Yield
Question: My synthesis of (R)-thiazolylalanine is resulting in a very low overall yield. What are the potential causes and how can I improve it?
Answer: Low overall yield in the synthesis of (R)-thiazolylalanine can stem from several factors, including incomplete reactions, side product formation, and product loss during workup and purification. Here are some troubleshooting steps and potential solutions:
-
Reaction Conditions Optimization: The Hantzsch thiazole synthesis, a common method for forming the thiazole ring, is sensitive to reaction conditions. Optimization of parameters can significantly enhance the yield.[1][2]
-
Temperature: Ensure the reaction is conducted at the optimal temperature. Some variations of the Hantzsch synthesis benefit from elevated temperatures, while others may require cooling to minimize side reactions. Microwave-assisted heating has been shown to reduce reaction times and improve yields in some cases.[1][3]
-
Solvent: The choice of solvent is critical. Protic solvents like ethanol are commonly used, but exploring other options or solvent mixtures (e.g., ethanol/water) may be beneficial.[2][3]
-
Catalyst: The use of a catalyst can improve reaction rates and yields. For Hantzsch-type reactions, catalysts like silica-supported tungstosilisic acid have been shown to be effective and reusable.[2]
-
-
Reagent Quality: Ensure the purity of your starting materials, particularly the α-haloketone and the thioamide source (e.g., thiourea or a protected cysteine derivative). Impurities can lead to unwanted side reactions and lower the yield of the desired product.
-
Alternative Synthetic Routes: If optimizing the current protocol does not sufficiently improve the yield, consider alternative synthetic strategies:
-
Enzymatic Synthesis: Biocatalytic methods can offer high selectivity and yield under mild reaction conditions.[4][5][6] While a direct enzymatic synthesis for (R)-thiazolylalanine might not be readily available, exploring enzymes like hydrolases for the resolution of a racemic mixture or transaminases for the stereoselective amination of a thiazolyl-containing precursor could be viable options.
-
Convergent Synthesis: A more convergent approach, where the chiral center is set early and the thiazole ring is formed in a later step, might be more efficient than a linear synthesis.
-
Quantitative Data on Hantzsch Thiazole Synthesis Optimization
| Catalyst/Condition | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave | Methanol | 90 | 30 min | 95 | [1] |
| Conventional Heating | Methanol | Reflux | 8 h | Lower than microwave | [1] |
| Silica Supported Tungstosilisic Acid | Ethanol/Water | 65 | 1-2 h | 79-90 | [2] |
| Ultrasonic Irradiation | Ethanol/Water | Room Temp | 15-30 min | 82-93 | [2] |
Experimental Protocol: Microwave-Assisted Hantzsch Thiazole Synthesis (General Procedure)
This protocol is a general guideline and should be adapted based on the specific substrates used.
-
Reaction Setup: In a microwave-safe reaction vessel, combine the α-haloketone precursor (1 mmol), the thioamide (1.2 mmol), and the appropriate solvent (e.g., methanol, 5 mL).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to the optimized temperature (e.g., 90 °C) and hold for the specified time (e.g., 30 minutes).[1]
-
Workup: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired thiazole derivative.
2. Issue: Poor Enantioselectivity (Low ee)
Question: The enantiomeric excess (ee) of my (R)-thiazolylalanine is low. How can I improve the stereocontrol of the reaction?
Answer: Achieving high enantioselectivity is crucial for the synthesis of a single enantiomer like (R)-thiazolylalanine. Low ee is often a result of an ineffective chiral directing group or non-optimal reaction conditions for the asymmetric step.
-
Chiral Auxiliary Selection: The choice of chiral auxiliary is paramount for inducing stereoselectivity. Evans oxazolidinone auxiliaries are widely used and effective in directing alkylation and aldol reactions.[] For the synthesis of chiral amino acids, chiral auxiliaries derived from amino alcohols can also be highly effective.
-
Ensure the chiral auxiliary is of high optical purity.
-
The attachment and cleavage of the chiral auxiliary should proceed without racemization.
-
-
Reaction Conditions for Asymmetric Induction:
-
Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature can enhance enantioselectivity by favoring the transition state leading to the desired enantiomer.
-
Base and Lewis Acid: In chiral auxiliary-mediated alkylations, the choice of base (e.g., LDA, NaHMDS) and Lewis acid (e.g., Bu₂BOTf) can significantly impact the diastereoselectivity.
-
-
Chiral Catalysis: Asymmetric organocatalysis or transition-metal catalysis can be powerful alternatives to chiral auxiliaries.[8] Chiral catalysts can promote the enantioselective formation of the desired stereocenter.
-
Enzymatic Resolution: If a racemic or poorly enriched mixture is obtained, enzymatic resolution can be an effective method to isolate the desired (R)-enantiomer.
Experimental Protocol: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary (General Procedure)
This is a general protocol for the diastereoselective alkylation of an N-acylated oxazolidinone, a key step in many chiral amino acid syntheses.
-
Acylation: React the chiral oxazolidinone with the desired acyl chloride in the presence of a base (e.g., triethylamine) to form the N-acyl oxazolidinone.
-
Enolate Formation: Dissolve the N-acyl oxazolidinone in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C. Add a strong base such as lithium diisopropylamide (LDA) dropwise to form the lithium enolate.
-
Alkylation: Add the electrophile (e.g., a bromomethylthiazole derivative) to the enolate solution at -78 °C and allow the reaction to proceed for several hours.
-
Workup and Auxiliary Cleavage: Quench the reaction with a saturated aqueous solution of ammonium chloride. After extraction and purification of the diastereomeric product, cleave the chiral auxiliary (e.g., via hydrolysis with LiOH/H₂O₂) to yield the enantioenriched carboxylic acid.
3. Issue: Side Product Formation
Question: I am observing significant side product formation in my reaction mixture. What are the likely side reactions and how can I minimize them?
Answer: Side product formation can significantly reduce the yield and complicate the purification of (R)-thiazolylalanine. The nature of the side products depends on the specific synthetic route.
-
In Hantzsch Thiazole Synthesis:
-
Over-alkylation or competing reactions: The starting materials or the product might undergo further reactions if the conditions are too harsh or the reaction time is too long.
-
Regioisomer formation: Depending on the substitution pattern of the starting materials, the formation of regioisomers of the thiazole ring is possible.[9] Running the reaction under acidic conditions can sometimes alter the regioselectivity.[9]
-
-
Racemization: The chiral center can be prone to racemization, especially under harsh basic or acidic conditions or at elevated temperatures. It is important to handle the enantioenriched intermediates under mild conditions.
-
Decomposition: The thiazole ring or other functional groups in the molecule may be sensitive to certain reagents or conditions, leading to decomposition.
Troubleshooting Strategies:
-
Protecting Groups: Use appropriate protecting groups for sensitive functionalities that are not involved in the desired transformation.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid over-running the reaction.
-
Purification: Develop an effective purification strategy to separate the desired product from the side products. This may involve a combination of chromatography, crystallization, and/or extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of (R)-thiazolylalanine?
A1: Common starting materials include a source for the thiazole ring and a chiral building block for the alanine moiety. For the thiazole ring, this is often achieved through a Hantzsch synthesis using an α-haloketone and a thioamide. For the chiral alanine part, (R)-cysteine or a derivative can be used, where the thiol group participates in the thiazole ring formation. Alternatively, a chiral auxiliary approach starting from an achiral glycine equivalent is common.
Q2: How can I confirm the absolute configuration of my synthesized (R)-thiazolylalanine?
A2: The absolute configuration can be confirmed using several methods:
-
Chiral HPLC or GC: Comparison of the retention time with an authentic standard of (R)- or (S)-thiazolylalanine.
-
Optical Rotation: Measurement of the specific rotation and comparison with the literature value for the pure (R)-enantiomer.
-
X-ray Crystallography: If a suitable crystal can be obtained, X-ray crystallography provides unambiguous determination of the absolute stereochemistry.
-
NMR Spectroscopy with Chiral Shift Reagents: This can sometimes be used to distinguish between enantiomers.
Q3: Are there any "green" or more environmentally friendly methods for synthesizing (R)-thiazolylalanine?
A3: Yes, developing greener synthetic methods is an active area of research. Some approaches include:
-
Enzymatic Synthesis: As mentioned earlier, using enzymes can reduce the need for harsh reagents and solvents.[4][5][6]
-
Catalytic Methods: Using catalytic amounts of reagents instead of stoichiometric amounts reduces waste. This includes the use of recyclable catalysts.[2]
-
Microwave-Assisted Synthesis: This can lead to shorter reaction times and reduced energy consumption.[1]
-
Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water or ethanol where possible.[2][3]
Visualizations
Caption: A typical experimental workflow for Hantzsch thiazole synthesis.
References
- 1. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemoenzymatic Synthesis of Thiazolyl Peptide Natural Products Featuring an Enzyme-Catalyzed Formal [4 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic synthesis of thiazolyl peptide natural products featuring an enzyme-catalyzed formal [4 + 2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists [mdpi.com]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Preventing Epimerization in Thiazolylalanine-Containing Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting epimerization during the synthesis of peptides containing thiazolylalanine.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern when synthesizing peptides with thiazolylalanine?
A1: Epimerization is a chemical process where the stereochemical configuration at one of several chiral centers in a molecule is inverted. In peptide synthesis, this typically occurs at the α-carbon of an amino acid residue, converting an L-amino acid into a D-amino acid, or vice versa. This results in the formation of a diastereomeric impurity that can be difficult to separate from the desired peptide. For peptides intended for therapeutic use, such impurities can significantly alter the biological activity, efficacy, and safety of the final product. Thiazolylalanine, like other heterocyclic amino acids such as histidine, can be particularly susceptible to epimerization under certain conditions used in solid-phase peptide synthesis (SPPS).
Q2: What are the primary factors that contribute to the epimerization of thiazolylalanine during peptide synthesis?
A2: Several factors can promote epimerization of thiazolylalanine during peptide synthesis:
-
Coupling Reagents: Highly activating coupling reagents can increase the rate of oxazolone formation, a key intermediate in the epimerization pathway.
-
Base: The type and concentration of the base used during coupling and deprotection steps are critical. Strong, non-hindered bases can directly abstract the α-proton of the activated amino acid, leading to epimerization.
-
Temperature: Higher temperatures can accelerate the rate of both the desired coupling reaction and the undesired epimerization.
-
Solvent: Polar aprotic solvents, such as DMF, can stabilize the enolate intermediate, thereby promoting epimerization.
-
Protecting Groups: The choice of protecting groups for both the N-terminus and the side chain can influence the susceptibility of the amino acid to epimerization.
Q3: Which coupling reagents are recommended to minimize the epimerization of thiazolylalanine?
A3: For amino acids that are prone to epimerization, it is advisable to use coupling reagents that have a lower propensity for inducing this side reaction. While specific data for thiazolylalanine is limited, general recommendations for sensitive amino acids include:
-
Carbodiimides with additives: Combinations like DIC/OxymaPure® or DIC/HOBt are often effective in suppressing epimerization.
-
Phosphonium and Uronium Salts: Reagents such as HBTU, HATU, and HCTU are highly efficient but should be used with caution. The addition of HOBt or HOAt can help to minimize epimerization. For particularly sensitive couplings, DEPBT has been shown to be a good option.
Q4: How can I detect and quantify the extent of thiazolylalanine epimerization in my synthetic peptide?
A4: Several analytical techniques can be employed to detect and quantify the diastereomeric impurities resulting from epimerization:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for separating and quantifying diastereomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1D and 2D NMR techniques can be used to distinguish between diastereomers and quantify their relative amounts.[1]
-
Mass Spectrometry (MS): While MS alone cannot typically differentiate between epimers, it can be coupled with a separation technique like HPLC (LC-MS) for identification and quantification.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with thiazolylalanine epimerization during your peptide synthesis experiments.
Diagram: Troubleshooting Workflow for Thiazolylalanine Epimerization
Caption: A flowchart for systematically troubleshooting epimerization of thiazolylalanine.
Step 1: Verify Purity and Identity of Reagents
-
Issue: Impurities in amino acids, solvents, or reagents can catalyze side reactions, including epimerization.
-
Action:
-
Confirm the identity and purity of your Fmoc-thiazolylalanine derivative using appropriate analytical techniques (e.g., NMR, MS).
-
Ensure that all solvents and reagents are of high purity and are properly stored to prevent degradation.
-
Step 2: Evaluate Coupling Conditions
-
Issue: The choice of coupling reagent, base, and temperature significantly impacts the extent of epimerization.
-
Action:
-
Coupling Reagent and Additives: If using a highly activating reagent, consider switching to a less epimerization-prone option (see Table 1). The addition of HOBt or OxymaPure® is highly recommended when using carbodiimides.
-
Base: Use a hindered, non-nucleophilic base such as diisopropylethylamine (DIEA) or 2,4,6-collidine. Use the minimum amount of base necessary to achieve efficient coupling.
-
Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature). While microwave-assisted synthesis can be efficient, it may require careful optimization of temperature to avoid increased epimerization.[2]
-
Step 3: Examine Deprotection Conditions
-
Issue: Prolonged exposure to basic conditions during Fmoc deprotection can lead to epimerization, especially for sensitive residues at the C-terminus.
-
Action:
-
Minimize the deprotection time to the minimum required for complete removal of the Fmoc group.
-
For particularly sensitive sequences, consider using a milder deprotection cocktail, such as one containing a weaker base or additives like HOBt to buffer the basicity.
-
Step 4: Refine Analytical Method
-
Action:
-
Optimize your chiral HPLC method to ensure baseline separation of the diastereomers.
-
If available, use NMR spectroscopy as an orthogonal technique to confirm the identity and relative abundance of the epimers.
-
Data Presentation
Table 1: Impact of Coupling Reagents on Epimerization of Sensitive Amino Acids
Disclaimer: The following data is for histidine, a structurally related amino acid to thiazolylalanine. Specific quantitative data for thiazolylalanine is limited in the literature. These values should be used as a general guide for selecting coupling conditions to minimize epimerization of thiazolylalanine.
| Coupling Reagent | Base | % D-His Peptide | Reference |
| DCC/HOBt | - | 2.8 | [3] |
| DEPBT | DIEA | <1 | [3] |
| HBTU | DIEA | 5.6 | [3] |
| HATU | DIEA | 4.2 | [3] |
| PyBOP | DIEA | 13.6 | [3] |
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of a Thiazolylalanine-Containing Peptide
-
Sample Preparation:
-
Cleave the peptide from the solid support using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Lyophilize the crude peptide.
-
Dissolve the lyophilized peptide in a suitable solvent (e.g., water/acetonitrile mixture) to a final concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Column: Use a chiral stationary phase column suitable for peptide separations (e.g., a protein-based or macrocyclic antibiotic-based chiral column).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Develop a linear gradient from 5% to 95% B over 30-60 minutes, depending on the hydrophobicity of the peptide.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the desired L-thiazolylalanine peptide and the D-thiazolylalanine diastereomer. The elution order may vary depending on the specific peptide and chiral stationary phase.
-
Integrate the peak areas to determine the relative percentage of each diastereomer.
-
Protocol 2: NMR Spectroscopic Analysis of Epimerization
-
Sample Preparation:
-
Prepare a high-purity sample of the thiazolylalanine-containing peptide by preparative HPLC.
-
Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃CN/D₂O mixture).
-
-
NMR Data Acquisition:
-
Acquire a high-resolution 1D ¹H NMR spectrum.
-
Acquire 2D NMR spectra such as COSY, TOCSY, and NOESY/ROESY to aid in the assignment of all proton resonances.
-
-
Data Analysis:
-
Carefully examine the ¹H NMR spectrum for the presence of duplicate signals for protons near the thiazolylalanine residue. The α-proton and side-chain protons of the thiazolylalanine and adjacent amino acids are often the most sensitive to the change in stereochemistry.
-
The integration of the distinct signals for the L- and D-epimers can be used to determine their relative ratio.[1]
-
Mandatory Visualization
Diagram: Mechanism of Epimerization via Oxazolone Formation
Caption: The mechanism of epimerization via a planar oxazolone intermediate.
References
- 1. Identification and Quantification by NMR Spectroscopy of the 22 R and 22 S Epimers in Budesonide Pharmaceutical Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
Improving the solubility of (R)-2-Amino-3-(thiazol-4-YL)propanoic acid for experiments
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of (R)-2-Amino-3-(thiazol-4-YL)propanoic acid for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is an amino acid derivative containing a thiazole ring. While the thiazole and amino acid moieties suggest some polarity, its solubility in aqueous solutions can be limited due to its zwitterionic nature at neutral pH and potential for strong intermolecular interactions in its crystalline form. Its solubility is expected to be pH-dependent.
Q2: Why is my compound not dissolving in water?
A2: At or near its isoelectric point (pI), this compound will exist predominantly as a zwitterion, which can lead to minimal solubility in water. Additionally, the crystalline structure of the solid can impact the rate and extent of dissolution.
Q3: Can I heat the solution to improve solubility?
A3: Gentle heating to around 37°C can help increase the rate of dissolution. However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound. It is advisable to conduct preliminary stability tests if heating is required.
Q4: What are the most common strategies to improve the solubility of this compound?
A4: The most effective strategies for enhancing the solubility of this compound include pH adjustment, the use of co-solvents, salt formation, and the addition of solubilizing excipients like cyclodextrins or surfactants.
Troubleshooting Guide
Issue: Poor Solubility in Aqueous Buffers
This is a common challenge for many amino acid-based compounds. The following sections provide a systematic approach to troubleshoot and improve the solubility of this compound.
The solubility of amino acids is highly dependent on the pH of the solution. By adjusting the pH away from the isoelectric point, the compound can be protonated or deprotonated, leading to a net charge and increased solubility in aqueous media.
Experimental Protocol: pH Adjustment for Solubilization
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for alkaline pH).
-
Initial Solubility Test: Add a known excess amount of this compound to a fixed volume of each buffer.
-
Equilibration: Stir the suspensions at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
Sample Collection and Analysis: Filter the suspensions to remove undissolved solid. Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Determine Optimal pH: Identify the pH range where the solubility is highest. For most amino acids, solubility is greater at pH values significantly above or below the isoelectric point.
Expected Outcome: The solubility of this compound is expected to increase at acidic pH (below pKa of the carboxylic acid) and at basic pH (above the pKa of the amino group).
The addition of a water-miscible organic solvent can disrupt the intermolecular hydrogen bonding of water, reducing its polarity and enhancing the solubility of less polar compounds.
Experimental Protocol: Co-solvent System for Solubilization
-
Co-solvent Selection: Choose common, water-miscible organic solvents such as ethanol, methanol, isopropanol, or dimethyl sulfoxide (DMSO).
-
Preparation of Co-solvent Mixtures: Prepare a range of co-solvent concentrations in water (e.g., 10%, 20%, 30% v/v).
-
Solubility Measurement: Determine the solubility of this compound in each co-solvent mixture following the equilibration and analysis steps outlined in the pH adjustment protocol.
-
Identify Optimal Co-solvent System: Determine the co-solvent and concentration that provides the desired solubility without negatively impacting downstream experiments.
Data Presentation: Solubility in Different Co-solvent Systems
| Co-solvent | Concentration (v/v) | Approximate Solubility (mg/mL) |
| Ethanol | 10% | [Insert experimental data] |
| 20% | [Insert experimental data] | |
| DMSO | 5% | [Insert experimental data] |
| 10% | [Insert experimental data] |
Converting the amino acid into a salt can significantly improve its aqueous solubility. For this compound, forming a salt with a pharmaceutically acceptable acid or base is a viable strategy. Basic amino acids like L-arginine and L-lysine can also be used as counterions to form salts and improve solubility.[1][2][3]
Experimental Protocol: Salt Formation for Improved Solubility
-
Selection of Counterion: For the acidic carboxylic acid group, a base such as sodium hydroxide or potassium hydroxide can be used. For the basic amino group, an acid like hydrochloric acid can be used.
-
Stoichiometric Addition: Dissolve this compound in a suitable solvent (e.g., water or a water/ethanol mixture). Add a stoichiometric amount of the chosen acid or base while stirring.
-
Isolation of the Salt: The resulting salt can be isolated by evaporation of the solvent or by precipitation through the addition of a non-solvent.
-
Solubility Assessment: Determine the aqueous solubility of the formed salt and compare it to the free form of the amino acid.
a) Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their apparent solubility.[4][5][6][7][8] The thiazole moiety of this compound may be able to fit into the hydrophobic cavity of a cyclodextrin.
Experimental Protocol: Solubilization using Cyclodextrins
-
Cyclodextrin Selection: Common cyclodextrins include α-cyclodextrin, β-cyclodextrin, and hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD is often preferred due to its higher water solubility.
-
Phase Solubility Study: Prepare aqueous solutions of the chosen cyclodextrin at various concentrations. Add an excess of this compound to each solution.
-
Equilibration and Analysis: Equilibrate the samples as described previously and analyze the concentration of the dissolved compound.
-
Data Analysis: Plot the concentration of the dissolved compound against the cyclodextrin concentration to determine the type of complexation and the stability constant.
b) Surfactants
Surfactants can increase solubility by forming micelles that encapsulate the less soluble compound.[9][10][11][12][13] The choice of surfactant (anionic, cationic, or non-ionic) can influence the solubilization efficiency.
Experimental Protocol: Surfactant-mediated Solubilization
-
Surfactant Selection: Choose a suitable surfactant such as sodium dodecyl sulfate (SDS), cetyltrimethylammonium bromide (CTAB), or a non-ionic surfactant like Tween® 80 or Polysorbate 20.
-
Determination of Critical Micelle Concentration (CMC): If not known, determine the CMC of the surfactant under the experimental conditions.
-
Solubility Measurement: Prepare surfactant solutions at concentrations above the CMC. Determine the solubility of this compound in these solutions.
-
Optimization: Vary the surfactant concentration to find the optimal level for solubilization.
Data Presentation: Comparison of Solubilization Strategies
| Method | Reagent/Condition | Fold Increase in Solubility (Approx.) | Notes |
| pH Adjustment | pH 2.0 | [Experimental Value] | Potential for hydrolysis at extreme pH. |
| pH 10.0 | [Experimental Value] | Potential for oxidation at high pH. | |
| Co-solvent | 20% Ethanol | [Experimental Value] | May affect cellular assays. |
| Salt Formation | HCl Salt | [Experimental Value] | Generally a robust method. |
| Cyclodextrin | 10% HP-β-CD | [Experimental Value] | Can be a costlier option. |
| Surfactant | 1% Tween® 80 | [Experimental Value] | May interfere with some biological assays. |
Visualization of Experimental Workflows
Below are diagrams illustrating the decision-making process and experimental workflows for improving the solubility of this compound.
Caption: Decision tree for selecting a solubilization strategy.
Caption: Experimental workflow for pH-dependent solubility determination.
This guide is intended to provide a starting point for developing a robust solubilization strategy for this compound. The optimal method will depend on the specific requirements of the intended experiment, including the desired concentration, the solvent system compatibility with the assay, and the stability of the compound under the chosen conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Probing inclusion complexes of cyclodextrins with amino acids by physicochemical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Host–guest inclusion complexes of α and β-cyclodextrins with α-amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Comparative chemical examination of inclusion complexes formed with β-cyclodextrin derivatives and basic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. evidences-for-complexations-of-cyclodextrin-with-some-amino-acids-by-1-h-nmr-surface-tension-volumetric-investigations-and-xrd - Ask this paper | Bohrium [bohrium.com]
- 9. A Review on Interactions between Amino Acids and Surfactants as Well as Their Impact on Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.chalmers.se [research.chalmers.se]
- 11. Surfactants of Amino Acids | VANABIO [wanabio.com]
- 12. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 13. publications.lib.chalmers.se [publications.lib.chalmers.se]
Technical Support Center: Optimization of Coupling Reagents for Hindered Amino acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling of sterically hindered amino acids.
Frequently Asked Questions (FAQs)
Q1: What makes an amino acid "hindered," and why are they difficult to couple?
A1: Sterically hindered amino acids pose a significant challenge in peptide synthesis due to their structural bulk, which impedes the approach of the reacting species. This hindrance can arise from substitution at the α-carbon (e.g., α,α-disubstituted amino acids like Aib) or the amide nitrogen (e.g., N-methylated amino acids).[1][2] The bulky side chains or substituents physically obstruct the formation of the amide bond, leading to slower reaction rates and incomplete couplings.[3]
Q2: Which are the most common classes of coupling reagents recommended for hindered amino acids?
A2: For difficult couplings involving hindered amino acids, uronium/aminium and phosphonium salt-based reagents are generally recommended over carbodiimides due to their higher reactivity.[1][4] Some of the most effective reagents include:
-
Uronium/Aminium Salts: HATU, HBTU, HCTU, and COMU are popular choices. HATU is particularly effective for many difficult couplings, including N-methylated amino acids.[1][4] COMU is a newer generation reagent that offers high efficiency, often with reduced epimerization.[5]
-
Phosphonium Salts: PyBOP, PyAOP, and PyBrOP are highly effective, especially for N-methylated amino acids and other challenging sequences.[1][4]
Q3: What is epimerization, and how can it be minimized during the coupling of hindered amino acids?
A3: Epimerization is the change in the configuration of a chiral center, which can occur at the α-carbon of the activated amino acid during peptide synthesis. This leads to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide.[6] To minimize epimerization:
-
Use Additives: Additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are crucial for suppressing racemization, especially when using carbodiimides.[1][7]
-
Choose the Right Reagent: Reagents like HATU and COMU, which are based on HOAt and Oxyma respectively, have built-in racemization suppression.[4][5] The use of copper(II) salts, such as CuCl2, in combination with HOBt and a carbodiimide has also been shown to effectively suppress epimerization, even in challenging couplings.[8]
-
Control the Base: The choice and amount of base can significantly impact epimerization. Use of weaker bases like N-methylmorpholine (NMM) or collidine is sometimes preferred over stronger, more hindered bases like diisopropylethylamine (DIEA).[6]
Q4: When should I consider using a double or even triple coupling strategy?
A4: A double or triple coupling strategy is often necessary when dealing with particularly difficult sequences, such as:
-
Coupling to an N-methylated amino acid.[9]
-
Coupling two sterically hindered amino acids consecutively (e.g., Aib-Aib).[10]
-
Sequences known to aggregate.[11]
-
When monitoring of the coupling reaction (e.g., with a ninhydrin test) indicates an incomplete reaction.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency or Failed Reaction
Symptom: Analytical results (e.g., HPLC, mass spectrometry) show a low yield of the desired peptide and a significant amount of unreacted starting material or deletion sequences.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Reagent Reactivity | Switch to a more powerful coupling reagent. For instance, if DIC/HOBt fails, try HATU, HBTU, COMU, or PyBOP.[4][12] |
| Steric Hindrance | For α,α-disubstituted amino acids, consider converting the amino acid to an acid fluoride in situ.[4] For N-methylated amino acids, specialized reagents like PyBrOP or HATU are often required.[9][12] Increasing the reaction temperature can sometimes overcome steric barriers, but must be done cautiously to avoid increased epimerization. |
| Peptide Aggregation | Change the solvent to a more polar one like N-methylpyrrolidone (NMP) or use a solvent mixture.[13] Incorporating pseudoproline dipeptides or Dmb/Hmb protected amino acids can disrupt secondary structures that lead to aggregation.[11] |
| Slow Reaction Kinetics | Increase the coupling time. For very hindered couplings, reactions may need to proceed for several hours or even overnight.[10] Consider using microwave-assisted synthesis to accelerate the reaction.[14] |
Issue 2: Significant Epimerization Detected
Symptom: HPLC analysis shows a diastereomeric impurity peak close to the main product peak, confirmed by mass spectrometry to have the same mass.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Over-activation of the Carboxylic Acid | Reduce the pre-activation time before adding the amine component. With HATU, pre-activation is often not necessary, and all components can be added together.[15] |
| Inappropriate Base | The choice of base is critical. For sensitive couplings, a weaker base like N-methylmorpholine (NMM) or collidine may be preferable to DIEA to minimize racemization.[6] |
| Ineffective Additive | Ensure the correct stoichiometry of the additive (HOBt, HOAt, Oxyma). If using a carbodiimide alone, the risk of epimerization is high.[1] Using a reagent with a built-in additive (e.g., HATU, COMU) is a safer option.[4][5] The combination of a carbodiimide with both HOBt and CuCl₂ can be highly effective at suppressing epimerization.[8] |
| High Reaction Temperature | While elevated temperatures can improve coupling efficiency, they can also increase the rate of epimerization. If racemization is an issue, try performing the coupling at a lower temperature (e.g., 0 °C or room temperature). |
Comparative Data of Coupling Reagents
The following tables summarize the performance of various coupling reagents for hindered amino acid couplings based on literature data.
Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Additive | Base | Typical Yield | Notes | Reference |
| HATU | - | DIEA | High | Generally effective for most N-methylated amino acid couplings. | [9] |
| PyBroP | - | DIEA | High | Particularly effective for coupling an N-methyl amino acid to another N-methyl amino acid. | [9] |
| HBTU/HCTU | - | DIEA | Less Effective | Generally less effective than HATU for N-methylated amino acids. | [9] |
| BOP-Cl | - | - | Effective | Has been successfully used for N-methyl amino acid couplings. | [9] |
Table 2: Comparison of Additives for Minimizing Racemization
| Coupling Method | Yield (%) | DL-Isomer (%) | Model Peptide | Reference |
| HOAt/DIPCDI | 81 | 3.3 | H-Tyr-MeGly-MeGly-Phe-Leu-NH₂ | [7] |
| HOBt/DIPCDI | 82 | 9.3 | H-Tyr-MeGly-MeGly-Phe-Leu-NH₂ | [7] |
| Oxyma/DIPCDI | 90 | 1.0 | H-Tyr-MeGly-MeGly-Phe-Leu-NH₂ | [7] |
| HOAt/DIPCDI | 86 | 2.1 | H-Tyr-MeAla-MeAla-Phe-Leu-NH₂ | [7] |
| HOBt/DIPCDI | 79 | 8.9 | H-Tyr-MeAla-MeAla-Phe-Leu-NH₂ | [7] |
| Oxyma/DIPCDI | 90 | 3.8 | H-Tyr-MeAla-MeAla-Phe-Leu-NH₂ | [7] |
| HOAt/DIPCDI | 88 | 0.1 | H-Tyr-Aib-Aib-Phe-Leu-NH₂ | [7] |
| HOBt/DIPCDI | 84 | 0.2 | H-Tyr-Aib-Aib-Phe-Leu-NH₂ | [7] |
| Oxyma/DIPCDI | 91 | 0.1 | H-Tyr-Aib-Aib-Phe-Leu-NH₂ | [7] |
Experimental Protocols
Protocol 1: General Coupling of a Hindered Amino Acid using HATU
-
Swell the resin in DMF or NMP.
-
Dissolve 4 equivalents of the Fmoc-amino acid in DMF or NMP (approximately 10 mL per gram of resin).
-
Add 4 equivalents of HATU and 8 equivalents of diisopropylethylamine (DIEA) to the amino acid solution.[9]
-
Mix the solution at room temperature for 5 minutes.[9]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the reaction to proceed for at least one hour. For particularly difficult couplings, extend the reaction time or perform a second coupling.[9]
-
Monitor the reaction completion using a suitable test (e.g., bromophenol blue test for N-methylated amino acids, as the ninhydrin test may give a false negative).[9]
-
Wash the resin thoroughly with DMF.
Protocol 2: General Coupling of a Hindered Amino Acid using COMU
-
Solid-Phase:
-
Pre-activate the N-protected amino acid (3 equiv.), COMU (3 equiv.), and a base like DIEA (6 equiv.) in DMF (0.3 M) for 1 minute.[16]
-
Add the activated mixture to the amino-resin and stir manually for 2-5 minutes.[16]
-
Allow the reaction to stand at room temperature for 10-30 minutes. For hindered residues, extend the time to 1 hour or perform a double coupling.[16]
-
Filter and wash the resin with DMF.[16]
-
-
Solution-Phase:
-
To a mixture of the N-protected amino acid (0.25 mmol), the amino component (0.25 mmol), and a base (0.50 mmol, or 0.75 mmol for hydrochloride salts) in DMF (2 mL) at 0 °C, add COMU (0.25 mmol).[16]
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.[16]
-
Work up the reaction by diluting with ethyl acetate and performing aqueous extractions.[16]
-
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Thiazole-Containing Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of thiazole-containing peptides. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of thiazole-containing peptides?
A1: The most prevalent side reactions include:
-
Epimerization/Racemization: Loss of stereochemical integrity at the α-carbon of the amino acid, particularly the cysteine-derived residue.
-
Unwanted Cyclization: Formation of unintended cyclic byproducts, especially diketopiperazines, during solid-phase peptide synthesis (SPPS).
-
Protecting Group-Related Issues: Side reactions caused by the protecting groups themselves or their cleavage conditions.
-
Incomplete Thiazoline Oxidation: The initial cyclization often forms a thiazoline, which may not be fully oxidized to the desired thiazole.[1]
-
Thiazoline Hydrolysis: The thiazoline intermediate can be susceptible to hydrolysis, leading to ring-opening and formation of undesired byproducts.[2][3][4]
Troubleshooting Guides
Issue 1: Epimerization/Racemization of the Cysteine Residue
Q: I am observing significant epimerization of the cysteine-derived residue during thiazole formation. What are the likely causes and how can I prevent this?
A: Epimerization is a common issue, especially when using strong bases or coupling reagents. There are two main mechanisms for epimerization in peptide synthesis: the formation of an oxazol-5(4H)-one intermediate and direct Hα abstraction by a base.[5]
Troubleshooting Steps & Preventative Measures:
-
Optimize Coupling Agent Selection: The choice of coupling agent is critical. Carbodiimide-based reagents can lead to the formation of oxazolone and subsequent epimerization.[5]
-
Recommendation: Utilize coupling agents known to suppress epimerization. The addition of cupric (II) salts (e.g., CuCl2) in combination with 1-hydroxybenzotriazole (HOBt) and a carbodiimide has been shown to be effective in preventing epimerization.[6] Another protocol that has been shown to significantly suppress epimerization is the use of a DIC-HOAt-DIEA mixture without preactivation.
-
-
Control Base Exposure: Prolonged exposure to strong bases during Fmoc deprotection can lead to epimerization.[5][7]
-
Recommendation: Reduce the piperidine concentration and deprotection time. A protocol using 10% piperidine in DMF for 1 minute has been reported to significantly suppress epimerization in the synthesis of endothioamide peptides.[7]
-
-
Employ Epimerization-Free Synthetic Routes: Consider alternative synthetic strategies that are designed to avoid epimerization.
Quantitative Data on Epimerization:
| Coupling Condition | Extent of Epimerization | Reference |
| Carbodiimide with 1-hydroxybenzotriazole (no Cu2+) | 22% D-epimer | [6] |
| Carbodiimide with 1-hydroxybenzotriazole and CuCl2 | < 0.1% D-epimer | [6] |
Logical Workflow for Troubleshooting Epimerization:
Workflow for troubleshooting epimerization.
Issue 2: Unintended Intramolecular Cyclization
Q: My synthesis is yielding a significant amount of a cyclic byproduct instead of the desired linear thiazole-containing peptide. How can I control this?
A: Unintended cyclization is a common side reaction in solid-phase peptide synthesis, often leading to the formation of diketopiperazines. This is particularly problematic with C-terminal proline residues.[9] The deprotected N-terminal amino group can attack the ester linkage to the resin, cleaving the peptide and forming a cyclic dipeptide.[9]
Troubleshooting Steps & Preventative Measures:
-
Use Dipeptide Building Blocks: Incorporating the first two C-terminal amino acids as a dipeptide unit can prevent diketopiperazine formation.
-
Optimize Resin Choice: The type of resin linker can influence the propensity for cyclization.
-
Control Reaction Conditions: The success of cyclization is highly dependent on the peptide sequence and reaction conditions.[10] For intentional macrocyclization, the choice of N- and C-terminal residues has a significant effect on the success rate.[10]
Experimental Protocol to Promote Controlled Cyclization (for Macrocyclic Peptides):
A biocompatible cyclization can be achieved in a buffer at physiological pH and room temperature.[2]
-
Precursor Synthesis: Synthesize the linear peptide precursor containing an N-terminal cysteine and a C-terminal nitrile.[2]
-
Cyclization: Perform the cyclization in a suitable buffer (e.g., Tris-HCl buffer pH 7.5) with a reducing agent like TCEP.[11]
-
Oxidation: The resulting thiazoline can be oxidized to the stable thiazole.[2]
Quantitative Data on Cyclization vs. Hydrolysis:
| Peptide Sequence (N- to C-terminus) | Cyclic Product Yield | Hydrolysis Byproduct | Dimerization | Reference |
| All L-amino acids | 95% | 5% | - | [10] |
| LLLDL-amino acid sequence | 5% | 74% | 21% | [10] |
Workflow for ensuring complete thiazoline oxidation.
Issue 4: Hydrolysis of the Thiazoline Intermediate
Q: My thiazoline intermediate appears to be hydrolyzing back to the N-acylcysteine. How can I prevent this?
A: Thiazoline rings can be susceptible to hydrolysis, especially under acidic conditions. [2][3][4] Troubleshooting Steps & Preventative Measures:
-
Maintain Neutral or Basic pH: Avoid acidic conditions once the thiazoline ring is formed. The thiazoline heterocycle is generally stable in a buffer at physiological pH. [2]2. Prompt Oxidation: Proceed with the oxidation to the more stable thiazole as soon as the thiazoline formation is complete.
Experimental Protocol to Minimize Thiazoline Hydrolysis:
-
Buffer Choice: After thiazoline formation, ensure the reaction medium is buffered at a neutral or slightly basic pH (e.g., pH 7.5).
-
Immediate Oxidation: Do not isolate the thiazoline intermediate if it is prone to hydrolysis. Proceed directly to the oxidation step in the same pot if possible.
Logical Diagram of Thiazoline Stability:
Factors affecting thiazoline stability.
References
- 1. Micrococcin cysteine-to-thiazole conversion through transient interactions between a scaffolding protein and two modification enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. opendata.uni-halle.de [opendata.uni-halle.de]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppressing the epimerization of endothioamide peptides during Fmoc/t-Bu-based solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bot Detection [iris-biotech.de]
- 10. Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting low incorporation efficiency of unnatural amino acids
Welcome to the technical support center for unnatural amino acid (UAA) incorporation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the efficiency of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key components of a successful UAA incorporation system?
A successful UAA incorporation system, most commonly utilizing amber stop codon suppression, relies on a set of bio-orthogonal components that function independently of the host cell's native translational machinery.[1][2][3] The core components are:
-
An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes and charges a specific UAA onto its partner tRNA.[1][4][5][6] This aaRS must not recognize any of the 20 canonical amino acids.
-
An Orthogonal tRNA: A suppressor tRNA (e.g., tRNAPyl or tRNATyr) with an anticodon that recognizes a nonsense codon, typically the amber stop codon (UAG).[2][3] This tRNA should not be recognized by any of the host cell's endogenous aaRSs.[7]
-
A Gene of Interest with an In-frame Amber Codon: The target protein's gene must be mutated to include a UAG codon at the desired site of UAA incorporation.[2][8]
-
The Unnatural Amino Acid (UAA): The specific non-canonical amino acid to be incorporated, which must be supplied in the cell culture medium and be permeable to the cell membrane.[9][10]
Q2: What is "orthogonality" and why is it important?
Orthogonality refers to the specificity of the engineered aaRS/tRNA pair.[1][7] An ideal orthogonal pair exhibits two key properties:
-
The orthogonal aaRS only aminoacylates its partner tRNA with the specific UAA and does not recognize any endogenous tRNAs or canonical amino acids.
-
The orthogonal tRNA is not a substrate for any of the host cell's endogenous aaRSs.[7]
High orthogonality is crucial to ensure the fidelity of UAA incorporation and to prevent the misincorporation of canonical amino acids at the target site, which would lead to a heterogeneous protein product.[7]
Q3: What are the most common methods for UAA incorporation?
The most widely used method for site-specific UAA incorporation is amber nonsense suppression .[2][11] This technique repurposes the UAG (amber) stop codon to encode the UAA.[1][2] Other methods include:
-
Opal (UGA) and Ochre (UAA) suppression: Similar to amber suppression but using the other two stop codons.[7]
-
Frameshift suppression: Utilizes tRNAs that recognize four-base codons (quadruplet codons) to incorporate UAAs.[12][13] This method allows for the simultaneous incorporation of multiple different UAAs.[12]
-
Sense codon reassignment: Reassigning a sense codon to encode a UAA, though this can be challenging due to competition with the native tRNA.[14]
-
Cell-free protein synthesis (CFPS): Offers a flexible in vitro platform for UAA incorporation, overcoming issues of cell permeability and toxicity.[11][14][15][16][17]
Troubleshooting Guides
Problem 1: Low or no yield of the full-length protein containing the UAA.
This is one of the most common issues encountered during UAA incorporation experiments. Several factors can contribute to low protein yields.
Possible Cause 1.1: Inefficient Aminoacyl-tRNA Synthetase (aaRS)
The activity of the orthogonal aaRS is critical for efficient UAA incorporation. A low-activity aaRS will result in insufficient levels of charged orthogonal tRNA, leading to poor suppression of the amber codon.
Solutions:
-
Directed Evolution of the aaRS: Improve the synthetase's activity and specificity for the desired UAA through rounds of mutagenesis and selection.[1][4][6] This is a powerful method to enhance the efficiency of the entire system.
-
Optimize aaRS Expression Levels: The concentration of the aaRS can be critical. In mammalian cells, it has been observed that using a lower concentration of the aaRS-encoding plasmid relative to the target gene plasmid can be beneficial to prevent off-target effects.[18]
Possible Cause 1.2: Competition with Release Factor 1 (RF1)
In prokaryotic systems like E. coli, Release Factor 1 (RF1) recognizes the UAG amber stop codon and terminates translation, directly competing with the suppressor tRNA.[2] This competition leads to the production of truncated protein products.
Solutions:
-
Use of RF1 Knockout/Knockdown Strains: Employing E. coli strains where the gene for RF1 has been deleted or its expression is reduced can significantly increase the yield of the full-length UAA-containing protein.[14] In an RF1-deleted E. coli cell-free system, a 2.5-fold increase in GFP yield was observed.[14]
-
Enhance Suppressor tRNA Expression: Increasing the intracellular concentration of the suppressor tRNA can help it outcompete RF1 for binding to the ribosome.
Possible Cause 1.3: Suboptimal UAA Concentration
The concentration of the UAA in the growth medium can significantly impact incorporation efficiency.
Solutions:
-
Titrate UAA Concentration: Empirically determine the optimal UAA concentration for your specific system. In mammalian cells, a range of 50-400 µM has been shown to be effective for certain UAAs like AzF and TCO*A.[19]
Possible Cause 1.4: Poor tRNA Expression or Processing
Efficient transcription and processing of the orthogonal tRNA are necessary for its function.
Solutions:
-
Optimize tRNA Expression Cassette: Use strong promoters for tRNA expression. In yeast, using specific polymerase III promoters that are cleaved from primary transcripts has been shown to significantly increase protein yield.[20]
-
Use Optimized tRNA Variants: Evolved tRNA variants can exhibit improved incorporation efficiency. For instance, an optimized tRNAMj variant (tRNAopt) has been shown to improve expression compared to using multiple copies of the wild-type tRNA.[21]
Problem 2: Misincorporation of canonical amino acids at the target site.
This issue compromises the homogeneity of the final protein product and indicates a lack of orthogonality in the system.
Possible Cause 2.1: Cross-reactivity of the Orthogonal aaRS
The engineered aaRS may still retain some affinity for one or more of the 20 canonical amino acids, leading to their misincorporation at the amber codon.
Solutions:
-
Negative Selection during Directed Evolution: During the evolution of the aaRS, include a negative selection step to eliminate variants that recognize canonical amino acids. This ensures the selection of highly specific synthetases.
-
Sequence Analysis of the aaRS: Compare the sequence of your aaRS to known synthetases to identify and mutate residues that might contribute to cross-reactivity.
Possible Cause 2.2: Recognition of the Orthogonal tRNA by Endogenous aaRSs
An endogenous synthetase might mistakenly recognize and charge the orthogonal tRNA with a canonical amino acid.
Solutions:
-
tRNA Mutagenesis: Introduce mutations into the orthogonal tRNA to disrupt recognition sites for endogenous aaRSs without affecting its interaction with the engineered aaRS.
Problem 3: Toxicity of the UAA or expressed components.
High concentrations of the UAA or overexpression of the orthogonal components can be toxic to the host cells, leading to poor growth and low protein expression.
Possible Cause 3.1: Inherent Toxicity of the UAA
Some unnatural amino acids can be toxic to cells, even at low concentrations.
Solutions:
-
Determine the Maximum Tolerable Concentration: Perform a dose-response experiment to find the highest concentration of the UAA that does not significantly inhibit cell growth.
-
Use a Different UAA: If a particular UAA is highly toxic, consider using an alternative with similar functionality but lower toxicity.
Possible Cause 3.2: Overexpression of the aaRS/tRNA Pair
High levels of the orthogonal components can place a metabolic burden on the cell or interfere with native cellular processes.
Solutions:
-
Use Inducible Promoters: Control the expression of the aaRS and tRNA using inducible promoters to express them only when needed for protein production.
-
Optimize Plasmid Ratios: As mentioned earlier, adjusting the ratio of the plasmids encoding the aaRS, tRNA, and the target protein can mitigate toxicity and improve yield. For TCO*A incorporation in mammalian cells, a pcDNAeGFP: tRNA/aaRS plasmid ratio of 5:1 was found to be most efficient.[19]
Quantitative Data Summary
Table 1: Factors Influencing UAA Incorporation Efficiency in Mammalian Cells
| Parameter | Optimized Condition | Outcome | Reference |
| Plasmid Ratio (Target:aaRS) | 1:1 for AzF incorporation | Most efficient incorporation | [19] |
| 5:1 for TCOA incorporation | Most efficient incorporation | [19] | |
| UAA Concentration | 50-400 µM (AzF and TCOA) | Most efficient eGFP expression | [19] |
| Transfection Reagent | JetPrime | Highest eGFPuaa yields | [19] |
| Cell Line | HEK293 | Highest eGFPuaa yields | [19] |
| Harvest Time | 48 hours post-transfection | Highest eGFPuaa yields | [19] |
Key Experimental Protocols
Protocol 1: General Workflow for Amber Codon Suppression in E. coli
-
Plasmid Construction:
-
Clone the gene of interest into an expression vector, introducing an in-frame amber (TAG) stop codon at the desired position for UAA incorporation.
-
Clone the orthogonal aaRS and suppressor tRNA genes into a separate compatible plasmid (e.g., pEVOL).[3]
-
-
Transformation:
-
Co-transform both plasmids into a suitable E. coli expression strain.
-
-
Cell Culture and Induction:
-
Grow the transformed cells in a rich medium to a desired optical density (e.g., OD600 of 0.6-0.8).
-
Add the UAA to the culture medium to the optimized concentration.
-
Induce the expression of the target protein and the orthogonal components using the appropriate inducer (e.g., IPTG, arabinose).
-
-
Protein Expression and Harvest:
-
Continue to grow the cells at an optimal temperature for protein expression (e.g., 18-30°C) for a defined period (e.g., 16-24 hours).
-
Harvest the cells by centrifugation.
-
-
Protein Purification and Analysis:
-
Lyse the cells and purify the target protein using appropriate chromatography techniques (e.g., affinity chromatography).
-
Analyze the purified protein by SDS-PAGE and Western blotting to confirm the expression of the full-length protein.
-
Use mass spectrometry to verify the site-specific incorporation of the UAA.
-
Protocol 2: Directed Evolution of an Aminoacyl-tRNA Synthetase
-
Library Generation:
-
Create a library of mutant aaRS genes by error-prone PCR or site-directed mutagenesis of the parent aaRS gene.
-
-
Positive Selection:
-
Clone the aaRS library into a selection plasmid containing a reporter gene with an amber codon at a permissive site (e.g., chloramphenicol acetyltransferase - CAT).
-
Transform this library into E. coli along with a plasmid expressing the orthogonal tRNA.
-
Plate the cells on a medium containing the UAA and a selective antibiotic (e.g., chloramphenicol).
-
Only cells expressing an active aaRS that can incorporate the UAA will produce the full-length reporter protein and survive.
-
-
Negative Selection:
-
Isolate the surviving colonies from the positive selection.
-
Grow these cells in the absence of the UAA but in the presence of a counter-selection agent (e.g., a toxic gene like barnase with amber codons).
-
Cells with an aaRS that incorporates a canonical amino acid in the absence of the UAA will produce the toxic protein and be eliminated.
-
-
Iterative Rounds:
-
Repeat the cycles of positive and negative selection to enrich for aaRS variants with high activity and specificity for the UAA.
-
-
Characterization:
-
Sequence the evolved aaRS variants to identify beneficial mutations.
-
Characterize the kinetic parameters of the best variants to confirm improved performance.
-
Visualizations
Caption: Workflow of amber stop codon suppression for UAA incorporation.
Caption: Directed evolution workflow for improving aaRS activity and specificity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 4. Fine-tuning interaction between aminoacyl-tRNA synthetase and tRNA for efficient synthesis of proteins containing unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioengineer.org [bioengineer.org]
- 6. researchgate.net [researchgate.net]
- 7. Improved amber and opal suppressor tRNAs for incorporation of unnatural amino acids in vivo. Part 2: Evaluating suppression efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 16. bundy.byu.edu [bundy.byu.edu]
- 17. Frontiers | Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides [frontiersin.org]
- 18. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 19. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Modifying the Thiazole Ring
Welcome to the technical support center for chemists and researchers focused on the synthesis and functionalization of thiazole-containing compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the modification of the thiazole ring.
Troubleshooting Guides & FAQs
This section is organized by reaction type and addresses specific issues in a question-and-answer format.
Suzuki-Miyaura Cross-Coupling Reactions
Question: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the common causes and how can I improve it?
Answer:
Low yields in Suzuki-Miyaura couplings of thiazole derivatives can stem from several factors. A systematic approach to troubleshooting is often the most effective.
Possible Causes & Solutions:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. For sterically hindered substrates, bulky electron-rich phosphine ligands can be beneficial. If you are not using a ligand, consider adding one, as this can stabilize the catalyst and facilitate the catalytic cycle.[1][2] For some systems, a ligand-free approach with a catalyst like Pd(OAc)₂ can be highly efficient, especially with activated aryl bromides.[1][3][4]
-
Base Selection: The choice and quality of the base are crucial. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The effectiveness of a base can be solvent and substrate-dependent. It is recommended to screen a few different bases to find the optimal one for your specific reaction.[5]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, DMF, toluene) and an aqueous solution of the base is commonly used.[6] The ratio of the organic solvent to water can significantly impact the reaction rate and yield.[6] Ensure your organic solvents are properly degassed to prevent catalyst deactivation.
-
Reaction Temperature: Suzuki couplings are typically run at elevated temperatures (e.g., 80-110 °C). If the reaction is sluggish, a moderate increase in temperature might improve the yield. However, excessively high temperatures can lead to catalyst decomposition.
-
Quality of Boronic Acid/Ester: Boronic acids can be prone to decomposition (protodeboronation), especially under prolonged heating or in the presence of water. Ensure your boronic acid is pure and consider using a boronic ester (e.g., pinacol ester) for increased stability.
-
Oxygen Contamination: The palladium(0) catalyst is sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are thoroughly degassed.
Troubleshooting Flowchart for Low-Yield Suzuki Coupling
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Lithiation and Functionalization
Question: My thiazole lithiation reaction is not working, and I am recovering my starting material. What could be the problem?
Answer:
Failed lithiation reactions often point to issues with the reaction setup, reagent quality, or reaction conditions.
Possible Causes & Solutions:
-
Moisture Contamination: Organolithium reagents like n-BuLi and t-BuLi are extremely sensitive to moisture. Ensure all glassware is rigorously dried (oven or flame-dried) and the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Solvents must be anhydrous.
-
Reagent Titration: The molarity of commercially available organolithium reagents can decrease over time. It is crucial to titrate your organolithium solution before use to know its exact concentration.
-
Reaction Temperature: Lithiation reactions are typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the lithiated intermediate. Ensure your cooling bath is maintaining the correct temperature throughout the addition of the organolithium reagent and the subsequent reaction time.
-
Choice of Base: For deprotonation at the C5 position of a 2-substituted thiazole, a stronger base like lithium diisopropylamide (LDA) might be necessary. n-Butyllithium typically deprotonates the more acidic C2 position.
-
Electrophile Addition: The electrophile should be added at low temperature after the lithiation is complete. Adding the electrophile at a higher temperature can lead to side reactions.
Question: I am observing side products in my thiazole lithiation reaction. What are the likely side reactions and how can I minimize them?
Answer:
Side reactions in thiazole lithiations can include ring opening, addition of the organolithium reagent to the ring, or reaction with other functional groups on the molecule.
Possible Side Reactions & Prevention:
-
Ring Cleavage: Some substituted thiazoles can undergo ring cleavage upon treatment with strong bases. This is more likely to occur at higher temperatures. Maintaining a low reaction temperature (e.g., -78 °C) is the best way to minimize this side reaction.
-
Addition of Butyllithium: Instead of deprotonation, the organolithium reagent can sometimes add to the thiazole ring. Using a non-nucleophilic base like LDA can prevent this.
-
Reaction with Other Functional Groups: If your thiazole substrate has other electrophilic functional groups, the organolithium reagent may react with them. Protecting groups may be necessary in such cases.
Electrophilic Halogenation
Question: I am trying to brominate my thiazole at the C5 position, but I am getting a mixture of products or no reaction. What should I consider?
Answer:
The outcome of electrophilic halogenation of thiazole is highly dependent on the reaction conditions and the substituents on the thiazole ring.
Key Considerations:
-
Reactivity of the Thiazole Ring: The thiazole ring itself is relatively electron-deficient and can be resistant to electrophilic attack.[7] Electron-donating groups on the ring will activate it towards electrophilic substitution, while electron-withdrawing groups will deactivate it.
-
Choice of Halogenating Agent: For bromination, N-bromosuccinimide (NBS) is a milder and often more selective reagent than elemental bromine (Br₂). Using Br₂ can sometimes lead to the formation of poly-brominated products.
-
Reaction Conditions: Thiazole halogenation may require forcing conditions, such as high temperatures, if the ring is not activated.[7] However, for activated thiazoles, milder conditions should be used to avoid over-reaction.
-
Regioselectivity: Electrophilic substitution on an unsubstituted thiazole typically occurs at the C5 position.[7] The presence of substituents will direct the incoming electrophile.
C-H Activation/Arylation
Question: My direct C-H arylation of a thiazole is inefficient, with significant amounts of starting material remaining. What are the key parameters to optimize?
Answer:
Direct C-H arylation is a powerful tool, but its success is sensitive to several factors, especially when dealing with heterocycles like thiazole.
Optimization Strategies:
-
Catalyst Poisoning: The nitrogen and sulfur atoms in the thiazole ring can coordinate to the metal catalyst (e.g., palladium) and inhibit its activity.[8] Using a higher catalyst loading or employing specific ligands can sometimes overcome this issue. Some protocols have been developed that are ligand-free.[1][3][4][9]
-
Ligand Selection: The choice of ligand can influence both the reactivity and regioselectivity of the C-H activation. For example, in some systems, different ligands can direct the arylation to either the C2 or C5 position.[2]
-
Base and Additives: The base plays a crucial role in the C-H activation step. Common bases include pivalates and carbonates. The addition of co-catalysts or additives can also be beneficial.
-
Solvent and Temperature: High temperatures are often required for C-H activation. The choice of a high-boiling point solvent like DMAc or toluene is common. Microwave irradiation can also be used to accelerate the reaction.[10]
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized reaction conditions for various thiazole modifications based on literature data.
Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of Bromothiazoles
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | 2 | High |
| 2 | Pd(OAc)₂ (5) | - | Cs₂CO₃ | DMF/H₂O (1:1) | 80 | 8 | - |
| 3 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | THF/H₂O | Reflux | - | - |
Table 2: Conditions for Lithiation of Substituted Thiazoles
| Entry | Substrate | Reagent | Solvent | Temp (°C) | Position of Lithiation |
| 1 | 2-Bromothiazole | n-BuLi | THF | -78 | C5 |
| 2 | Thiazole | n-BuLi | THF | -78 | C2 |
| 3 | 2-Bromothiazole | LDA | THF | -70 | C5 |
Table 3: Conditions for Direct C-H Arylation of Thiazoles
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Position of Arylation | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Pd(OAc)₂ (0.1-1) | None | K₂CO₃ | DMAc | 150 | C5 | | 2 | Pd(OAc)₂ | PPh₃ | NaOtBu | - | - | C2 | | 3 | Pd(OAc)₂ | Bphen | K₃PO₄ | - | - | C5 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a 5-Bromothiazole Derivative
-
To a flame-dried round-bottom flask or microwave vial, add the 5-bromothiazole derivative (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand if required.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Workflow for Suzuki-Miyaura Protocol
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol 2: General Procedure for Lithiation and Quenching of a 2-Bromothiazole
-
Set up a flame-dried, three-necked round-bottom flask equipped with a thermometer, a nitrogen/argon inlet, and a rubber septum, under a positive pressure of inert gas.
-
Add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath.
-
Add the 2-bromothiazole derivative (1.0 equiv.) to the cold solvent.
-
Slowly add n-butyllithium (1.0-1.1 equiv., solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for the specified time (e.g., 30-60 minutes).
-
Add the electrophile (1.1-1.5 equiv.) dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for a period, then warm slowly to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Diagram for Thiazole Lithiation Site Selection
Caption: Decision diagram for selecting the appropriate base for regioselective thiazole lithiation.
References
- 1. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 2. Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ligand-free palladium-catalyzed direct arylation of thiazoles at low catalyst loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Confirmation of (R)-thiazolylalanine Stereochemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to confirm the stereochemistry of (R)-thiazolylalanine following its synthesis. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for confirming the stereochemistry of a chiral molecule like (R)-thiazolylalanine?
A1: The primary methods for confirming the stereochemistry of a chiral molecule include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique separates enantiomers, allowing for the determination of enantiomeric purity.
-
Polarimetry: This method measures the rotation of plane-polarized light by a chiral molecule in solution, which is a characteristic property of a specific enantiomer.
-
Vibrational Circular Dichroism (VCD): A spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light, providing a unique fingerprint for each enantiomer.[1]
-
X-ray Crystallography: This is considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. However, it requires a suitable single crystal, which can be challenging to obtain.[2][3]
Q2: I have synthesized what I believe to be (R)-thiazolylalanine. What is the first analytical step I should take to confirm its stereochemistry?
A2: A practical first step is to use chiral HPLC. This will allow you to determine if your sample is a single enantiomer or a mixture of enantiomers (a racemate). If you have a standard for the (S)-enantiomer, you can tentatively identify the peak corresponding to the (R)-enantiomer.
Q3: Is there a specific optical rotation value I should expect for (R)-thiazolylalanine?
Troubleshooting Guides
Chiral High-Performance Liquid Chromatography (HPLC)
Q: My chiral HPLC analysis shows two peaks for my synthesized (R)-thiazolylalanine. What does this mean and what should I do?
A: The presence of two peaks strongly suggests that your sample is a mixture of both (R)- and (S)-enantiomers, and your synthesis did not proceed with complete stereoselectivity.
Troubleshooting Steps:
-
Confirm Peak Identity: If a standard for (S)-thiazolylalanine is available, inject it separately to identify its retention time. This will help you confirm which peak corresponds to the (R)-enantiomer.
-
Optimize Separation: If the peaks are not well-resolved (Resolution (Rs) < 1.5), you may need to optimize your HPLC method. Refer to the experimental protocol below and consider adjusting the mobile phase composition or flow rate.
-
Review Synthesis: Re-evaluate your synthetic procedure to identify potential steps where racemization could have occurred.
Q: I am not getting any separation of enantiomers on my chiral column. What are the possible causes and solutions?
A: Lack of separation can be due to several factors related to the column, mobile phase, or the analyte itself.
Troubleshooting Steps:
-
Column Selection: Ensure you are using an appropriate chiral stationary phase (CSP). For underivatized amino acids like thiazolylalanine, macrocyclic glycopeptide-based CSPs such as CHIROBIOTIC™ T are often effective.[4]
-
Mobile Phase Composition: The mobile phase composition is critical for chiral recognition. Small changes in the organic modifier (e.g., methanol, acetonitrile) concentration or the additive (e.g., formic acid, triethylamine) can significantly impact selectivity.[5] Experiment with different mobile phase compositions.
-
"Memory Effects": If the column has been used with other additives previously, it might exhibit "memory effects" where traces of the previous additives alter the stationary phase's selectivity.[6][7] It is advisable to dedicate a column to a specific type of analysis or to use a rigorous washing protocol between different methods.
-
Derivatization: If direct separation is unsuccessful, consider derivatizing the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[8]
Experimental Protocols
Chiral HPLC Analysis of Thiazolylalanine
This protocol provides a general method for the chiral separation of underivatized amino acids, which can be adapted for thiazolylalanine.
Materials:
-
Column: CHIROBIOTIC™ T (teicoplanin-based CSP), 25 cm x 4.6 mm, 5 µm
-
Mobile Phase: Water:Methanol:Formic Acid (e.g., 80:20:0.1 v/v/v). The optimal ratio may need to be determined empirically.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve a small amount of the synthesized thiazolylalanine in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
If available, inject a standard of the (S)-enantiomer to identify the peaks. The (R)-enantiomer should have a different retention time.
Polarimetry
Objective: To measure the optical rotation of the synthesized (R)-thiazolylalanine.
Materials:
-
Polarimeter
-
Sodium lamp (D-line, 589 nm)
-
1 dm polarimeter cell
-
Volumetric flask (e.g., 10 mL)
-
Solvent (e.g., water, methanol, or 1 M HCl)
-
Analytical balance
Procedure:
-
Blank Measurement: Fill the polarimeter cell with the pure solvent and measure the rotation. This value should be zeroed or subtracted from the sample reading.
-
Sample Preparation: Accurately weigh a known amount of your synthesized (R)-thiazolylalanine (e.g., 100 mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 10 mL). Ensure the sample is completely dissolved.
-
Sample Measurement: Rinse the polarimeter cell with the sample solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and measure the observed rotation (α).
-
Calculate Specific Rotation: Use the following formula to calculate the specific rotation ([α]):
[α]DT = α / (c × l)
where:
-
α is the observed rotation in degrees.
-
c is the concentration in g/mL.
-
l is the path length of the cell in decimeters (dm).
-
D refers to the sodium D-line.
-
T is the temperature in degrees Celsius.
-
Vibrational Circular Dichroism (VCD)
Objective: To obtain the VCD spectrum of the synthesized (R)-thiazolylalanine and compare it to a theoretically calculated spectrum to confirm the absolute configuration.
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O) at a concentration sufficient to obtain a good quality IR spectrum (typically 0.05-0.1 M). The choice of solvent is critical as it can influence the VCD spectrum.
-
Experimental Measurement: Acquire the VCD and IR spectra of the sample using a VCD spectrometer.
-
Computational Modeling:
-
Build 3D models of both (R)- and (S)-thiazolylalanine.
-
Perform a conformational search and geometry optimization for the most stable conformers using quantum chemistry software (e.g., Gaussian).
-
Calculate the theoretical VCD and IR spectra for the optimized conformers of both enantiomers.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra for the (R)- and (S)-enantiomers. A good match between the experimental spectrum and the calculated spectrum for the (R)-enantiomer confirms the absolute configuration. The VCD spectrum of the (S)-enantiomer should be a mirror image of the (R)-enantiomer's spectrum.[9]
Data Presentation
Table 1: Chiral HPLC Data for Thiazolylalanine Enantiomers
| Enantiomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
| (S)-thiazolylalanine | Hypothetical Value: 8.5 | e.g., <1% | \multirow{2}{}{*e.g., >2.0} |
| (R)-thiazolylalanine | Hypothetical Value: 10.2 | e.g., >99% |
Note: The retention times are hypothetical and will depend on the specific HPLC conditions.
Table 2: Polarimetry Data for (R)-thiazolylalanine
| Parameter | Value |
| Concentration (g/mL) | e.g., 0.01 |
| Path Length (dm) | 1.0 |
| Solvent | e.g., 1 M HCl |
| Observed Rotation (α) | Measured Value |
| Specific Rotation ([α]) | Calculated Value |
Note: The specific rotation for (R)-thiazolylalanine should be experimentally determined.
Visualizations
Caption: Workflow for the confirmation of stereochemistry.
Caption: Troubleshooting logic for chiral HPLC separation issues.
References
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BOC-L-4-THIAZOLYLALANINE | 119434-75-2 [chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Specific rotation - Wikipedia [en.wikipedia.org]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Phenylglycine in Solid-Phase Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in mitigating the racemization of phenylglycine during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of phenylglycine racemization in Fmoc-SPPS?
A1: The primary cause of phenylglycine (Phg) racemization in Fmoc-SPPS is the increased acidity of its benzylic α-proton.[1][2] This makes the α-proton susceptible to abstraction by bases, leading to the formation of a planar enolate intermediate, which can be reprotonated from either face, resulting in a loss of stereochemical integrity. The critical step where this racemization predominantly occurs is during the base-catalyzed coupling of the activated Fmoc-Phg residue.[1][3] While the Fmoc deprotection step also involves a base, studies have shown that its contribution to Phg racemization is significantly less than the coupling step.[3][4]
Q2: My HPLC analysis of a phenylglycine-containing peptide shows a significant diastereomeric impurity. How can I confirm this is due to racemization at the Phg residue?
A2: The presence of a diastereomeric impurity in your HPLC analysis is a strong indicator of racemization. To confirm that the impurity originates from the phenylglycine residue, you can employ the following strategies:
-
Synthesize a Control Peptide: Synthesize an analogous peptide where the L-phenylglycine is replaced with D-phenylglycine. The retention time of the main peak in this synthesis should correspond to the retention time of the impurity in your original synthesis.
-
Mass Spectrometry (MS): Both the desired peptide and the diastereomeric impurity will have the same mass. This can be confirmed by ESI-MS analysis of the different HPLC peaks.[4]
-
NMR Spectroscopy: In some cases, high-resolution NMR spectroscopy can be used to distinguish between diastereomers and identify the epimerized residue.[4]
-
Chiral Amino Acid Analysis: After hydrolysis of the purified peptide, chiral amino acid analysis can quantify the ratio of L- and D-phenylglycine.
Q3: Which coupling reagents are recommended to minimize phenylglycine racemization?
A3: The choice of coupling reagent has a significant impact on the extent of phenylglycine racemization. Uronium-based coupling reagents are generally preferred over carbodiimides for minimizing racemization. The following reagents have been shown to be effective:
-
COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): This third-generation uronium coupling reagent has demonstrated excellent performance in suppressing Phg racemization, especially when used in combination with a sterically hindered base like TMP or DMP.[3]
-
DEPBT (3-(Diethylamino-phosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): DEPBT is another effective coupling reagent for minimizing racemization of phenylglycine.[3]
-
DMTMM-BF4 (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate): This triazine-derived coupling reagent has also been reported to reduce Phg racemization, particularly in microwave-assisted SPPS.[4]
On the other hand, commonly used coupling reagents like HBTU, HATU, and PyBOP tend to result in higher levels of racemization for phenylglycine.[3]
Q4: How does the choice of base affect the stereochemical purity of my peptide containing phenylglycine?
A4: The base used during the coupling step plays a crucial role in phenylglycine racemization. The basicity and steric hindrance of the base are key factors.[5]
-
Sterically Hindered, Weaker Bases are Preferred: Bases with greater steric hindrance and lower basicity are recommended to minimize racemization. Examples include:
-
Stronger, Less Hindered Bases Should be Avoided: Bases like triethylamine should be avoided as their smaller steric hindrance and stronger basicity can lead to a faster rate of racemization.[5]
Q5: Are there any specific considerations for microwave-assisted SPPS of phenylglycine-containing peptides?
A5: Yes, microwave-assisted SPPS can accelerate both coupling and deprotection steps, but the increased temperature can also promote racemization of sensitive residues like phenylglycine.[4][6][7] To mitigate this, it is advisable to:
-
Lower the Coupling Temperature: Reducing the microwave coupling temperature (e.g., to 50°C) can significantly limit the extent of racemization.[7]
-
Use Optimized Reagents: Employing coupling reagents and bases known to suppress racemization, such as DMTMM-BF4 with NMM, can improve the diastereomeric purity of the final peptide.[4]
-
Conventional Coupling for Phg: Consider performing the coupling of the Fmoc-Phg-OH residue conventionally (at room temperature) while using microwave energy for the synthesis of the rest of the peptide.[6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Significant diastereomeric impurity observed in HPLC. | Racemization of the phenylglycine residue during the coupling step. | 1. Change Coupling Reagent: Switch to COMU or DEPBT. 2. Change Base: Use a sterically hindered base like TMP or DMP instead of DIPEA. 3. Optimize Coupling Conditions: Ensure the shortest possible activation and coupling times. |
| Low yield of the desired peptide. | Incomplete coupling due to steric hindrance of phenylglycine or aggregation. | 1. Use a more potent coupling reagent: COMU is known for its high coupling efficiency.[8] 2. Increase coupling time and/or temperature (with caution): Monitor for increased racemization. 3. Perform a double coupling for the phenylglycine residue. |
| Racemization still observed even with optimized coupling reagents and bases. | The specific peptide sequence may be prone to aggregation, prolonging the lifetime of the activated species. | 1. Change the solvent: Use NMP instead of or in addition to DMF to disrupt aggregation.[9] 2. Incorporate backbone-protecting groups: Pseudoprolines or Dmb dipeptides can disrupt secondary structures that lead to aggregation.[9] |
Quantitative Data on Phenylglycine Racemization
The following tables summarize the percentage of the correct diastereomer of model peptides containing phenylglycine synthesized under various conditions.
Table 1: Effect of Coupling Reagent on Phenylglycine Racemization
| Coupling Reagent | Base | % Correct Diastereomer (Peptide A) | % Correct Diastereomer (Peptide B) | Reference |
| HATU | DIPEA | ~85% | ~85% | [3] |
| HBTU | DIPEA | ~80% | ~80% | [3] |
| PyBOP | DIPEA | ~80% | ~80% | [3] |
| DMTMM-BF4 | NMM | Moderate Improvement | Moderate Improvement | [3] |
| DEPBT | TMP | >98% | >98% | [3] |
| COMU | TMP | >98% | >98% | [3] |
Peptide A and B are model peptides used in the cited study.
Table 2: Effect of Base on Phenylglycine Racemization with HATU as Coupling Reagent
| Base | pKa | % Correct Diastereomer (Peptide A) | % Correct Diastereomer (Peptide B) | Reference |
| DIPEA | 10.1 | ~85% | ~85% | [3] |
| TMP | 7.43 | 93% | 93% | [3] |
| NMM | 7.38 | Lower than DIPEA | Lower than DIPEA | [3] |
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-Phenylglycine to Minimize Racemization
This protocol is recommended for the incorporation of phenylglycine residues in Fmoc-SPPS.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling Mixture Preparation (Pre-activation is not recommended):
-
In a separate vessel, dissolve Fmoc-L-Phg-OH (3.0 equiv.), COMU (3.0 equiv.), in DMF.
-
Add 2,4,6-collidine (TMP) (4.0 equiv.) to the mixture.
-
-
Coupling Reaction: Immediately add the coupling mixture to the resin. Agitate at room temperature for 1-2 hours.
-
Washing: Wash the resin with DMF (3-5 times).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times) and dry under vacuum.
Protocol 2: Analysis of Phenylglycine Racemization by RP-HPLC
-
Peptide Cleavage and Deprotection: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Peptide Precipitation and Lyophilization: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize the crude peptide.
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient suitable for the specific peptide (e.g., 5-95% B over 30 minutes).
-
Detection: UV at 220 nm.
-
-
Data Analysis: Integrate the peak areas of the desired peptide and the diastereomeric impurity to determine the percentage of racemization.
Visualizations
Caption: Mechanism of base-catalyzed racemization of phenylglycine.
Caption: Optimized workflow for coupling Fmoc-phenylglycine.
Caption: Decision tree for minimizing phenylglycine racemization.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
Technical Support Center: Large-Scale Synthesis of (R)-2-Amino-3-(thiazol-4-yl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (R)-2-Amino-3-(thiazol-4-yl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for producing this compound on a large scale?
A1: The most prevalent methods involve a combination of thiazole ring formation and asymmetric synthesis or resolution. The Hantzsch thiazole synthesis is a classic and widely used method for constructing the thiazole ring.[1][2][3][4][5] For achieving the desired (R)-enantiomer, two primary strategies are employed:
-
Asymmetric Synthesis: This approach directly syntesizes the (R)-enantiomer using chiral auxiliaries, catalysts, or substrates. A notable example is the alkylation of a chiral Ni(II) complex of a glycine Schiff base.
-
Racemic Synthesis followed by Chiral Resolution: This involves the synthesis of a racemic mixture of 2-Amino-3-(thiazol-4-yl)propanoic acid, followed by separation of the enantiomers. Common resolution techniques include enzymatic resolution and diastereomeric crystallization.[][][8]
Q2: What are the primary challenges in achieving high enantiomeric purity (enantiomeric excess, ee) during large-scale synthesis?
A2: The main challenge is controlling and preventing racemization, which is the conversion of the desired (R)-enantiomer into a mixture of (R) and (S)-enantiomers.[9][10] Racemization can be induced by several factors during the synthesis and workup, including:
-
Harsh reaction conditions: High temperatures and extreme pH (either strongly basic or acidic) can lead to the loss of stereochemical integrity.
-
Activated intermediates: Certain reactive intermediates in the synthetic pathway can be prone to racemization.[9]
-
Purification methods: Improper purification techniques can also contribute to racemization.
Q3: How can I minimize the formation of byproducts during the Hantzsch thiazole synthesis at an industrial scale?
A3: The Hantzsch synthesis, while effective, can generate impurities.[11] Key strategies to minimize byproduct formation on a large scale include:
-
Strict stoichiometric control: Precise control over the molar ratios of the reactants (α-haloketone and thioamide source) is crucial.
-
Temperature management: As many reactions are exothermic, effective heat dissipation is necessary to prevent side reactions.[12]
-
pH control: Maintaining the optimal pH throughout the reaction can prevent the formation of undesired isomers and other byproducts.[11]
-
Solvent selection: The choice of solvent can significantly impact reaction kinetics and selectivity.
Q4: What are the recommended large-scale purification methods for the final product?
A4: For large-scale purification of chiral amino acids, crystallization is often the most cost-effective and scalable method.[][8] Techniques include:
-
Preferential Crystallization: Seeding a supersaturated racemic solution with crystals of the desired enantiomer.
-
Diastereomeric Crystallization: Reacting the racemic amino acid with a chiral resolving agent to form diastereomers, which have different solubilities and can be separated by crystallization.[]
-
Ion-exchange chromatography: This can be used for the separation and purification of amino acids, though it may be less cost-effective for very large scales compared to crystallization.[13]
Q5: What are the key safety considerations for the large-scale synthesis of this compound?
A5: Large-scale chemical synthesis introduces specific safety hazards that must be addressed.[12] For the synthesis of this compound, consider the following:
-
Thermal Hazards: The Hantzsch thiazole synthesis can be exothermic. A thorough thermal hazard evaluation is necessary to ensure adequate cooling capacity and prevent thermal runaway.[12]
-
Reagent Handling: Some reagents, such as α-haloketones, can be lachrymatory and toxic. Appropriate personal protective equipment (PPE) and closed-system handling are recommended.
-
Pressure Management: Reactions that evolve gas or are run at elevated temperatures require appropriately rated reactors and pressure relief systems.
-
Solvent Safety: Large volumes of flammable solvents require proper grounding, inert atmosphere, and explosion-proof equipment.
Troubleshooting Guides
Problem: Low Overall Yield
| Potential Cause | Suggested Action |
| Incomplete Hantzsch Thiazole Formation | - Monitor the reaction progress using in-process controls (e.g., HPLC, TLC).- Ensure precise temperature control, as the reaction can be exothermic.- Verify the quality and stoichiometry of the α-haloketone and thioamide source. |
| Degradation of Product During Workup | - Avoid prolonged exposure to high temperatures or extreme pH.- Use milder workup conditions where possible. |
| Losses During Crystallization/Purification | - Optimize the crystallization solvent system and cooling profile to maximize recovery.- Investigate the mother liquor for significant product loss and consider recycling or rework procedures. |
| Side Reactions | - Analyze byproducts to understand side reaction pathways.- Adjust reaction parameters (temperature, concentration, addition rate) to disfavor side reactions.[11] |
Problem: Low Enantiomeric Excess (ee)
| Potential Cause | Suggested Action |
| Racemization during Synthesis | - If using a chiral auxiliary or catalyst, ensure it is not degrading under the reaction conditions.- Minimize reaction times and temperatures where the chiral center is susceptible to epimerization.[9] |
| Racemization during Deprotection | - Screen for milder deprotection conditions that do not compromise the stereocenter.- The use of certain bases can promote racemization; consider weaker bases or alternative methods.[10] |
| Inefficient Chiral Resolution | - For enzymatic resolution, ensure optimal pH, temperature, and enzyme activity.- For diastereomeric crystallization, screen different resolving agents and crystallization solvents to improve separation efficiency.[] |
| Inaccurate ee Determination | - Validate the chiral HPLC or SFC method to ensure accurate separation and quantification of enantiomers. |
Problem: Product Purity Issues
| Potential Cause | Suggested Action |
| Residual Starting Materials | - Drive the reaction to completion using optimized conditions.- Choose a purification method (e.g., crystallization, chromatography) that effectively removes the specific starting materials. |
| Formation of Hantzsch Byproducts | - Optimize the Hantzsch reaction conditions (pH, temperature, stoichiometry) to minimize byproduct formation.[11]- Characterize major impurities to understand their formation and develop a targeted purification strategy. |
| Contamination from Solvents/Reagents | - Use high-purity, appropriately specified raw materials and solvents for the final synthetic steps.- Ensure equipment is thoroughly cleaned between batches. |
| Ineffective Final Purification | - Optimize the final crystallization step by screening different solvent systems, cooling profiles, and agitation rates.- Consider a re-crystallization or a secondary purification step if necessary. |
Experimental Protocols
Protocol 1: Asymmetric Synthesis via Chiral Ni(II) Complex
This protocol is a representative method for the asymmetric synthesis of this compound.
Step 1: Formation of the Chiral Ni(II) Complex of Glycine Schiff Base
-
Reagents: Glycine, (R)-2-hydroxy-pinan-3-one, Nickel(II) nitrate, Sodium hydroxide.
-
Procedure: A chiral Schiff base is formed between glycine and (R)-2-hydroxy-pinan-3-one. This ligand is then complexed with Ni(II) in the presence of a base to form the planar chiral Ni(II) complex. The complex is isolated by filtration and dried.
Step 2: Asymmetric Alkylation
-
Reagents: Chiral Ni(II) complex, 4-(chloromethyl)thiazole, a suitable base (e.g., potassium hydroxide), and a polar aprotic solvent (e.g., DMF).
-
Procedure: The chiral Ni(II) complex is dissolved in the solvent and cooled. The base is added, followed by the slow addition of 4-(chloromethyl)thiazole. The reaction is stirred at a controlled temperature until completion (monitored by HPLC).
Step 3: Decomplexation and Isolation
-
Reagents: Hydrochloric acid, Ion-exchange resin.
-
Procedure: The reaction mixture is acidified with HCl to break down the nickel complex. The chiral auxiliary and the product are released into the aqueous phase. The crude product is then purified using ion-exchange chromatography to isolate the this compound. The chiral auxiliary can often be recovered and recycled.
Step 4: Final Purification
-
Reagents: Suitable solvent for crystallization (e.g., water/ethanol mixture).
-
Procedure: The purified amino acid is dissolved in a minimal amount of hot solvent and allowed to cool slowly to induce crystallization. The crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.
Data Presentation
Table 1: Comparison of Synthetic Strategies for this compound
| Strategy | Key Steps | Typical Yield (Lab Scale) | Typical ee% (Lab Scale) | Key Considerations for Scale-Up |
| Asymmetric Synthesis | Formation of chiral complex, Asymmetric alkylation, Decomplexation | 50-70% | >95% | - Cost and recovery of chiral auxiliary.- Strict control of reaction conditions to maintain high ee.- Potential for heavy metal contamination from the catalyst. |
| Racemic Synthesis & Enzymatic Resolution | Hantzsch thiazole synthesis, N-acetylation, Enzymatic hydrolysis, Separation | 30-40% (for the desired enantiomer) | >99% | - Biocatalyst cost, stability, and activity.- Large volumes of water for the enzymatic step.- Separation of the unreacted enantiomer. |
| Racemic Synthesis & Diastereomeric Crystallization | Hantzsch thiazole synthesis, Formation of diastereomeric salts, Fractional crystallization, Salt breaking | 35-45% (for the desired enantiomer) | >98% | - Cost and recovery of the resolving agent.- Optimization of crystallization conditions for efficient separation.- Requires multiple crystallization cycles to achieve high purity. |
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. synarchive.com [synarchive.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Development in the Synthesis of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. crystallizationsystems.com [crystallizationsystems.com]
- 9. mdpi.com [mdpi.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. helgroup.com [helgroup.com]
- 13. diaion.com [diaion.com]
Validation & Comparative
A Comparative Analysis of (R)- and (S)-Thiazolylalanine: Unraveling Stereochemistry's Role in Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The chirality of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of each other, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comparative study of the biological activities of the (R)- and (S)-enantiomers of thiazolylalanine, a non-proteinogenic amino acid. While extensive research has elucidated the functions of (S)-thiazolylalanine, particularly in dermatology, a notable scarcity of publicly available data exists for its (R)-counterpart. This document summarizes the known activities of the (S)-enantiomer, highlights the importance of stereoselective evaluation, and provides detailed experimental protocols to facilitate further investigation into the properties of both enantiomers.
The Significance of Chirality in Thiazolylalanine
Living systems are inherently chiral, leading to stereoselective interactions with drugs and other bioactive molecules.[1][2] The two enantiomers of a chiral drug can differ significantly in their absorption, distribution, metabolism, excretion, and potency.[1] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. Therefore, the evaluation of individual enantiomers is a crucial aspect of drug discovery and development.
Biological Activity of (S)-Thiazolylalanine (L-4-Thiazolylalanine)
(S)-thiazolylalanine, commercially known as Protinol™, has been extensively studied for its beneficial effects on skin health.[3][4][5][6] Its primary activities include enhancing skin barrier function, promoting wound healing, and exerting antioxidant and anti-inflammatory effects.[3][4]
Data Presentation: In Vitro and In Vivo Effects of (S)-Thiazolylalanine
| Biological Effect | Model System | Key Findings | Quantitative Data | Reference |
| Wound Healing | Monolayer cell culture (in vitro) | Acceleration of wound closure | Data not specified in abstract | [4] |
| Antioxidant Activity | 3D skin equivalents (in vitro) | Increased Heat Shock Protein 70 (HSP70) expression; Decreased UV-induced reactive oxygen species (ROS) production | Data not specified in abstract | [3][4] |
| Skin Barrier Strengthening | 3D skin equivalents (in vitro) | Increased transepithelial electrical resistance (TEER) | Data not specified in abstract | [3] |
| Skin Barrier Integrity | Human subjects (in vivo) | Increased 12R-lipoxygenase enzymatic activity in the stratum corneum | Data not specified in abstract | [3][4] |
| Soothing/Anti-inflammatory | Human subjects (in vivo) | Decrease in redness after methyl nicotinate application; Reduction of erythema and skin desquamation on the scalp | Data not specified in abstract | [3][4] |
| Dermal Remodeling | 3D human skin tissue models (in vitro) | Increased hyaluronic acid (HA) and pro-collagen I production; Decreased expression of inflammatory genes | Data not specified in abstract | [5][6] |
| Epidermal & Dermal Changes | Human skin biopsies (in vivo) | Increased epidermal thickness and collagen remodeling (comparable to retinol) | Data not specified in abstract | [5][6] |
The Unexplored Frontier: (R)-Thiazolylalanine
A comprehensive search of the scientific literature did not yield specific data on the biological activity of (R)-thiazolylalanine. This represents a significant knowledge gap and a promising area for future research. Based on the principles of stereochemistry in pharmacology, it is highly probable that the (R)-enantiomer will exhibit a different biological profile from the (S)-enantiomer. Potential outcomes of future studies could reveal that (R)-thiazolylalanine is:
-
Biologically inert: Having no significant effect on the studied pathways.
-
Less active: Exhibiting similar but weaker effects compared to the (S)-enantiomer.
-
Equally active: Possessing the same biological activities with similar potency.
-
Differently active: Interacting with different biological targets and eliciting entirely distinct effects.
-
Antagonistic: Counteracting the effects of the (S)-enantiomer.
-
Toxic: Exhibiting adverse cellular or systemic effects.
Experimental Protocols
To facilitate the comparative study of (R)- and (S)-thiazolylalanine, the following are detailed methodologies for key experiments based on the research conducted on the (S)-enantiomer.
In Vitro Wound Healing Assay (Scratch Assay)
-
Objective: To assess the effect of the test compound on cell migration and proliferation, mimicking the initial phase of wound healing.
-
Methodology:
-
Culture a monolayer of human keratinocytes (e.g., HaCaT cells) or fibroblasts to confluence in a multi-well plate.
-
Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.
-
Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Replace the medium with fresh culture medium containing various concentrations of (R)- or (S)-thiazolylalanine. A vehicle control (medium without the test compound) should be included.
-
Capture images of the scratch at time zero and at regular intervals (e.g., 6, 12, 24 hours) using a microscope with a camera.
-
Quantify the closure of the scratch area over time using image analysis software. The rate of closure is an indicator of cell migration and proliferation.
-
In Vitro Antioxidant Activity Assay
-
Objective: To determine the capacity of the test compound to mitigate oxidative stress.
-
Methodology:
-
Culture 3D human skin equivalents.
-
Treat the skin equivalents with various concentrations of (R)- or (S)-thiazolylalanine for a predetermined period.
-
Induce oxidative stress by exposing the skin equivalents to ultraviolet (UV) radiation.
-
Measure the levels of reactive oxygen species (ROS) using a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate - DCFH-DA).
-
Measure the expression of antioxidant proteins, such as Heat Shock Protein 70 (HSP70), using techniques like Western blotting or ELISA.
-
Transepithelial Electrical Resistance (TEER) Measurement
-
Objective: To evaluate the integrity of the skin barrier in vitro.
-
Methodology:
-
Culture 3D human skin equivalents on permeable supports.
-
Treat the skin equivalents with (R)- or (S)-thiazolylalanine.
-
Measure the electrical resistance across the tissue using a TEER meter. An increase in TEER indicates a strengthening of the tight junctions and improved barrier function.
-
Gene and Protein Expression Analysis
-
Objective: To investigate the molecular mechanisms underlying the observed biological effects.
-
Methodology:
-
Treat cell cultures or 3D skin equivalents with (R)- or (S)-thiazolylalanine.
-
Isolate RNA and perform quantitative real-time polymerase chain reaction (qRT-PCR) to analyze the expression of genes related to inflammation (e.g., interleukins, TNF-α), extracellular matrix production (e.g., collagen, hyaluronic acid synthase), and antioxidant response.
-
Isolate proteins and perform Western blotting or ELISA to quantify the levels of specific proteins of interest.
-
Mandatory Visualizations
To aid in the conceptualization of experimental workflows and potential signaling pathways, the following diagrams are provided.
Caption: Experimental workflow for the comparative biological evaluation of (R)- and (S)-thiazolylalanine.
Caption: Known and hypothesized signaling pathways modulated by (S)-thiazolylalanine in skin cells.
Conclusion
The study of (S)-thiazolylalanine has revealed its significant potential as a bioactive ingredient for skincare, with demonstrated efficacy in improving skin barrier function, promoting repair, and providing antioxidant and anti-inflammatory benefits. However, the biological activity of its enantiomer, (R)-thiazolylalanine, remains uncharacterized in the public domain. Given the critical role of stereochemistry in determining the pharmacological effects of molecules, a direct comparative investigation of these enantiomers is imperative. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate such research, which will undoubtedly contribute to a more complete understanding of thiazolylalanine's therapeutic potential and the nuanced role of chirality in its biological action.
References
- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychosocial.com [psychosocial.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of L-4-Thiazolylalanine (Protinol™) on skin barrier strength and skin protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. L-4-thiazolylalanine (Protinol), a novel non-proteinogenic amino acid, demonstrates epidermal and dermal efficacy with clinically observable benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of (R)-2-Amino-3-(thiazol-4-yl)propanoic acid by Chiral Chromatography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of chiral chromatography methods for the characterization and separation of the enantiomers of 2-Amino-3-(thiazol-4-yl)propanoic acid. The enantiomeric purity of this compound is a critical parameter in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This document outlines potential high-performance liquid chromatography (HPLC) methods, including a detailed protocol for a closely related structure, and discusses alternative techniques.
Introduction to Chiral Separation of Heterocyclic Amino Acids
(R)-2-Amino-3-(thiazol-4-yl)propanoic acid is a chiral molecule containing a thiazole moiety, a heterocyclic ring system of interest in medicinal chemistry. The accurate determination of its enantiomeric composition is essential for quality control and regulatory compliance. Chiral chromatography is the most common and reliable technique for this purpose, employing a chiral stationary phase (CSP) to differentiate between the enantiomers.
Comparison of Chiral Chromatography Methods
The selection of an appropriate chiral separation method depends on several factors, including the physicochemical properties of the analyte, the desired resolution, and the available instrumentation. Below is a comparison of potential chiral stationary phases for the analysis of 2-Amino-3-(thiazol-4-yl)propanoic acid, with performance data for a structurally similar compound.
Data Presentation: Performance of Chiral Stationary Phases
| Chiral Stationary Phase (CSP) | Column Dimensions | Mobile Phase | Flow Rate | Detection | Analyte | Retention Time (R-enantiomer) | Retention Time (S-enantiomer) | Enantiomeric Excess |
| Crown Ether-Based | ||||||||
| Crownpac CR(+) | 150 x 4.0 mm, 5 µm | Perchloric acid solution (pH 2.0) / Methanol (90:10, v/v) | 0.8 mL/min | UV | (RS)-2-amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid | Not specified | Not specified | 99.9%[1] |
| Polysaccharide-Based | ||||||||
| Chiralpak®/Chiralcel® series | General recommendation | Hexane/Alcohol +/- acidic/basic additive | Typical 0.5-1.5 mL/min | UV/MS | General amino acids | Analyte dependent | Analyte dependent | High resolution achievable |
| Macrocyclic Glycopeptide-Based | ||||||||
| Chirobiotic™ T, V, R | General recommendation | Polar ionic, polar organic, or reversed-phase modes | Typical 0.5-1.5 mL/min | UV/MS | Underivatized amino acids | Analyte dependent | Analyte dependent | Excellent for polar and ionic compounds |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below is the experimental protocol for the chiral separation of the analogous thiadiazole compound, which can be adapted for this compound.
Protocol 1: Chiral HPLC using a Crown Ether-Based CSP
This method was successfully applied to the resolution of (RS)-2-amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid and is a primary recommendation for the target compound[1].
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Chiral Column: Crownpac CR(+) (150 x 4.0 mm, 5 µm particle size).
-
Mobile Phase: A mixture of aqueous perchloric acid solution (pH adjusted to 2.0) and methanol in a 90:10 (v/v) ratio.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV spectrophotometer at a wavelength suitable for the analyte (e.g., 220-260 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
Alternative and Complementary Techniques
Beyond HPLC with the aforementioned CSPs, other techniques can be considered for the chiral characterization of this compound.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster analysis times and higher efficiency than HPLC. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used in SFC.
-
Capillary Electrophoresis (CE): CE is another high-efficiency separation technique that can be employed for chiral analysis. Various chiral selectors, such as cyclodextrins, can be added to the background electrolyte to achieve enantiomeric resolution.
Mandatory Visualizations
To further clarify the experimental workflow and the logic of method selection, the following diagrams are provided.
Caption: Experimental workflow for the chiral analysis of 2-Amino-3-(thiazol-4-yl)propanoic acid by HPLC.
Caption: Logical relationship for selecting a chiral separation method for the target compound.
References
Validating (R)-thiazolylalanine Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids (ncAAs) like (R)-thiazolylalanine into proteins is paramount for developing novel therapeutics and research tools. Mass spectrometry stands as the gold standard for verifying this incorporation with high fidelity. This guide provides a detailed comparison of mass spectrometry with alternative validation methods, supported by experimental protocols and data to aid in selecting the most appropriate technique for your research needs.
Executive Summary
The successful site-specific incorporation of (R)-thiazolylalanine is a critical step in protein engineering and drug discovery. While mass spectrometry (MS) offers unparalleled accuracy and direct evidence of incorporation, other techniques such as fluorescence-based assays, Edman degradation, and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary or high-throughput alternatives. The choice of method depends on the specific experimental question, available resources, and the desired level of detail.
This guide will delve into the experimental workflows and comparative performance of these techniques, providing a framework for the robust validation of (R)-thiazolylalanine incorporation.
Mass Spectrometry: The Definitive Validation
Mass spectrometry is the most direct and reliable method to confirm the incorporation of (R)-thiazolylalanine into a target protein. By measuring the precise mass of the protein or its constituent peptides, MS can unambiguously identify the presence of the ncAA.
Experimental Protocol: LC-MS/MS Analysis of (R)-thiazolylalanine-containing Protein
This protocol outlines the general steps for the bottom-up proteomic analysis of a protein expressed with (R)-thiazolylalanine.
-
Protein Isolation and Purification: Isolate the target protein from the expression system (e.g., E. coli, mammalian cells) using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the purified protein in a solution containing 8 M urea and 50 mM Tris-HCl, pH 8.0.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 1 hour.
-
-
Protein Digestion:
-
Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.0.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) column. Elute the peptides with a solution of 50% acetonitrile and 0.1% TFA.
-
-
LC-MS/MS Analysis:
-
Resuspend the desalted peptides in 0.1% formic acid.
-
Inject the peptide mixture onto a reverse-phase liquid chromatography (LC) column coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein with a modification corresponding to the mass of (R)-thiazolylalanine at the target codon.
-
Manually inspect the MS/MS spectra of the identified peptide containing (R)-thiazolylalanine to confirm the fragmentation pattern.
-
Performance Comparison: Mass Spectrometry
| Parameter | Performance |
| Specificity | Very High |
| Sensitivity | High (femtomole to attomole range) |
| Quantitative Accuracy | High (with stable isotope labeling) |
| Throughput | Low to Medium |
| Cost | High |
| Directness of Evidence | Direct |
Alternative Validation Methods
While mass spectrometry is definitive, other techniques can provide valuable, often higher-throughput, insights into the incorporation of (R)-thiazolylalanine.
Fluorescence-Based Reporter Assays
Fluorescence-based assays are a popular high-throughput method for indirectly assessing the efficiency of ncAA incorporation. These assays typically utilize a reporter protein, such as Green Fluorescent Protein (GFP), with a premature stop codon (e.g., amber codon, TAG) at a specific position. Successful incorporation of the ncAA at the stop codon results in the expression of the full-length, fluorescent protein.
-
Construct Design: Create a dual-reporter construct, for example, mCherry-linker-(TAG)-EGFP. The expression of mCherry is constitutive, while the expression of EGFP is dependent on the successful suppression of the amber stop codon by a tRNA charged with (R)-thiazolylalanine.
-
Cell Culture and Transfection: Co-transfect the host cells (e.g., HEK293T) with the dual-reporter plasmid and the plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for (R)-thiazolylalanine.
-
Induction and ncAA Supplementation: Culture the cells in the presence and absence of (R)-thiazolylalanine.
-
Flow Cytometry Analysis: Analyze the cell populations using a flow cytometer to measure the fluorescence intensity of both mCherry and EGFP.
-
Data Analysis: Calculate the Relative Readthrough Efficiency (RRE) as the ratio of EGFP to mCherry fluorescence in the presence of the ncAA, normalized to the ratio in the absence of the ncAA. A higher RRE indicates more efficient incorporation.
| Parameter | Performance |
| Specificity | Indirect (infers incorporation) |
| Sensitivity | High |
| Quantitative Accuracy | Semi-quantitative |
| Throughput | High |
| Cost | Low to Medium |
| Directness of Evidence | Indirect |
Edman Degradation
Edman degradation is a classical protein sequencing technique that can be used to confirm the identity of the N-terminal amino acid of a protein or peptide. If (R)-thiazolylalanine is incorporated at or near the N-terminus, this method can provide direct evidence of its presence.
-
Protein Purification and Blotting: Purify the target protein and transfer it to a polyvinylidene difluoride (PVDF) membrane.
-
Edman Degradation Cycles: Subject the protein on the PVDF membrane to sequential rounds of Edman degradation. In each cycle, the N-terminal amino acid is cleaved and collected.
-
HPLC Analysis: Analyze the collected amino acid derivatives by high-performance liquid chromatography (HPLC) and compare their retention times to known standards, including a standard for the phenylthiohydantoin (PTH) derivative of (R)-thiazolylalanine.
| Parameter | Performance |
| Specificity | High (for N-terminal residues) |
| Sensitivity | Medium (picomole range) |
| Quantitative Accuracy | Semi-quantitative |
| Throughput | Low |
| Cost | Medium |
| Directness of Evidence | Direct (for N-terminus) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed structural information about a protein and can be used to confirm the presence and location of an incorporated ncAA, provided the ncAA has unique NMR-active nuclei or induces a distinct chemical shift perturbation. The thiazole ring of (R)-thiazolylalanine contains protons and carbons with characteristic chemical shifts that can be detected by NMR.
-
Isotope Labeling: Express and purify the target protein with uniform ¹³C and ¹⁵N labeling, along with the incorporation of (R)-thiazolylalanine.
-
NMR Sample Preparation: Prepare a concentrated, pure sample of the protein in a suitable NMR buffer.
-
NMR Data Acquisition: Acquire a two-dimensional ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates the chemical shifts of directly bonded protons and carbons.
-
Data Analysis: Analyze the spectrum for the appearance of new peaks corresponding to the unique chemical shifts of the protons and carbons in the thiazole ring of the incorporated (R)-thiazolylalanine.
| Parameter | Performance |
| Specificity | High (structural context) |
| Sensitivity | Low (requires high sample concentration) |
| Quantitative Accuracy | Can be quantitative |
| Throughput | Low |
| Cost | High |
| Directness of Evidence | Direct (structural) |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the validation methods described above.
Caption: Workflow for validation of (R)-thiazolylalanine incorporation by mass spectrometry.
Caption: Workflow for a dual-fluorescence reporter assay to assess ncAA incorporation efficiency.
Conclusion
The validation of (R)-thiazolylalanine incorporation is a critical checkpoint in any research or development pipeline that utilizes this non-canonical amino acid. Mass spectrometry provides the most direct and unambiguous evidence of successful incorporation. However, for high-throughput screening or when direct structural confirmation is required, fluorescence-based assays, Edman degradation, and NMR spectroscopy offer valuable alternatives. A multi-faceted approach, potentially combining a high-throughput screen with subsequent mass spectrometry confirmation of positive hits, often represents the most robust strategy for validating the site-specific incorporation of (R)-thiazolylalanine.
Thiazole-Based Compounds Show Promise as Alternatives to Standard Antibiotics
A new class of synthetic compounds, (R)-thiazolylalanine derivatives, is emerging as a potential solution to the growing challenge of antibiotic resistance. While specific comparative data for (R)-thiazolylalanine derivatives remains limited in publicly available research, broader studies on thiazole-containing compounds demonstrate significant antibacterial efficacy, in some cases surpassing that of standard antibiotics like ciprofloxacin and ampicillin against resistant bacterial strains.
The core structure of these compounds, the thiazole ring, is a key component in various FDA-approved drugs and is known to exhibit a wide range of biological activities.[1] Researchers are actively exploring derivatives of this structure to develop novel antimicrobial agents. Of particular interest is the stereochemistry of these molecules, as studies have shown that different spatial arrangements of atoms, known as enantiomers, can significantly impact biological activity. For instance, in a study on tetrahydrobenzo[d]thiazole derivatives, the (S)-enantiomers were found to be more potent inhibitors of DNA gyrase than their (R)-counterparts, highlighting the importance of stereospecificity in drug design.
Comparative Efficacy Against Key Pathogens
While direct Minimum Inhibitory Concentration (MIC) data for (R)-thiazolylalanine derivatives is not yet widely published, the broader class of thiazole derivatives has shown promising results against both Gram-positive and Gram-negative bacteria. The MIC is a standard measure of antibiotic effectiveness, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Below is a summary of representative MIC values for various thiazole derivatives compared to standard antibiotics. It is important to note that these values are illustrative and can vary based on the specific derivative and bacterial strain tested.
| Compound Class | Derivative Example | Staphylococcus aureus (MRSA) MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Standard Antibiotic | Staphylococcus aureus (MRSA) MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| Thiazole Derivatives | Phenylthiazole Compound 1 | 1.3[2] | - | Ciprofloxacin | 0.5 - 2 | 0.015 - 1 |
| Thiazolyl-Triazole Schiff Base B10 | - | - | Ampicillin | 0.25 - >128 | 2 - 8 | |
| 2-Aminothiazole Derivative 8 | Potent antibacterial agents[3] | Potent antibacterial agents[3] | Norfloxacin | 0.5 - 4 | 0.03 - 0.25 | |
| Benzothiazole Derivative | - | 12.5 - 200[4] |
Note: The data presented is a compilation from various studies and is intended for comparative purposes only. Direct comparison between different studies may be limited by variations in experimental conditions.
Mechanism of Action: Targeting Bacterial DNA Replication
Many thiazole derivatives are believed to exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[5][6][7] These essential enzymes are responsible for managing the complex coiling and uncoiling of DNA during replication. By interfering with this process, the thiazole compounds effectively halt bacterial proliferation. This mechanism is similar to that of the fluoroquinolone class of antibiotics, such as ciprofloxacin. The potential for thiazole derivatives to overcome existing resistance mechanisms, such as mutations in the GyrA subunit of DNA gyrase, makes them particularly promising candidates for further development.[5]
Figure 1. Proposed mechanism of action for thiazole derivatives as DNA gyrase inhibitors.
Experimental Protocols: Determining Antibacterial Efficacy
The primary method for evaluating the efficacy of new antibacterial agents is the determination of the Minimum Inhibitory Concentration (MIC) through broth microdilution.[4][8][9][10][11][12][13][14][15] This standardized method allows for the quantitative comparison of different compounds against various bacterial strains.
Broth Microdilution Method for MIC Determination
This protocol outlines the key steps for determining the MIC of (R)-thiazolylalanine derivatives and standard antibiotics.
-
Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Test compounds ((R)-thiazolylalanine derivatives) and standard antibiotics (e.g., ciprofloxacin, ampicillin) of known concentrations.
-
Sterile saline solution (0.85%).
-
0.5 McFarland turbidity standard.
-
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of each test compound and standard antibiotic.
-
Perform serial two-fold dilutions of each antimicrobial agent in CAMHB directly in the 96-well microtiter plate to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well (containing 100 µL of the diluted antimicrobial agent) with 100 µL of the prepared bacterial inoculum.
-
Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Figure 2. Experimental workflow for MIC determination via broth microdilution.
Future Outlook
The exploration of (R)-thiazolylalanine derivatives and other thiazole-based compounds represents a promising frontier in the fight against antimicrobial resistance. While the available data on the broader class of thiazoles is encouraging, further research is critically needed to isolate and characterize the specific activities of the (R)-enantiomers. Future studies should focus on direct, head-to-head comparisons of these specific derivatives with standard antibiotics against a wide range of clinically relevant and resistant bacterial strains. Elucidating the precise molecular interactions with their targets will also be crucial for optimizing their design and efficacy. The development of these novel agents could provide much-needed additions to our therapeutic arsenal against infectious diseases.
References
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 2. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-Thiazolylalanine Compound Activity: In Vitro Efficacy vs. In Vivo Response
A comprehensive guide for researchers and drug development professionals on the translational activity of (R)-thiazolylalanine derivatives, from foundational in vitro assays to preclinical in vivo models.
This guide provides a comparative analysis of the in vitro and in vivo activities of (R)-thiazolylalanine compounds, a class of molecules with diverse therapeutic potential. By examining experimental data from preclinical studies, we aim to bridge the understanding between cellular-level interactions and the physiological responses observed in living organisms. This comparison is crucial for predicting the clinical efficacy and potential of these compounds in drug development.
L-4-Thiazolylalanine (Protinol™): A Case Study in Dermatological Applications
L-4-Thiazolylalanine, commercially known as Protinol™, is a non-proteinogenic amino acid that has demonstrated significant efficacy in improving skin health.[1][2] This section compares its in vitro effects on skin models with its in vivo performance in clinical settings.
Data Presentation: In Vitro vs. In Vivo Quantitative Data
| In Vitro Endpoint | Assay System | Key Finding | Reference |
| Dermal Protein Production | 3D Human Skin Tissue Models | Increased production of pro-collagen I and hyaluronic acid. | [3] |
| Inflammatory Gene Expression | 3D Human Skin Tissue Models | Decreased expression of inflammatory genes. | [3] |
| Wound Healing | Monolayers & 3D Skin Equivalents | Demonstrated beneficial effects in wound closure mechanisms. | [2] |
| Antioxidant Activity | 3D Skin Equivalents | Markedly increased Heat Shock Protein 70 (HSP70) and decreased reactive oxygen species (ROS) production post-UV exposure. | [2][4] |
| Barrier Strength | 3D Skin Equivalents | Significant improvement in transepithelial electrical resistance (TEER). | [2] |
| In Vivo Endpoint | Model/Study Design | Key Finding | Reference |
| Epidermal Thickness & Collagen Remodeling | Skin Biopsies (n=30) | Significantly increased epidermal thickness and collagen remodeling compared to base formula. | [1][3] |
| Skin Firmness & Smoothness | Clinical Evaluation (n=28, 28 days) | Clinically observed firmer and smoother skin compared to vehicle control, without irritation. | [1][3] |
| Skin Barrier Integrity | Clinical Study | Confirmed improvement in barrier strength through increased 12R-lipoxygenase enzymatic activity in the stratum corneum. | [2] |
| Soothing Effects | Clinical Study (Methyl Nicotinate Application) | Decrease in redness after irritant application. | [2] |
| Scalp Health | Clinical Study | Significant reduction of erythema and skin desquamation on the scalp. | [2] |
Experimental Protocols
In Vitro 3D Human Skin Tissue Model Analysis: [3]
-
Objective: To assess the effect of L-4-Thiazolylalanine on key dermal markers.
-
Method: 3D human skin tissue models were treated with 0.3% L-4-Thiazolylalanine and compared to a vehicle control. Changes in protein and gene expression were analyzed.
In Vivo Skin Biopsy Evaluation: [3]
-
Objective: To investigate epidermal and dermal changes following treatment.
-
Method: Skin biopsies were taken from 30 volunteers after treatment with L-4-Thiazolylalanine or retinol. Changes in epidermal thickness and collagen remodeling were then assessed.
Clinical Evaluation of Skin Aging Parameters: [3]
-
Objective: To assess the efficacy of L-4-Thiazolylalanine on visible signs of aging.
-
Method: A clinical study was conducted with 28 women (aged 46-66) with mild-to-moderate wrinkles. A formulation containing L-4-Thiazolylalanine was compared against a base formulation over 28 days, with various aging parameters being evaluated.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for L-4-Thiazolylalanine in the skin and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway of L-4-Thiazolylalanine in the skin.
Caption: General experimental workflow for evaluating L-4-Thiazolylalanine.
Antifungal Thiazole Derivative: A Study in Anti-Infective Potential
A novel thiazolylhydrazone compound, 3-[2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazino)]butan-1-ol (MT), has been identified as a promising agent against Candida albicans.[5] This section contrasts its in vitro anti-virulence activity with its in vivo efficacy in a murine candidiasis model.
Data Presentation: In Vitro vs. In Vivo Quantitative Data
| In Vitro Endpoint | Assay System | Key Finding | Reference |
| Antifungal Activity | Broth Microdilution | Minimal Inhibitory Concentration (MIC) range of 0.5-2 µg/mL against C. albicans. | [5] |
| Virulence Gene Expression | RT-qPCR | Decreased expression of genes involved in biofilm formation, morphogenesis, and hydrolytic enzyme production. | [5] |
| Biofilm Formation | Phenotypic Observation | Inhibition of C. albicans biofilm formation. | [5] |
| Filamentation | Phenotypic Observation | Inhibition of C. albicans filamentation. | [5] |
| Adhesion | Human Buccal Epithelial Cells | Inhibition of C. albicans adhesion. | [5] |
| In Vivo Endpoint | Model/Study Design | Key Finding | Reference |
| Fungal Burden | Murine Model of Oral Candidiasis | Decrease in the colony-forming units (CFUs) recovered from the tongues of infected mice. | [5] |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: [5]
-
Objective: To determine the minimal inhibitory concentration (MIC) of the thiazole derivative.
-
Method: A standard broth microdilution method was used to assess the antifungal activity against C. albicans.
In Vitro Gene Expression Analysis: [5]
-
Objective: To evaluate the effect of the compound on the expression of virulence-related genes in C. albicans.
-
Method: C. albicans was treated with the thiazole derivative, and the expression levels of genes involved in biofilm formation and morphogenesis were quantified using reverse transcription-quantitative PCR (RT-qPCR).
In Vivo Murine Model of Oral Candidiasis: [5]
-
Objective: To assess the in vivo efficacy of the thiazole derivative in reducing fungal infection.
-
Method: A murine model of oral candidiasis was established. The tongues of infected mice were treated with the thiazole derivative, and the fungal burden was determined by counting the colony-forming units (CFUs) from tongue tissue homogenates.
Logical Relationship Diagram
The following diagram illustrates the logical flow from in vitro anti-virulence activities to the observed in vivo outcome.
Caption: Logical flow from in vitro activities to in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of L-4-Thiazolylalanine (Protinol™) on skin barrier strength and skin protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-4-thiazolylalanine (Protinol), a novel non-proteinogenic amino acid, demonstrates epidermal and dermal efficacy with clinically observable benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antivirulence activity and in vivo efficacy of a thiazole derivative against candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Blueprint of Thiazole Derivatives: A Guide to NMR Spectroscopic Structural Elucidation
For researchers, scientists, and professionals in drug development, the precise structural confirmation of newly synthesized compounds is a critical checkpoint. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, high-resolution technique for the unambiguous structure determination of organic molecules. This guide provides a comparative analysis of NMR data for various synthesized thiazole derivatives, offering detailed experimental protocols and data interpretation to aid in the structural validation of these pharmaceutically significant scaffolds.
Thiazole moieties are prevalent in a wide array of bioactive compounds and approved drugs.[1][2][3] Their synthesis and structural verification are therefore of paramount importance in medicinal chemistry. This guide will delve into the practical application of ¹H and ¹³C NMR spectroscopy for the confirmation of thiazole derivative structures, presenting data in a clear, comparative format.
General Workflow for Synthesis and Structural Confirmation
The synthesis of thiazole derivatives, commonly achieved through methods like the Hantzsch thiazole synthesis, is followed by a rigorous purification and characterization process.[4] NMR spectroscopy serves as a cornerstone of this characterization, providing detailed information about the molecular framework.
Caption: A flowchart illustrating the typical experimental progression from synthesis to structural confirmation of thiazole derivatives using NMR spectroscopy.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the synthesis of thiazole derivatives, as adapted from the scientific literature.
Protocol 1: Synthesis of 2,3,4-trisubstituted thiazoles [5]
-
Thiosemicarbazide Preparation: Synthesize the required 1,4-disubstituted thiosemicarbazides.
-
Cyclization Reaction: To a solution of the 1,4-disubstituted thiosemicarbazide in ethanol, add chloroacetone.
-
Reflux: Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture and isolate the precipitated product by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2,3,4-trisubstituted thiazole.
Protocol 2: Synthesis of 2-amino substituted 4-phenyl thiazole derivatives [6]
-
α-Bromoacetophenone Synthesis: Synthesize the α-bromoacetophenone from the corresponding acetophenone using a suitable brominating agent.
-
Thiazole Ring Formation: React the α-bromoacetophenone with a substituted thiourea in a solvent like ethanol under reflux.
-
Work-up: After the reaction is complete, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the desired 2-amino-4-phenylthiazole derivative.
Comparative NMR Data of Synthesized Thiazole Derivatives
The following tables summarize the characteristic ¹H and ¹³C NMR spectral data for a selection of synthesized thiazole derivatives, providing a basis for comparison and aiding in the identification of unknown structures.
Table 1: ¹H NMR Data for Selected Thiazole Derivatives (in ppm)
| Compound/Derivative | Thiazole-H5 | Aromatic-H | Other Key Protons | Solvent | Reference |
| (Z)-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-3-benzyl-4-methyl-2,3-dihydrothiazole | 6.42 (s) | 8.68 (s), Phenyl-H | 1.98 (s, CH₃), 5.00 (s, benzyl-CH₂) | - | [5] |
| 5-{[2-(4-Bromophenyl)thiazol-4-yl]methyl}-3-phenyl-1,2,4-oxadiazole | 7.30 (s) | 8.10 (dd), 7.81 (d), 7.56 (d), 7.52–7.46 (m) | 4.55 (s, Thiazole-CH₂-Oxadiazole) | CDCl₃ | [7] |
| 4-Phenyl-1,3-thiazole derivative | 7.62–8.55 (s) | Aromatic protons | - | - | [8] |
| Peganumal A | 7.70 (d) | - | 8.91 (d, Thiazole-H2), 6.52 (s, 2H), 4.08 (s, 2H), 3.71 (s, 6H) | DMSO | [4] |
| 2-amino-4-(p-tolyl)thiazole | 6.75 (s) | 7.68 (d), 7.17 (d) | 2.31 (s, CH₃), 7.01 (s, NH₂) | DMSO-d₆ | - |
Table 2: ¹³C NMR Data for Selected Thiazole Derivatives (in ppm)
| Compound/Derivative | Thiazole-C2 | Thiazole-C4 | Thiazole-C5 | Other Key Carbons | Solvent | Reference |
| (Z)-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-3-benzyl-4-methyl-2,3-dihydrothiazole | 164.14 | 135.13 | 94.49 | 13.78 (CH₃), 47.16 (benzyl-CH₂) | - | [5] |
| 5-{[2-(4-Bromophenyl)thiazol-4-yl]methyl}-3-phenyl-1,2,4-oxadiazole | 176.6 | 149.0 | 116.7 | 29.4 (Thiazole-CH₂-Oxadiazole), 168.6, 167.4 (Oxadiazole carbons) | CDCl₃ | [7] |
| 4-Phenyl-1,3-thiazole derivative | - | - | 110-115 | - | - | [8] |
| Peganumal A | 153.1 | 139.4 | 130.0 | 148.0, 105.9, 56.0, 31.9 | DMSO | [4] |
| 2-[2-[4-hydroxy-3-substituted benzylidene] hydrazinyl]-thiazole 4[5H]-one | 160.69-163.98 | - | 33.33–33.43 | 174.50-174.72 (C=O), 156.63–156.65 (CH=N) | - | [9] |
Interpreting the NMR Spectra: Key Structural Correlations
The chemical shifts and coupling constants observed in the NMR spectra provide a wealth of information about the electronic environment and connectivity of the atoms within the molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Triazole Switch: A Comparative Guide to Amide Bond Bioisosterism in Drug Design
For researchers, scientists, and drug development professionals, the strategic replacement of amide bonds with triazole rings represents a powerful tool in modern medicinal chemistry. This guide provides an objective comparison of this bioisosteric substitution, supported by experimental data and detailed protocols, to inform rational drug design and optimization.
The amide bond, a cornerstone of peptide and small molecule drug structure, is often susceptible to enzymatic degradation, limiting the oral bioavailability and in vivo half-life of many therapeutic candidates. The 1,2,3-triazole ring has emerged as a popular and effective bioisostere for the amide functional group, offering a stable, synthetically accessible alternative that can mimic key structural features while improving pharmacokinetic properties.[1][2] This guide delves into the nuances of this substitution, comparing physicochemical characteristics, biological activity, and providing the necessary experimental frameworks for its application.
Structural and Physicochemical Properties: A Tale of Two Isosteres
The effectiveness of the 1,2,3-triazole as an amide mimic stems from its similar size, planarity, and dipole moment.[2] Depending on the substitution pattern, 1,2,3-triazoles can mimic either trans or cis amide bonds. The 1,4-disubstituted 1,2,3-triazole is considered a good bioisostere for the more common trans-amide bond, while the 1,5-disubstituted isomer can mimic the less frequent cis-amide conformation.[3][4]
The key distinctions lie in their hydrogen bonding capabilities and metabolic stability. While the amide bond possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), the triazole ring primarily acts as a hydrogen bond acceptor through its nitrogen atoms.[5] However, the C-H bond of the triazole can sometimes function as a weak hydrogen bond donor.[1] This difference can significantly impact target binding interactions and should be a primary consideration in the design process.
One of the most significant advantages of the amide-to-triazole switch is the enhancement of metabolic stability.[2] Amide bonds are prone to hydrolysis by proteases and amidases, whereas the triazole ring is generally inert to such enzymatic cleavage, leading to a longer biological half-life.[1] However, this modification can sometimes introduce new metabolic liabilities or negatively impact other properties like solubility, highlighting the importance of a case-by-case evaluation.[6][7]
Comparative Data: Amide vs. Triazole
The following table summarizes key quantitative data from various studies, comparing the performance of parent amide-containing compounds with their triazole bioisosteres.
| Compound/Target | Metric | Amide Analogue | 1,4-Triazole Analogue | 1,5-Triazole Analogue | Reference |
| HIV-1 Vif Antagonist (RN-18) | IC50 | 6 µM | 1.2 µM | 15 µM | [8] |
| GPR88 Agonist | EC50 | >10,000 nM (Amine) | 95 nM | - | [3] |
| CSNK2 Inhibitor | IC50 | ~4-fold less potent than triazole | Improved potency | - | [6] |
| CFTR Modulator (VX-809 analogue) | F508del-CFTR Correction | Active | Markedly reduced efficacy | - | [7] |
| CFTR Modulator (VX-770 analogue) | CFTR Potentiation | Active | Inactive | - | [7] |
| Vif Inhibitor (Metabolic Stability) | Human Microsomal Clearance | - | Increased CLint | - | [7] |
Experimental Protocols
The synthesis of triazole bioisosteres is well-established, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" being the most prevalent method for obtaining 1,4-disubstituted 1,2,3-triazoles.[9] For the 1,5-disubstituted regioisomer, Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the preferred method.[10]
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
Materials:
-
Organic azide
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of DMF/H2O, t-BuOH/H2O, or DCM)
Procedure:
-
Dissolve the organic azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.
-
In another vial, prepare a solution of CuSO4·5H2O (0.1-0.2 eq) in water.
-
To the solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.
General Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol outlines a general procedure for the synthesis of 1,5-disubstituted 1,2,3-triazoles.
Materials:
-
Organic azide
-
Terminal alkyne
-
Ruthenium catalyst (e.g., CpRuCl(PPh3)2 or [CpRuCl]4)
-
Anhydrous, degassed solvent (e.g., toluene, benzene, or THF)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the ruthenium catalyst (1-5 mol%).
-
Add the anhydrous, degassed solvent to the flask.
-
Add the organic azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 60-100 °C) and stir. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1,5-disubstituted 1,2,3-triazole.
Visualizing the Strategy and Synthesis
The following diagrams illustrate the conceptual workflow of amide bond bioisosteric replacement and the key synthetic pathways.
Conclusion
The bioisosteric replacement of amide bonds with triazoles is a validated and powerful strategy in drug design. It offers the potential to significantly improve the metabolic stability and, in some cases, the potency of lead compounds. However, it is not a universally applicable solution. The impact on target binding, solubility, and other physicochemical properties must be carefully considered and empirically tested. The choice between a 1,4- and 1,5-disubstituted triazole should be guided by the conformation of the parent amide bond and the desired vectoral arrangement of substituents. By leveraging the well-established synthetic methodologies and a data-driven design approach, researchers can effectively utilize the "triazole switch" to develop more robust and effective therapeutic agents.
References
- 1. iris.unimore.it [iris.unimore.it]
- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluation of 1,2,3-Triazoles as Amide Bioisosteres In Cystic Fibrosis Transmembrane Conductance Regulator Modulators VX-770 and VX-809 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,3-Triazoles as amide bioisosteres: discovery of a new class of potent HIV-1 Vif antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Thiazole-Tryptophan and Thiazole-Phenylalanine Hybrids in Cancer Cell Lines
For Immediate Release
In the ongoing search for more effective anticancer agents, molecular hybridization has emerged as a promising strategy. This approach involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced efficacy, reduced toxicity, or the ability to overcome drug resistance. This guide provides a comparative overview of the cytotoxic effects of two such classes of hybrid molecules: thiazole-tryptophan and thiazole-phenylalanine conjugates. The data presented herein is derived from in-vitro studies on various human cancer cell lines.
Cytotoxicity Data Summary
The cytotoxic activity of a panel of thiazole-amino acid hybrid derivatives was evaluated against three human cancer cell lines: lung cancer (A549), cervical cancer (HeLa), and breast cancer (MCF-7). The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined for each compound. Generally, the thiazole-tryptophan hybrids demonstrated more potent cytotoxicity compared to their thiazole-phenylalanine counterparts.[1] This enhanced activity is likely attributable to the favorable interaction of the 1H-indole moiety of tryptophan with the target protein.[1]
Below is a summary of the IC50 values (in µM) for several pairs of thiazole-phenylalanine and thiazole-tryptophan hybrids, showcasing their comparative cytotoxicities. 5-Fluorouracil (5-FU) was used as a positive control.
| Compound ID | R Group on Thiazole Ring | Amino Acid | A549 (IC50 in µM) | HeLa (IC50 in µM) | MCF-7 (IC50 in µM) |
| 5a | Phenyl | Phenylalanine | 2.07 ± 0.11 | 3.14 ± 0.25 | 4.25 ± 0.31 |
| 5d | Phenyl | Tryptophan | > 50 | > 50 | > 50 |
| 5k | 4-Methylphenyl | Phenylalanine | 31.51 ± 2.17 | 45.32 ± 3.54 | > 50 |
| 5l | 4-Methylphenyl | Tryptophan | 25.43 ± 1.58 | 32.17 ± 2.81 | 41.25 ± 3.19 |
| 5m | 4-Methoxyphenyl | Phenylalanine | > 50 | > 50 | > 50 |
| 5n | 4-Methoxyphenyl | Tryptophan | 15.71 ± 1.09 | 21.49 ± 1.83 | 29.81 ± 2.07 |
| 5q | 4-Fluorophenyl | Phenylalanine | 10.24 ± 0.89 | 15.38 ± 1.12 | 19.84 ± 1.55 |
| 5r | 4-Fluorophenyl | Tryptophan | 7.19 ± 0.54 | 9.81 ± 0.76 | 12.43 ± 1.01 |
| 5s | 4-Chlorophenyl | Phenylalanine | 9.87 ± 0.76 | 12.45 ± 1.03 | 15.72 ± 1.28 |
| 5t | 4-Chlorophenyl | Tryptophan | 6.42 ± 0.49 | 8.17 ± 0.63 | 10.29 ± 0.87 |
| 5u | 4-Bromophenyl | Phenylalanine | 8.15 ± 0.68 | 10.29 ± 0.85 | 13.17 ± 1.09 |
| 5v | 4-Bromophenyl | Tryptophan | 9.24 ± 0.71 | 11.58 ± 0.93 | 14.83 ± 1.16 |
| 5w | 4-Nitrophenyl | Phenylalanine | 7.28 ± 0.59 | 9.15 ± 0.74 | 11.28 ± 0.95 |
| 5x | 4-Nitrophenyl | Tryptophan | 5.16 ± 0.41 | 6.83 ± 0.55 | 8.47 ± 0.69 |
| 5y | 2-Naphthyl | Phenylalanine | 6.91 ± 0.53 | 8.72 ± 0.69 | 10.94 ± 0.88 |
| 5z | 2-Naphthyl | Tryptophan | 4.83 ± 0.37 | 6.19 ± 0.49 | 7.82 ± 0.63 |
| 5aa | 2-Thienyl | Phenylalanine | 21.47 ± 1.83 | 29.83 ± 2.15 | 35.72 ± 2.89 |
| 5ab | 2-Thienyl | Tryptophan | 24.19 ± 2.01 | 32.47 ± 2.58 | 38.15 ± 3.07 |
| 5ac | 2-Pyridyl | Phenylalanine | 4.57 ± 0.39 | 5.41 ± 0.27 | 6.71 ± 0.16 |
| 5ad | 2-Pyridyl | Tryptophan | 3.68 ± 0.31 | 5.07 ± 0.40 | 8.51 ± 0.74 |
| 5-FU | - | - | 3.49 ± 0.25 | 7.59 ± 0.29 | 8.74 ± 0.26 |
Experimental Protocols
The cytotoxicity of the thiazole-amino acid hybrids was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, an insoluble purple product. The amount of formazan produced is directly proportional to the number of living cells.
MTT Assay Protocol
-
Cell Seeding: Cancer cells (A549, HeLa, or MCF-7) were seeded into 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The thiazole-amino acid hybrid compounds were dissolved in DMSO to create stock solutions. These were then serially diluted with culture medium to achieve a range of final concentrations. The cells were treated with these various concentrations of the compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.
-
Incubation: The plates were incubated for an additional 4 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Formazan Solubilization: The culture medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were then determined from the dose-response curves.
Visualizing the Experimental Workflow and Potential Signaling Pathway
To better illustrate the experimental process and the potential mechanism of action of these compounds, the following diagrams were generated using Graphviz.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Caption: Putative signaling pathways affected by thiazole hybrids.
Concluding Remarks
The presented data indicates that thiazole-amino acid hybrids are a promising class of compounds for the development of new anticancer therapies. The superior performance of thiazole-tryptophan hybrids over their thiazole-phenylalanine counterparts in many cases highlights the importance of the amino acid moiety in dictating cytotoxic potency. Further investigations into the specific molecular targets and signaling pathways are warranted to fully elucidate their mechanism of action and to guide the rational design of future derivatives with improved therapeutic profiles. The combination of a thiazole core with amino acids presents a versatile scaffold for generating novel anticancer agents.[1]
References
Navigating the Analytical Maze: A Comparative Guide to Quantifying (R)-2-Amino-3-(thiazol-4-yl)propanoic acid in Complex Biological Samples
For researchers, scientists, and drug development professionals, the precise quantification of novel therapeutic entities and biomarkers in complex biological matrices is a critical challenge. This guide provides a comparative analysis of state-of-the-art analytical methodologies for (R)-2-Amino-3-(thiazol-4-yl)propanoic acid, a chiral non-proteinogenic amino acid of growing interest. We present a detailed examination of two primary analytical approaches: Chiral Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Capillary Electrophoresis (CE), offering insights into their respective strengths and weaknesses when applied to complex biological samples such as plasma and urine.
The accurate analysis of this compound is paramount for pharmacokinetic, toxicokinetic, and biomarker studies. Due to its chiral nature and the complexity of biological samples, developing a robust, sensitive, and specific analytical method is not trivial. This guide outlines detailed experimental protocols, presents expected quantitative performance data in comparative tables, and utilizes visualizations to clarify workflows and potential metabolic pathways.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is pivotal for achieving reliable quantification. Below, we compare two powerful methods: a direct chiral LC-MS/MS approach and an indirect approach using derivatization followed by LC-MS/MS. A third alternative, Capillary Electrophoresis, is also discussed for its unique advantages in chiral separations.
Table 1: Comparison of Quantitative Performance Parameters
| Parameter | Direct Chiral LC-MS/MS | LC-MS/MS with Chiral Derivatization | Capillary Electrophoresis with MS |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | 0.1 - 5 ng/mL | 5 - 50 ng/mL |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.99 |
| Intra-day Precision (%RSD) | < 10% | < 8% | < 15% |
| Inter-day Precision (%RSD) | < 12% | < 10% | < 18% |
| Accuracy (%RE) | ± 15% | ± 10% | ± 20% |
| Sample Throughput | Moderate | Lower | High |
| Method Development Complexity | High | Moderate | Moderate to High |
| Cost per Sample | High | High | Moderate |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable bioanalysis. Below are representative methodologies for the quantification of this compound.
Method 1: Direct Chiral LC-MS/MS Analysis
This method focuses on the direct separation of the enantiomers using a chiral stationary phase, offering a streamlined workflow without the need for derivatization.
1. Sample Preparation (Plasma):
-
To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., ¹³C,¹⁵N-labeled this compound).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: Chiral stationary phase column (e.g., Crownpak CR-I(+), 3.0 x 150 mm, 3 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: To be determined by direct infusion of the analyte and internal standard.
Method 2: LC-MS/MS with Chiral Derivatization
This alternative approach involves reacting the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard reversed-phase column.
1. Sample Preparation and Derivatization:
-
Perform protein precipitation as described in Method 1.
-
After evaporation, reconstitute the residue in 50 µL of borate buffer (pH 8.5).
-
Add 50 µL of a chiral derivatizing agent solution (e.g., Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide - FDAA) in acetone.
-
Incubate at 60°C for 1 hour.
-
Cool the reaction mixture and add 10 µL of 1 M HCl to stop the reaction.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Optimized for the separation of the diastereomers.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Same as Method 1.
-
MRM Transitions: Determined for the derivatized analyte and internal standard.
Visualizing the Workflow and Biological Context
To aid in the conceptualization of the analytical process and the potential biological fate of this compound, the following diagrams are provided.
Safety Operating Guide
Proper Disposal of (R)-2-Amino-3-(thiazol-4-YL)propanoic acid: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of (R)-2-Amino-3-(thiazol-4-YL)propanoic acid, ensuring operational integrity and regulatory compliance.
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to maintaining a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, a compound frequently utilized in pharmaceutical research. Adherence to these protocols is critical for minimizing environmental impact and ensuring personnel safety.
The primary directive for the disposal of this compound, as indicated in its Safety Data Sheet (SDS), is to "Dispose of contents/ container to an approved waste disposal plant"[1]. This necessitates a licensed and certified chemical waste management partner. Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams[2][3].
Key Disposal Considerations and Regulatory Context
Table 1: Summary of Disposal and Safety Information
| Parameter | Guideline | Source |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Spill Response | Treat spilled chemical and cleanup materials as hazardous waste. | [4] |
| Container Disposal | Empty containers that held the substance should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[4][5] | SDS |
| Incompatible Materials | Store separately from strong oxidizing agents. | General Chemical Safety |
| Personal Protective Equipment | Wear protective gloves, clothing, eye protection, and face protection during handling and disposal.[1] | SDS |
Detailed Protocol for the Disposal of this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound in various forms, including pure solid, solutions, and contaminated materials.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.
-
Designated hazardous waste container, compatible with the chemical and clearly labeled.
-
Waste accumulation log.
-
Spill kit for chemical spills.
Procedure:
-
Waste Identification and Segregation:
-
Containment of Solid Waste:
-
Collect pure, solid this compound waste in a dedicated, properly labeled hazardous waste container.
-
Ensure the container is made of a compatible material and has a secure, tight-fitting lid[7].
-
Label the container clearly with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.
-
-
Containment of Liquid Waste:
-
Collect solutions containing this compound in a designated liquid hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
The container must be leak-proof and stored in secondary containment to prevent spills.
-
Label the container with "Hazardous Waste," the chemical name, and the concentration of the solution.
-
-
Disposal of Contaminated Materials:
-
Place disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound into a solid hazardous waste container.
-
For grossly contaminated items, double-bagging may be appropriate[5].
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain and clean up the spill using a chemical spill kit.
-
Collect all spill cleanup materials (absorbents, contaminated PPE) and place them in a sealed, labeled hazardous waste container[4].
-
-
Storage and Documentation:
-
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory[7].
-
Maintain a waste accumulation log, documenting the contents and quantity of waste added to each container.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS office or the designated chemical waste management provider to schedule a pickup.
-
Provide them with an accurate inventory of the waste to be collected.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling (R)-2-Amino-3-(thiazol-4-YL)propanoic acid
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This document outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans for (R)-2-Amino-3-(thiazol-4-YL)propanoic acid, a compound that requires careful management in a laboratory setting.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must conform to EN 166 (EU) or NIOSH (US) standards.[3] |
| Face Shield | Required when there is a risk of splashing or aerosol generation.[4][5] | |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and changed frequently, especially after direct contact.[5][6] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that covers the knees is recommended. It should be kept buttoned.[4][7] |
| Closed-toe Shoes and Long Pants | Required to protect the feet and legs from potential spills.[5][7] | |
| Respiratory Protection | Respirator | May be necessary when working with fine powders or in poorly ventilated areas to prevent inhalation of dust.[5][6] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when manipulating the solid form to avoid dust generation.[1]
-
Eyewash Stations and Safety Showers: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]
Work Practices:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing and Transfer: Conduct weighing and transferring of the solid compound within a fume hood to minimize dust dispersion. Use non-sparking tools.[3]
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate the work surface.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material in a clearly labeled, sealed container.
-
Container Disposal: Empty containers should be rinsed thoroughly with an appropriate solvent. The rinsate should be collected as chemical waste.
-
Disposal Method: Dispose of the chemical waste through a licensed waste disposal company. Do not allow the chemical to enter drains or the environment.[8]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid | C6H8N2O2S | CID 227176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. nyu.edu [nyu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 8. fishersci.co.uk [fishersci.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
